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  • Product: 3-Chloro-6-fluoro-2-methoxyphenol
  • CAS: 1781486-66-5

Core Science & Biosynthesis

Foundational

3-Chloro-6-fluoro-2-methoxyphenol chemical properties

Executive Summary 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals (e.g., picolinate herbicides) and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals (e.g., picolinate herbicides) and pharmaceutical active ingredients (APIs) targeting kinase pathways.[1][2][3][4] Its unique substitution pattern—featuring a "crowded" phenol core with adjacent methoxy, chloro, and fluoro groups—imparts specific metabolic stability and lipophilic properties to downstream molecules.

This guide details the physicochemical profile, synthetic methodologies, and analytical characterization of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
  • IUPAC Name: 3-Chloro-6-fluoro-2-methoxyphenol[1]

  • CAS Registry Number: 1781486-66-5[1]

  • Molecular Formula: C₇H₆ClFO₂

  • Molecular Weight: 176.57 g/mol

  • SMILES: OC1=C(F)C=CC(Cl)=C1OC

Key Physicochemical Properties

The presence of both fluorine and chlorine on the phenolic ring significantly alters the acidity and lipophilicity compared to the parent guaiacol (2-methoxyphenol).

PropertyValue (Experimental/Predicted)Structural Logic
Appearance Off-white to pale yellow solidPhenolic oxidation potential is reduced by electron-withdrawing halogens.
Melting Point 65–70 °CIntermolecular H-bonding is modulated by the ortho-fluorine (H-bond acceptor).
Boiling Point ~235 °C (at 760 mmHg)Higher than guaiacol (205 °C) due to increased molecular weight and polarizability.
pKa (Acid) ~7.8 – 8.2More acidic than guaiacol (pKa 9.98) due to the inductive electron-withdrawing effects (-I) of F and Cl.
LogP 2.5 – 2.7Increased lipophilicity (vs. guaiacol LogP 1.32) aids in membrane permeability for drug candidates.
H-Bond Donors 1The phenolic hydroxyl group.
H-Bond Acceptors 3Oxygen (OMe), Oxygen (OH), and Fluorine.

Part 2: Synthetic Methodologies

Synthesizing 3-Chloro-6-fluoro-2-methoxyphenol requires navigating the directing effects of the existing substituents. Direct chlorination of 6-fluoroguaiacol typically yields the para-chloro isomer (position 4). Therefore, a Directed Ortho Metalation (DoM) strategy or a Nucleophilic Aromatic Substitution (SNAr) route is preferred for regiocontrol.

Method A: Directed Ortho Metalation (High Purity / Lab Scale)

This method utilizes the directing power of the methoxy and fluoro groups to install the hydroxyl moiety regioselectively.

Protocol:

  • Starting Material: 1-Chloro-4-fluoro-2-methoxybenzene (2-chloro-5-fluoroanisole).

  • Lithiation: Treat with n-butyllithium (n-BuLi) at -78°C in THF. The proton at position 3 (between Cl and OMe) is sterically hindered and less acidic than position 6 (ortho to OMe, meta to F). However, to target the specific 3-Cl, 6-F, 2-OMe pattern, we actually start with 2-fluoro-3-chloroanisole and lithiate at the 6-position (ortho to OMe).

  • Borylation: Quench the lithiated species with Trimethyl Borate (B(OMe)₃).

  • Oxidation: Oxidize the resulting boronic acid with Hydrogen Peroxide (H₂O₂/NaOH) to yield the phenol.

Method B: SNAr on Polyhalogenated Nitrobenzene (Industrial Scale)

For larger batches, displacing a labile fluoride in a polyfluorinated nitrobenzene precursor is more cost-effective.

Protocol:

  • Precursor: 2,4-Difluoro-3-chloronitrobenzene.[2]

  • Substitution: Reaction with Sodium Methoxide (NaOMe) in Methanol. The fluorine para to the nitro group is most labile, but careful condition control can favor the ortho substitution if guided by solvent effects.

  • Reduction & Diazotization: Reduce the nitro group to an amine (H₂/Pd-C), then convert to phenol via diazotization (NaNO₂/H₂SO₄) and hydrolysis.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the DoM route, which ensures the highest regiochemical purity.

SynthesisRoute Start Precursor: 2-Fluoro-3-chloroanisole Step1 Step 1: Lithiation (n-BuLi, -78°C, THF) Directs to C6 (ortho to OMe) Start->Step1 Deprotonation Step2 Step 2: Borylation (B(OMe)3) Step1->Step2 Electrophilic Trap Step3 Step 3: Oxidation (H2O2, NaOH) Step2->Step3 C-B to C-O Conversion Product Target: 3-Chloro-6-fluoro- 2-methoxyphenol Step3->Product Workup

Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) ensuring correct substituent placement.

Part 3: Analytical Profiling & Characterization

Validating the structure of 3-Chloro-6-fluoro-2-methoxyphenol requires careful interpretation of NMR data due to the coupling between Fluorine (¹⁹F) and Hydrogen (¹H).

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The aromatic region will show only two protons (H4 and H5).

Chemical Shift (δ)MultiplicityCoupling Constants (J)Assignment
6.85 – 6.95 ppm dd (Doublet of Doublets)³J_HH ≈ 9 Hz, ⁴J_HF ≈ 5 HzH4 (Para to F, Meta to OH)
6.60 – 6.70 ppm dd (Doublet of Doublets)³J_HH ≈ 9 Hz, ³J_HF ≈ 9-10 HzH5 (Ortho to F, Para to Cl)
5.80 ppm s (Broad)--OH (Exchangeable)
3.95 ppm s--OCH₃ (Methoxy)

Note: The coupling of H5 with F is typically larger (³J_HF) than the long-range coupling of H4 with F (⁴J_HF).

¹⁹F NMR Spectroscopy
  • Signal: Single peak around -130 to -140 ppm .

  • Splitting: Appears as a doublet of doublets (dd) due to coupling with H5 and H4.

Part 4: Applications in Drug Discovery

Metabolic Stability (Metabolic Blocking)

The 3-Chloro and 6-Fluoro substituents block the most metabolically vulnerable positions on the phenol ring (ortho and para to the activating OH/OMe groups).

  • P450 Inhibition: The halogens prevent hydroxylation and ring-opening oxidation, prolonging the half-life (t½) of drugs containing this scaffold.

  • Bioisosterism: This moiety serves as a lipophilic, non-oxidizable mimic of catechol (1,2-dihydroxybenzene).

Scaffold for Kinase Inhibitors

The 2-methoxyphenol motif is a common pharmacophore in kinase inhibitors (e.g., targeting EGFR or VEGFR). The addition of F and Cl atoms:

  • Modulates pKa: Increases acidity of the OH, strengthening H-bonds with the kinase hinge region.

  • Fills Hydrophobic Pockets: The Cl atom creates a "greasy" contact point within the enzyme active site.

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed or in contact with skin.Wear nitrile gloves and lab coat.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[5]Use safety goggles. In case of contact, flush with water for 15 min.[5]
Environmental Toxic to aquatic life with long-lasting effects.Collect all halogenated waste for incineration.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation; the halogenation provides some stability, but dark storage is recommended to prevent quinone formation.

References

  • Synthesis of Halogenated Phenols via DoM

    • Title: Regioselective synthesis of substituted phenols via directed ortho metal
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General reference for DoM methodology).

  • Title: Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids (US Patent 8822730B2).
  • Safety Data Sheet (Analogous): Title: Safety Data Sheet for 2-Fluoro-4-methoxyphenol (Structural Analog). Source: Thermo Fisher Scientific
  • Compound Database Entry

    • Title: 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5).[1]

    • Source: PubChem / BLD Pharm
    • URL:[Link]

Sources

Exploratory

3-Chloro-6-fluoro-2-methoxyphenol structure elucidation

Title: Strategic Structure Elucidation of 3-Chloro-6-fluoro-2-methoxyphenol: A Multi-Dimensional Spectroscopic Approach Executive Summary This technical guide details the rigorous structural elucidation of 3-Chloro-6-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Structure Elucidation of 3-Chloro-6-fluoro-2-methoxyphenol: A Multi-Dimensional Spectroscopic Approach

Executive Summary

This technical guide details the rigorous structural elucidation of 3-Chloro-6-fluoro-2-methoxyphenol (


), a heavily substituted aromatic scaffold often encountered as a fragment in kinase inhibitor development.

The elucidation of this molecule presents a specific regiochemical challenge: distinguishing between the 3-chloro-6-fluoro and the 6-chloro-3-fluoro isomers, which often co-elute during synthesis. This guide moves beyond basic characterization, employing Heteronuclear Coupling Analysis (


)  and HMBC correlations  to definitively assign the substitution pattern without reliance on reference standards.

Part 1: Theoretical Framework & Structural Analysis

Before wet-lab analysis, we must establish the "Spectroscopic Signature" expected for this specific isomer. The core benzene ring is tetra-substituted, leaving only two aromatic protons at positions 4 and 5.

The Regiochemistry Challenge: The primary risk is misidentifying the location of the Halogens relative to the Phenol/Methoxy core.

  • Target Structure: Cl at C3, F at C6.

  • Common Isomer: Cl at C6, F at C3.

Predicted NMR Behavior (The Diagnostic Key):

  • Proton H5: Located ortho to Fluorine (C6). It will exhibit a large

    
     coupling constant (~8–11 Hz).
    
  • Proton H4: Located meta to Fluorine (C6). It will exhibit a small

    
     coupling constant (~4–6 Hz).
    
  • H4-H5 Coupling: Being ortho to each other, they will share a strong

    
     (~8–9 Hz).
    

Conclusion: The structure is confirmed if the proton exhibiting the large Fluorine coupling (H5) also shows HMBC correlations to the Carbon bearing the Fluorine (


 doublet).

Part 2: Isolation & Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogen composition.

Protocol 1: High-Resolution LC-MS
  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: ESI Negative Mode (Phenols ionize best in negative mode due to acidic -OH).

  • Mobile Phase:

    
    /Acetonitrile + 0.1% Formic Acid.
    

Data Interpretation:

Parameter Value Diagnostic Significance

| Monoisotopic Mass | 176.0040 Da | Confirms


. |
| Isotope Pattern  | M (100%) / M+2 (33%) | The 3:1 ratio at 176/178 confirms exactly one Chlorine  atom. |
| Fluorine Check  | No M+2 contribution | 

is monoisotopic; no contribution to isotope pattern. |

Part 3: Spectroscopic Elucidation (NMR)

This is the core validation step. The presence of Fluorine makes


 spectra complex due to C-F splitting, but this splitting is also the most powerful tool for assignment.
Protocol 2: NMR Acquisition
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to slow proton exchange, allowing observation of the Phenolic -OH signal and its coupling).
  • Concentration: 10-15 mg in 600 µL.

  • Experiments:

    
    , 
    
    
    
    {1H},
    
    
    , COSY, HSQC, HMBC.
Analysis of the Spectra

1.


 NMR (The Anchor): 
  • Signal: Single peak around -130 to -150 ppm.

  • Multiplicity: Doublet of Doublets (dd).

  • Coupling: Split by H5 (large

    
    ) and H4 (small 
    
    
    
    ).

2.


 NMR (Connectivity): 
  • 
     ~3.8 ppm (3H, s):  Methoxy group (-OCH3).
    
  • 
     ~9-10 ppm (1H, s):  Phenolic -OH (exchangeable).
    
  • 
     ~6.8-7.2 ppm (2H, aromatic): 
    
    • H5: Appears as dd (

      
       Hz, 
      
      
      
      Hz). Note: The large F-coupling identifies this proton as being next to F.
    • H4: Appears as dd (

      
       Hz, 
      
      
      
      Hz).

3.


 NMR (The Skeleton): 
Fluorine coupling (

) allows us to map the ring without ambiguity.
Carbon PositionChemical Shift (ppm)Multiplicity (

)
Assignment Logic
C6 (C-F) ~150Doublet (

Hz)
Direct attachment to F.
C1 (C-OH) ~145Doublet (

Hz)
Ortho to F.
C5 (C-H) ~110Doublet (

Hz)
Ortho to F.
C2 (C-OMe) ~140Doublet (

Hz)
Meta to F.
C4 (C-H) ~120Doublet (

Hz)
Meta to F.
C3 (C-Cl) ~125Doublet (

Hz)
Para to F (Smallest coupling).[1]

Part 4: Definitive Logic Pathways (Visualization)

The following diagrams illustrate the decision-making process and the specific NMR correlations required to prove the structure.

Diagram 1: Structural Elucidation Workflow

This flowchart guides the scientist from crude isolation to final structural certification.

ElucidationWorkflow Start Crude Isolate MS LC-MS (ESI-) Check m/z 176/178 (Cl Isotope Pattern) Start->MS 1. Mass Check NMR_1D 1D NMR (1H, 19F, 13C) Identify F-Coupling Patterns MS->NMR_1D 2. Connectivity NMR_2D 2D NMR (HMBC) Link OMe to C2 Link H5 to C6(F) NMR_1D->NMR_2D 3. Regiochemistry Xray Single Crystal XRD (Optional Gold Standard) NMR_2D->Xray Ambiguity? Final Certified Structure NMR_2D->Final High Confidence Xray->Final

Caption: Step-by-step workflow for elucidating halogenated phenol derivatives.

Diagram 2: NMR Connectivity & Coupling Logic

This diagram visualizes the critical "Through-Bond" correlations that distinguish the 3-Cl/6-F isomer from others.[1]

NMR_Logic cluster_legend Interaction Types F6 Fluorine (C6) H5 Proton H5 (Ortho to F) F6->H5 Strong 3J Coupling (10 Hz) H4 Proton H4 (Meta to F) F6->H4 Weak 4J Coupling (5 Hz) H5->H4 Ortho Coupling (9 Hz) C1 Carbon C1 (Phenol) H5->C1 HMBC (3J) OMe Methoxy (C2) OMe->C1 HMBC (3J) L1 Scalar Coupling (J) L2 HMBC Correlation

Caption: Network of scalar couplings (solid/dashed) and HMBC correlations (dotted) defining the regiochemistry.

Part 5: Quality Control & Self-Validation

To ensure the elucidation is robust (Trustworthiness), apply these "Sanity Checks":

  • The Fluorine Integral Test: Integrate the

    
     signal relative to an internal standard (e.g., 
    
    
    
    -trifluorotoluene). It must correspond to exactly one Fluorine atom.
  • The NOE Check: Perform a 1D-NOESY irradiating the Methoxy (-OCH3) signal.

    • Expected: NOE enhancement of the Phenol -OH (if H-bonded) but NO enhancement of aromatic protons (H4/H5).

    • Reasoning: In the 3-Chloro-6-fluoro-2-methoxyphenol structure, the Methoxy group is sandwiched between the -OH and the -Cl. It is spatially distant from H4 and H5. If you see an NOE between OMe and an aromatic proton, you have the wrong isomer (likely 4-methoxy or 5-methoxy).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Additivity Rules and Coupling Constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for F-H and F-C coupling patterns).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Protocol grounding for HMBC/NOESY experiments).

Sources

Foundational

Comprehensive Technical Profiling Guide: 3-Chloro-6-fluoro-2-methoxyphenol

Executive Summary Compound Identity: 3-Chloro-6-fluoro-2-methoxyphenol CAS: 1781486-66-5 Molecular Formula: C₇H₆ClFO₂ Molecular Weight: 176.57 g/mol [1] This guide serves as a technical manual for the spectroscopic chara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 3-Chloro-6-fluoro-2-methoxyphenol CAS: 1781486-66-5 Molecular Formula: C₇H₆ClFO₂ Molecular Weight: 176.57 g/mol [1]

This guide serves as a technical manual for the spectroscopic characterization of 3-chloro-6-fluoro-2-methoxyphenol. This specific regioisomer is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemical actives (e.g., Dicamba analogs). Its structural complexity—specifically the dense 1,2,3,6-substitution pattern—presents unique challenges in steric hindrance and spectroscopic assignment.

The following protocols and data profiles are designed to allow researchers to definitively distinguish this compound from its potential regioisomers (e.g., 3-chloro-4-fluoro-2-methoxyphenol) during synthesis scale-up and quality control.

Part 1: Structural Analysis & Theoretical Prediction

The core challenge in characterizing this molecule is the "crowded" aromatic ring. The 2-methoxy group is flanked by a hydroxyl group (C1) and a chlorine atom (C3), locking the methoxy conformation and influencing chemical shifts via the ortho-effect.

Diagnostic Logic Flow

To validate this structure, one must confirm the relative positions of the Fluorine and Chlorine atoms. The most reliable method is analyzing the spin-spin coupling between the Fluorine-19 nucleus and the remaining aromatic protons (H4 and H5).

IsomerLogic Start Unknown Isomer Sample F_NMR Acquire 19F NMR Start->F_NMR Coupling Analyze J(H-F) Coupling F_NMR->Coupling Iso_6F Target: 6-Fluoro Isomer (Ortho coupling to H5 detected) Coupling->Iso_6F Large 3J(H-F) ~8-10Hz (H5 is Ortho to F) Iso_4F Impurity: 4-Fluoro Isomer (Meta coupling only) Coupling->Iso_4F Small 4J(H-F) ~4-7Hz (No Ortho H) Iso_5F Impurity: 5-Fluoro Isomer (Para coupling/Sym) Coupling->Iso_5F Complex Pattern

Figure 1: Logic decision tree for differentiating the 6-fluoro target from common regioisomeric impurities using 19F-1H coupling constants.

Part 2: Spectroscopic Data Profile (Target Values)

The following data represents the consensus target profile derived from substituent chemical shift (SCS) additivity rules and analogous literature compounds (e.g., 2-fluoro-6-methoxyphenol). Use these values as the standard for acceptance criteria.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for sharp Phenol -OH signals) or CDCl₃.

NucleusAssignmentShift (δ ppm)MultiplicityCoupling Constants (

)
Diagnostic Notes
¹H -OH (C1)9.5 - 9.8Broad SingletN/ADisappears with D₂O shake. Shift is concentration/solvent dependent.
¹H Ar-H5 (C5)6.70 - 6.90dd (doublet of doublets)

Hz

Hz
Critical Signal: This proton is ortho to Fluorine, resulting in a large H-F coupling.
¹H Ar-H4 (C4)6.95 - 7.15dd

Hz

Hz
Meta to Fluorine. Shows smaller H-F coupling.
¹H -OCH₃ (C2)3.75 - 3.85SingletN/AIntegration = 3H. Distinctive methoxy region.[2]
¹³C C-F (C6)~150 - 155Doublet

Hz
Large C-F coupling confirms direct attachment.
¹⁹F Ar-F (C6)-115 to -130MultipletMatches

H
Chemical shift is sensitive to the ortho-OH group.
Mass Spectrometry (MS)

Ionization Mode: ESI- (Negative Mode) is preferred due to the acidic phenolic proton. GC-MS (EI) is suitable for non-polar derivatives.

ParameterValueInterpretation
Molecular Ion (M) 176.0Base peak in EI (often).
Isotope Pattern M (176) : M+2 (178)3:1 Ratio (Signature of one Chlorine atom).
Fragmentation M - 15 (161)Loss of Methyl radical (from -OCH₃).
Fragmentation M - 28 (148)Loss of CO (typical of phenols).
Fragmentation M - 35 (141)Loss of Chlorine radical.
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3500 O-H StretchPhenol (Broad band).
2850 - 3000 C-H StretchAromatic & Methyl (Methoxy).
1450 - 1600 C=C StretchAromatic Ring breathing.[3]
1200 - 1275 C-O StretchAryl alkyl ether (Ar-O-CH₃).
1000 - 1100 C-F StretchAryl Fluoride (Strong).
700 - 850 C-Cl StretchAryl Chloride.

Part 3: Experimental Protocols

Sample Preparation for NMR

To ensure the resolution of the critical H-F coupling constants, proper sample preparation is non-negotiable.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃ if possible.

    • Reasoning: DMSO reduces the rate of proton exchange for the phenolic -OH, often allowing it to be seen as a sharp peak, which aids in verifying the integration (Total H count = 6).

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration (>20mg) can cause line broadening due to viscosity and intermolecular hydrogen bonding, obscuring the fine splitting of H4/H5.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended solids that cause magnetic field inhomogeneity.

Acquisition Parameters (Validation Mode)

Do not use standard "quick scan" parameters. Use these settings to validate the structure:

  • Pulse Angle: 30° or 45° (Avoid 90° to prevent saturation).

  • Relaxation Delay (d1): Set to ≥ 5.0 seconds .

    • Why: Aromatic protons adjacent to halogens often have longer T1 relaxation times. A short d1 will under-integrate these signals, leading to incorrect H ratios.

  • Scans (ns): Minimum 64 scans for ¹H; Minimum 256 for ¹³C.

  • 19F Acquisition: Acquire a non-decoupled ¹⁹F spectrum first to see proton splitting, then a proton-decoupled ¹⁹F spectrum to confirm the single fluorine environment.

Analytical Workflow Diagram

Workflow cluster_Analysis Spectroscopic Validation Crude Crude Synthesis Product Prep Flash Chromatography (Hexane/EtOAc) Crude->Prep Pure Isolated Solid Prep->Pure NMR 1H & 19F NMR (DMSO-d6) Pure->NMR MS LC-MS (ESI-) Isotope Check Pure->MS Release Release COA NMR->Release Pass MS->Release Pass

Figure 2: Standard operating procedure for the isolation and release testing of 3-chloro-6-fluoro-2-methoxyphenol.

Part 4: Quality Control & Impurity Profiling

Distinguishing Regioisomers

The synthesis of this compound (often via nitration or halogenation of a precursor) can lead to regioisomers.

  • Isomer A (Target): 3-Chloro-6-fluoro-2-methoxyphenol.

    • Key Feature: H4 and H5 are adjacent (ortho). Expect an AB system with

      
       Hz. 
      
  • Isomer B (Impurity): 3-Chloro-4-fluoro-2-methoxyphenol.

    • Key Feature: Protons are at C5 and C6 (ortho). However, the chemical shifts will differ significantly due to the proximity to the OH group.

  • Isomer C (Impurity): 4-Chloro-6-fluoro-2-methoxyphenol.

    • Key Feature: Protons are at C3 and C5 (meta). Expect meta-coupling (

      
       Hz) only. 
      

Rule of Thumb: If your ¹H NMR shows a doublet with a coupling constant of ~2-3 Hz between the aromatic protons, you have isolated the meta impurity, not the target.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119062383, 3-Chloro-6-fluoro-2-methoxyphenol. Retrieved from [Link]

  • NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS additivity rules).

Sources

Exploratory

Precision Synthesis of 3-Chloro-6-fluoro-2-methoxyphenol: A Regioselective Directed Ortho Metalation (DoM) Approach

Executive Summary The synthesis of 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) presents a distinct regiochemical challenge due to its crowded 1,2,3,6-substitution pattern. Standard electrophilic aromatic substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) presents a distinct regiochemical challenge due to its crowded 1,2,3,6-substitution pattern. Standard electrophilic aromatic substitution (EAS) routes, such as the direct chlorination of 6-fluoro-2-methoxyphenol, typically fail to yield the target isomer, favoring instead the para-position relative to the hydroxyl group (the 4-position).

This technical guide details the Directed Ortho Metalation (DoM) strategy as the "Gold Standard" for producing this scaffold with high regiofidelity. By utilizing the methoxy group of 2-chloro-5-fluoroanisole as a Directed Metalation Group (DMG), we can selectively install the hydroxyl functionality at the sterically accessible and electronically activated C6 position (becoming C1 in the final phenol).

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Problem

To understand why the DoM route is necessary, one must analyze the directing effects in the potential precursor, 6-fluoro-2-methoxyphenol (6-Fluoroguaiacol) .

  • Hydroxyl (OH) at C1: Strong activator, directs ortho/para.

  • Methoxy (OMe) at C2: Strong activator, directs ortho/para.

  • Fluorine (F) at C6: Weak deactivator, directs ortho/para.

In 6-fluoroguaiacol, the C4 position is para to the strongest activator (OH). Consequently, electrophilic chlorination overwhelmingly produces 4-chloro-6-fluoro-2-methoxyphenol , not the desired 3-chloro isomer.

The DoM Solution

The superior strategy employs 2-chloro-5-fluoroanisole as the starting material. Using n-butyllithium (n-BuLi), we exploit the coordination of the lithium cation to the methoxy oxygen. This directs deprotonation selectively to the ortho-position (C6 of the anisole ring).

Reaction Logic:

  • Substrate: 2-Chloro-5-fluoroanisole (CAS 450-89-5).[1]

  • Reagent: n-BuLi (Lithiation agent) + B(OMe)₃ (Electrophile).

  • Transformation: C6-Lithiation

    
     C6-Boronate 
    
    
    
    C6-Phenol.
  • Renumbering: The C6 position of the anisole becomes C1 of the phenol, shifting the substituents to the target 3-chloro-6-fluoro-2-methoxy arrangement.

Retrosynthesis cluster_logic Regioselectivity Logic Target TARGET MOLECULE 3-Chloro-6-fluoro-2-methoxyphenol Intermediate LITHIATED INTERMEDIATE (Directed to C6 by OMe) Target->Intermediate Oxidative Hydrolysis (H2O2, NaOH) Precursor STARTING MATERIAL 2-Chloro-5-fluoroanisole (CAS 450-89-5) Intermediate->Precursor DoM (n-BuLi, THF, -78°C) Node1 Why not Chlorination? Node2 Direct Chlorination of 6-Fluoroguaiacol yields WRONG Isomer (4-Cl) Node1->Node2

Figure 1: Retrosynthetic logic demonstrating the necessity of the DoM pathway over direct halogenation.

Part 2: Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10]
  • Substrate: 2-Chloro-5-fluoroanisole (>98% purity).

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes). Note: Titrate before use.

  • Electrophile: Trimethyl borate (B(OMe)₃) or Triisopropyl borate.

  • Oxidant: Hydrogen Peroxide (30% aq), Sodium Hydroxide (10% aq).

  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/Benzophenone.

Step-by-Step Methodology
Phase 1: Directed Lithiation[2]
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere.

  • Solvation: Charge the flask with 2-Chloro-5-fluoroanisole (1.0 equiv) and anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Metalation: Add n-BuLi (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Insight: The solution may turn yellow/orange. Stir at -78°C for 1–2 hours. The methoxy group directs the lithium to the ortho position (C6), while the low temperature prevents "scrambling" or elimination of the fluoride (benzyne formation).

Phase 2: Boronation
  • Electrophile Addition: Add Trimethyl borate (1.5 equiv) dropwise to the lithiated species at -78°C.

  • Warming: Stir for 30 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) over 2 hours.

    • Checkpoint: The mixture should become a white suspension or clear solution depending on concentration.

Phase 3: Oxidative Hydrolysis (One-Pot)
  • Acidification: Cool the mixture to 0°C. Add glacial acetic acid (1.5 equiv) to neutralize excess base.

  • Oxidation: Add 30% H₂O₂ (3.0 equiv) dropwise, followed by 10% NaOH solution until pH > 10.

  • Reaction: Stir at room temperature for 2–4 hours. The boronic ester is converted to the phenolate.

Phase 4: Isolation & Purification (Self-Validating)
  • Workup: Wash the aqueous alkaline layer with diethyl ether (removes unreacted neutral anisole precursor). This is a critical purification step.

  • Acidification: Acidify the aqueous layer with 2M HCl to pH 2. The product (phenol) will precipitate or oil out.

  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3x).

  • Drying: Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Validation:

    • ¹H NMR (CDCl₃): Look for two aromatic protons showing ortho-coupling (~8-9 Hz). If the protons show meta-coupling (~2 Hz), regioselectivity failed (unlikely with this route).

    • ¹⁹F NMR: Distinct shift from starting material.

Part 3: Data Summary & Pathway Visualization

Process Parameters Table
ParameterSpecificationRationale
Solvent THF (Anhydrous)Essential for stabilizing the lithiated intermediate via coordination.
Temperature -78°CPrevents elimination of Li-F to form benzyne species.
Base n-BuLi (1.1 eq)Strong enough to deprotonate ortho-H; OMe coordination directs regioselectivity.
Quench B(OMe)₃ (1.5 eq)Converts Aryl-Li to Aryl-Boronate, a precursor to Phenol.
Yield Target 75–85%High efficiency due to strong directing effect of OMe.
Reaction Workflow Diagram

Workflow Start 2-Chloro-5-fluoroanisole (THF, -78°C) Lithiation Add n-BuLi (1-2 hrs) Start->Lithiation Deprotonation Boronation Add B(OMe)3 (Warm to RT) Lithiation->Boronation Electrophilic Trap Oxidation H2O2 / NaOH (Oxidative Hydrolysis) Boronation->Oxidation C-B to C-O Bond Workup Acid/Base Extraction (Purification) Oxidation->Workup Isolation End 3-Chloro-6-fluoro- 2-methoxyphenol Workup->End Final Product

Figure 2: Operational workflow for the synthesis of 3-Chloro-6-fluoro-2-methoxyphenol.

References

  • Directed Ortho Metalation (DoM) Methodology: Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.

  • Lithiation of Chloro-Fluoroanisoles: Epp, J. B., et al. (2014). "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." U.S. Patent No. 8,822,730. Washington, DC: U.S. Patent and Trademark Office. (Note: Describes the lithiation of 2-chloro-6-fluoroanisole, establishing the protocol for this class of molecules).

  • Precursor Availability (2-Chloro-5-fluoroanisole): PubChem Compound Summary for CID 2724520, 2-Chloro-5-fluoroanisole.

  • Regioselectivity in Pyridine/Anisole Systems: Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393.

Sources

Foundational

3-Chloro-6-fluoro-2-methoxyphenol CAS number 1781486-66-5

The following technical guide is structured to serve as an authoritative reference for 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) . It synthesizes confirmed chemical data with retrosynthetic logic and applicati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) . It synthesizes confirmed chemical data with retrosynthetic logic and application-specific insights derived from its structural role in modern agrochemical and pharmaceutical pipelines.

CAS Number: 1781486-66-5 Chemical Class: Poly-substituted Phenol / Halogenated Anisole Derivative Primary Application: Advanced Intermediate for Auxin-Mimic Herbicides & Kinase Inhibitors

Executive Summary & Strategic Value

3-Chloro-6-fluoro-2-methoxyphenol is a high-value building block characterized by a dense functionalization pattern on the benzene core. Its strategic importance lies in its specific substitution motif: the ortho-methoxy group provides steric bulk and hydrogen-bond acceptor capability, while the para-relationship between the chlorine and fluorine atoms (positions 3 and 6) creates a unique electronic push-pull system.

This molecule is most notably recognized as a structural fragment in the synthesis of Florpyrauxifen-benzyl (Rinskor™ active), a next-generation arylpicolinate herbicide. In medicinal chemistry, this scaffold is utilized to modulate metabolic stability (via fluorine) and lipophilicity (via chlorine) in fragment-based drug discovery (FBDD).

Physicochemical Profile

The following data points are essential for process chemistry and formulation development.

PropertyValue / DescriptionRelevance
Molecular Formula C₇H₆ClFO₂Stoichiometry
Molecular Weight 176.57 g/mol Atom Economy Calculations
Appearance Off-white to pale yellow solidQuality Control (Oxidation Indicator)
Predicted LogP ~2.3 - 2.5Lipophilicity / Membrane Permeability
pKa (Phenolic) ~7.8 - 8.2Lower than phenol (9.[1][2]95) due to electron-withdrawing F/Cl
H-Bond Donors 1 (Phenolic OH)Receptor Binding
H-Bond Acceptors 3 (O, F, OMe)Solubility & Binding

Advanced Synthesis & Manufacturing

Synthesizing CAS 1781486-66-5 requires overcoming significant regioselectivity challenges. The ortho-directing power of the methoxy group competes with the para-directing power of the phenol. Two primary methodologies are established: the Classical Electrophilic Route (lower cost, lower selectivity) and the Directed Ortho Metalation (DoM) Route (high precision).

Method A: Precision Synthesis via Directed Ortho Metalation (DoM)

This route is recommended for pharmaceutical-grade synthesis where isomeric purity is paramount. It utilizes the methoxy group as a Directing Group (DG).

Protocol Logic:

  • Starting Material: 4-Chloro-1-fluoro-2-methoxybenzene (2-Fluoro-5-chloroanisole).

  • Lithiation: The position ortho to the fluorine is highly acidic (inductive effect), but the position ortho to the methoxy (position 3 relative to OMe) is sterically accessible and directed by the oxygen lone pairs.

  • Oxidation: Conversion of the lithiated species to a phenol.

Step-by-Step Workflow:

  • Inert Atmosphere: Charge a flame-dried flask with 4-chloro-1-fluoro-2-methoxybenzene in anhydrous THF under Nitrogen/Argon.

  • Cryogenic Cooling: Cool the solution to -78°C.

  • Lithiation: Add n-Butyllithium (1.1 equiv) dropwise. The Lithium preferentially coordinates to the methoxy oxygen, directing deprotonation at the ortho position (C3 of the anisole).

    • Note: The fluorine atom at C1 also exerts a strong inductive effect, potentially directing to C6. However, C3 is flanked by OMe and Cl, making it electronically unique. Verification by D2O quench is recommended.

  • Boronation: Quench the anion with Trimethyl borate (B(OMe)₃).

  • Oxidation: Warm to 0°C and treat with Hydrogen Peroxide (H₂O₂) / NaOH. This converts the C-B bond to a C-O bond (Phenol).

  • Workup: Acidify to pH 4, extract with Ethyl Acetate, and recrystallize.

Method B: The "Blocking Group" Strategy (Industrial Scale)

Direct chlorination of 2-fluoro-6-methoxyphenol typically yields the para-chloro isomer (position 4). To force chlorination at position 3, position 4 must be blocked.

  • Sulfonation: Treat 2-fluoro-6-methoxyphenol with H₂SO₄. The sulfonic acid group installs at the activated para position (C4).

  • Chlorination: Treat the sulfonate with SO₂Cl₂ or Cl₂ gas. Sterics and electronics now favor position 3 (ortho to OMe).

  • Desulfonation: Hydrolysis in dilute acid at reflux removes the sulfonic acid group, yielding the target 3-chloro isomer.

Visualization: Synthetic Decision Matrix

SynthesisPathways Start Precursor Selection RouteA Route A: DoM (High Purity) Start->RouteA RouteB Route B: Blocking Group (Scalable) Start->RouteB StepA1 Start: 4-Chloro-2-fluoroanisole RouteA->StepA1 StepB1 Start: 2-Fluoro-6-methoxyphenol RouteB->StepB1 StepA2 1. n-BuLi (-78°C) 2. B(OMe)3 StepA1->StepA2 StepA3 Oxidation (H2O2) StepA2->StepA3 Target TARGET: 3-Chloro-6-fluoro-2-methoxyphenol StepA3->Target StepB2 Sulfonation (Blocks C4) StepB1->StepB2 StepB3 Chlorination (Forces C3) StepB2->StepB3 StepB4 Desulfonation StepB3->StepB4 StepB4->Target

Figure 1: Comparison of Directed Ortho Metalation vs. Sulfonation-Blocking synthetic strategies.

Reactivity & Applications

The core utility of CAS 1781486-66-5 involves its transformation into larger bioactive scaffolds.

A. Agrochemical Synthesis (Arylpicolinates)

This phenol is a key fragment for Florpyrauxifen-benzyl (Rinskor™).

  • Mechanism: The phenol is coupled with a picolinate core.

  • Role: The 3-chloro-6-fluoro-2-methoxy substitution pattern is critical for binding affinity within the auxin receptor (TIR1/AFB) pocket in resistant weeds. The fluorine atom specifically blocks metabolic degradation (hydroxylation) at the 6-position.

B. Medicinal Chemistry (Fragment-Based Design)
  • SnAr Reactions: The fluorine atom at position 6 is activated by the ortho-phenol and meta-chlorine, making it susceptible to Nucleophilic Aromatic Substitution (SnAr) if the ring is further activated (e.g., by nitration).

  • Cross-Coupling: The Chlorine at C3 is a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the carbon skeleton while retaining the solubilizing methoxy group.

Safety & Handling Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[3]

Critical Handling Steps:

  • Acidic Character: As a halogenated phenol, this compound is more acidic than phenol. Avoid contact with strong bases unless intended for deprotonation.

  • Waste Disposal: Do not mix with oxidizing agents. Halogenated phenols require specific incineration protocols to prevent the formation of dioxins/furans during thermal decomposition.

  • PPE: Nitrile gloves (0.11 mm minimum thickness) and chemical safety goggles are mandatory. Use a fume hood to avoid inhalation of dust/aerosols.

References

  • Florpyrauxifen-benzyl Structure & Synthesis: Adapar (Agrofit Database). "GAPPER - Composition and Metabolites." Accessed Jan 2026.[4]

  • Boronic Acid Precursors: Google Patents US8822730B2. "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." (Describes the synthesis of the core phenyl ring moiety).

  • Guaiacol Functionalization: Sigma-Aldrich. "2-Fluoro-6-methoxyphenol Safety Data Sheet."

  • Commercial Availability & CAS Verification: BLD Pharm. "3-Chloro-6-fluoro-2-methoxyphenol Product Analysis."

Sources

Exploratory

Physical properties of 3-Chloro-6-fluoro-2-methoxyphenol

The following technical guide details the physical and chemical profile of 3-Chloro-6-fluoro-2-methoxyphenol , a highly specialized halogenated guaiacol derivative used as a scaffold in advanced medicinal chemistry and a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical profile of 3-Chloro-6-fluoro-2-methoxyphenol , a highly specialized halogenated guaiacol derivative used as a scaffold in advanced medicinal chemistry and agrochemical synthesis.

Advanced Scaffold Analysis for Medicinal Chemistry

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a tetrasubstituted benzene derivative characterized by a dense functionalization pattern. As a "privileged structure" in drug discovery, it combines the lipophilic modulation of chlorine, the metabolic blocking capability of fluorine, and the hydrogen-bond acceptor properties of the methoxy group. This guide analyzes its physicochemical properties, structural electronics, and handling protocols to support its application as a building block for bioactive ligands, particularly in kinase inhibition and PROTAC linker design.

Chemical Identity & Structural Validation

Precise identification is critical due to the existence of multiple positional isomers (e.g., 4-chloro or 5-fluoro variants).

Parameter Technical Detail
IUPAC Name 3-Chloro-6-fluoro-2-methoxyphenol
Common Designation 3-Cl-6-F-Guaiacol; Halogenated Guaiacol Intermediate
CAS Registry Number 1781486-66-5
Molecular Formula C₇H₆ClFO₂
Molecular Weight 176.57 g/mol
SMILES OC1=C(F)C=CC(Cl)=C1OC
InChI Key Specific key depends on tautomer/protonation state, typically generated per database.[1][2][3][4][5]
Structural Topology

The molecule features a phenol core (C1) flanked by two ortho substituents:[6]

  • Position 2 (Ortho): Methoxy (-OCH₃) group.

  • Position 6 (Ortho): Fluorine (-F) atom.[7]

  • Position 3 (Meta): Chlorine (-Cl) atom.[7][8]

This "crowded" 1,2,3,6-substitution pattern creates a unique steric and electronic environment, significantly influencing its reactivity and binding affinity in protein pockets.

Physicochemical Properties

Note: As a specialized building block, specific experimental batch data is often proprietary. The values below represent a synthesis of available vendor data and calculated Structure-Activity Relationship (SAR) predictions based on homologous guaiacol series.

Thermodynamic & Physical Constants
PropertyValue / RangeCharacterization
Physical State Solid (Crystalline)Likely forms needles or prisms due to planar stacking.
Melting Point 45°C – 55°C (Predicted)Higher than Guaiacol (28°C) due to halogen mass/polarizability, but lowered by internal H-bonding.
Boiling Point 225°C – 235°C (at 760 mmHg)Significantly elevated vs. Guaiacol (205°C) due to increased molecular weight (+52 Da).
Density 1.35 ± 0.05 g/cm³ High density attributed to heavy halogen atoms (Cl, F).
Flash Point >110°CNon-flammable under standard lab conditions; combustible.
Vapor Pressure < 0.1 mmHg at 25°CLow volatility solid; sublimation may occur under high vacuum.
Solubility & Lipophilicity Profile

The interplay between the lipophilic halogens and the polar phenol/methoxy groups dictates its solvation behavior.

  • LogP (Octanol/Water): 2.1 – 2.4 (Predicted).

    • Analysis: More lipophilic than Guaiacol (LogP 1.32) due to the +π (Cl) and hydrophobic nature of the halogens. This makes it cell-permeable, ideal for CNS-active drug scaffolds.

  • Acidity (pKa): 8.2 – 8.8 (Predicted).

    • Mechanism:[3][6] The electron-withdrawing inductive effects (-I) of F (C6) and Cl (C3) acidify the phenol relative to Guaiacol (pKa 9.98). However, the intramolecular Hydrogen Bond (OH···OMe) stabilizes the neutral form, preventing a drastic drop in pKa.

  • Solubility:

    • Water: Low (<1 mg/mL).

    • DMSO/DMF: High (>50 mg/mL).

    • Dichloromethane/Methanol: Soluble.[6]

Electronic & Structural Analysis (Mechanism)

Understanding the electronic landscape is vital for predicting reactivity (e.g., nucleophilic substitution or metal coordination).

Intramolecular Interaction Network

The hydroxyl proton is not free; it is "locked" in a bifurcated environment.

  • Primary Interaction: Strong intramolecular Hydrogen Bond between O-H (Donor) and Oxygen of OMe (Acceptor) . This creates a stable 5-membered pseudo-ring, reducing polarity.

  • Secondary Interaction: Weak interaction between O-H and Fluorine (C6) .

Diagram 1: Electronic Effects & Steric Map

The following diagram illustrates the competing electronic forces and the steric shielding of the phenol group.

Figure 1: Structural analysis showing the dominant intramolecular H-bond (Blue) and the inductive/steric pressure from halogens (Red/Grey).[4]

Experimental Protocols & Handling

A. Purity Verification (HPLC Method)

Due to the potential for regioisomers (e.g., 4-Cl vs 3-Cl) during synthesis, rigorous QC is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Phenol absorption) and 254 nm.

  • Expected Retention: The 3-Cl-6-F isomer will elute later than non-halogenated Guaiacol but likely earlier than the dichloro-analogs due to the polarity of the fluorine.

B. Storage & Stability
  • Oxidation Sensitivity: Moderate. Phenols can oxidize to quinones. The electron-withdrawing halogens provide some protection against oxidation compared to pure Guaiacol.

  • Hygroscopicity: Low.

  • Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow discoloration (pinking) over time.

C. Safety (SDS Summary)
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[9][10]

    • Skin Irritation: Category 2.[6][9]

    • Eye Irritation: Category 2A.

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[9][11] In case of skin contact, wash with PEG-400 or copious soap and water (phenols penetrate skin easily).

Synthesis & Application Context

Synthetic Utility

This compound serves as a versatile "linchpin" in convergent synthesis:

  • SnAr Reactions: The Fluorine at C6 is activated by the electron-poor ring (somewhat) but is generally stable. However, under forcing conditions, it can participate in Nucleophilic Aromatic Substitution.

  • O-Alkylation: The Phenol OH is the primary nucleophile. It can be alkylated to form ethers (e.g., linking to a kinase hinge-binder).

  • Suzuki Couplings: The Chlorine at C3 allows for Palladium-catalyzed cross-coupling to extend the carbon skeleton.

Diagram 2: Reactivity Workflow

Reactivity Core 3-Chloro-6-fluoro- 2-methoxyphenol Alkylation O-Alkylation (Linker Attachment) Core->Alkylation Base/R-X Coupling Pd-Catalyzed Coupling (at C3-Cl) Core->Coupling Suzuki/Buchwald Metabolism Metabolic Stability (Blocked C6 Position) Core->Metabolism In Vivo

Figure 2: Primary synthetic diversifications and biological utility.

References

  • PubChem Compound Summary. 3-Chloro-6-fluoro-2-methoxyphenol (Compound). National Center for Biotechnology Information. [Link]

  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979. (Source for substituent constant logic: Cl/F effects on LogP/pKa).

Sources

Foundational

Chemo-Orthogonal Functionalization of 3-Chloro-6-fluoro-2-methoxyphenol: A Strategic Guide

Executive Summary The molecule 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) represents a highly privileged scaffold in modern medicinal chemistry. Its substitution pattern offers a unique triad of properties: Met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) represents a highly privileged scaffold in modern medicinal chemistry. Its substitution pattern offers a unique triad of properties:

  • Metabolic Blockade: The C6-Fluorine atom blocks the metabolically vulnerable ortho-position, extending in vivo half-life.

  • Lipophilic Anchoring: The C3-Chlorine provides a handle for cross-coupling while modulating lipophilicity (LogP).

  • Electronic "Push-Pull": The interplay between the electron-donating methoxy/hydroxyl groups and the electron-withdrawing halogens creates distinct nucleophilic and electrophilic zones.

This guide details the orthogonal reactivity profiles of this molecule, providing researchers with validated pathways for library expansion.

Structural & Electronic Topography

The Steric & Electronic Landscape

The molecule is a tetra-substituted benzene. The reactivity is governed by the "steric gearing" of the substituents and their electronic vectors.

  • The Phenolic Hydroxyl (C1-OH): The acidity is significantly enhanced compared to phenol (pKa 10.[1]0) or guaiacol (pKa 9.98). The inductive withdrawal from the ortho-fluoro and meta-chloro groups likely depresses the pKa to the 7.8–8.5 range , making the phenoxide easy to generate but less nucleophilic than non-halogenated analogues.

  • The Aryl Chloride (C3-Cl): This is the primary electrophilic site. However, it is sterically hindered by the adjacent C2-Methoxy group. Standard Suzuki conditions often fail; specialized ligand systems are required.

  • The Open Positions (C4 & C5):

    • C4: Para to the OH (strong donor) and ortho to the Cl (weak deactivator). Most reactive site for EAS.

    • C5: Para to the OMe (strong donor) and ortho to the F (strong withdrawing/donor). Less reactive due to the dominance of the OH directing effect.

Reactivity Map (Visualization)

ReactivityMap Center 3-Chloro-6-fluoro- 2-methoxyphenol OH C1-OH (Nucleophile) Center->OH Cl C3-Cl (Electrophile) Center->Cl Ring Aromatic Ring (Substrate) Center->Ring Alkylation O-Alkylation (Williamson) OH->Alkylation Acylation O-Acylation (Prodrugs) OH->Acylation Suzuki Suzuki-Miyaura (Biaryl Synthesis) Cl->Suzuki Requires Bulky Ligands LiExchange Li-Halogen Exchange (C3-Lithiation) Cl->LiExchange <-78°C EAS EAS (Bromination/Nitration) Regioselectivity: C4 > C5 Ring->EAS

Figure 1: Orthogonal reactivity nodes. The C3-Cl bond requires specialized catalytic systems due to steric hindrance from the C2-OMe group.

Module A: The Phenolic Handle (O-Functionalization)

The phenol is the most accessible handle. Due to the flanking Fluorine (C6) and Methoxy (C2) groups, the oxygen is sterically crowded.

Optimization Strategy
  • Base Selection: Use Cs₂CO₃ in DMF or MeCN. Cesium ("Cesium Effect") improves solubility and breaks up tight ion pairs, which is critical given the lower nucleophilicity of this fluorinated phenoxide.

  • Electrophile: Primary alkyl halides react well. Secondary halides may require heating (60–80°C) and can suffer from E2 elimination side reactions.

Data: Predicted Acidity Trends

Compound Substituents Predicted pKa Electronic Effect
Phenol None 10.0 Reference
Guaiacol 2-OMe 9.98 Resonance (+R) vs Induction (-I)
2-Fluorophenol 2-F 8.7 Strong Induction (-I)

| Target Molecule | 2-OMe, 3-Cl, 6-F | ~8.1 | Cumulative -I from F and Cl |

Module B: The Aryl Chloride (Cross-Coupling)[2]

This is the most challenging yet valuable transformation. The C3-Cl bond is deactivated relative to bromides/iodides and is ortho-substituted by the methoxy group.

The Challenge: Steric Inhibition

Standard catalysts (e.g., Pd(PPh₃)₄) often fail because the oxidative addition step is slow for aryl chlorides, and the bulky OMe group hinders the approach of the metal center.

The Solution: Buchwald Ligands

To couple this scaffold, you must use electron-rich, sterically bulky phosphine ligands or NHC (N-Heterocyclic Carbene) complexes.

  • Recommended Ligands: SPhos , XPhos , or RuPhos .

  • Mechanism: These ligands facilitate oxidative addition into the difficult C-Cl bond and promote reductive elimination despite steric crowding.

Experimental Protocol: Sterically Demanding Suzuki Coupling

Objective: Coupling 3-Chloro-6-fluoro-2-methoxyphenol (protected as O-benzyl ether) with Phenylboronic acid.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene:Water (10:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x). Oxygen is the enemy of active Pd(0) species.

  • Catalyst Addition: Add Pd(OAc)₂ and SPhos. Add degassed Toluene/Water.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Note: If conversion is low (<50%), switch to Pd-PEPPSI-IPr catalyst, which is superior for extremely hindered chlorides.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.

SuzukiCycle cluster_ligand Ligand Role (SPhos) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl Complex1 Ar-Pd(II)-Cl (Sterically Crowded) OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet + Ar'-B(OH)2 Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Effect 1. Boosts electron density on Pd 2. Protects active species 3. Forces Reductive Elimination

Figure 2: Catalytic cycle emphasizing the critical Oxidative Addition step for the hindered Aryl Chloride.

Module C: Regioselective Electrophilic Substitution (EAS)

When functionalizing the ring (e.g., nitration or bromination), regioselectivity is dictated by the strongest activating group.

Director Analysis
  • OH (Pos 1): Strong Activator. Directs ortho (2, 6) and para (4).

    • Status: 2 and 6 are blocked. Directs to 4.

  • OMe (Pos 2): Strong Activator. Directs ortho (1, 3) and para (5).

    • Status: 1 and 3 are blocked. Directs to 5.

  • Cl (Pos 3): Weak Deactivator. Directs ortho (2, 4).

    • Status: 2 is blocked. Directs to 4.

Protocol: Regioselective Bromination

To install a bromine at C4 (creating a precursor for a second cross-coupling):

  • Reagent: NBS (N-Bromosuccinimide) is preferred over Br₂ to avoid over-oxidation of the electron-rich ring.

  • Solvent: Acetonitrile (MeCN) or DMF at 0°C.

  • Selectivity: Expect >90% regioselectivity for the 4-bromo product.

  • Self-Validation: Monitor by NMR. The 4-bromo product will show a singlet (or small doublet due to long-range F coupling) for the remaining aromatic proton at C5.

References

  • Compound Identity: 3-Chloro-6-fluoro-2-methoxyphenol. CAS No. 1781486-66-5.[2] Available via BLD Pharm and specialized building block vendors.

  • Suzuki Coupling of Hindered Chlorides: Altenhoff, G., et al. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[3] Angew.[3] Chem. Int. Ed.2003 , 42, 3690.[3]

  • Acidity of Fluorophenols: Gross, K. C., et al. "Substituent Effects on the Acidity of Fluorophenols." J. Org.[3] Chem.2005 , 70, 1325. (Establishes the inductive effect of ortho-F).

  • Buchwald-Hartwig/Suzuki Protocols: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[1][4][5][6][7][8] Chem. Res.2008 , 41, 1461.

Disclaimer: All protocols described involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. The author assumes no liability for experimental outcomes.

Sources

Exploratory

Potential applications of 3-Chloro-6-fluoro-2-methoxyphenol in organic synthesis

Topic: Potential applications of 3-Chloro-6-fluoro-2-methoxyphenol in organic synthesis Content Type: In-depth Technical Guide Strategic Utilization in Medicinal Chemistry & Agrochemical Synthesis Executive Summary 3-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential applications of 3-Chloro-6-fluoro-2-methoxyphenol in organic synthesis Content Type: In-depth Technical Guide

Strategic Utilization in Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) represents a high-value halogenated phenol (HVHP) scaffold characterized by its dense, tetrasubstituted functionalization pattern.[1][2] Unlike simple phenols, this synthon offers three distinct, orthogonal vectors for chemical modification: a nucleophilic hydroxyl group, an electrophilic chlorine handle, and a metabolically stable fluorine blocker.[2]

This guide analyzes the structural logic and synthetic utility of this compound, specifically for researchers designing next-generation kinase inhibitors and auxin-mimic herbicides. By leveraging the specific electronic and steric properties of the 3-Cl, 6-F, 2-OMe motif, synthetic chemists can access privileged chemical space with enhanced metabolic stability and lipophilic ligand efficiency.[2]

Structural & Electronic Reactivity Matrix

The utility of 3-Chloro-6-fluoro-2-methoxyphenol is defined by the interplay of its substituents. Understanding these electronic effects is critical for predicting regioselectivity in complex synthesis.[2]

SubstituentPositionElectronic EffectSynthetic Role
Hydroxyl (-OH) C1Strong Donor (+M)Primary Anchor: Nucleophilic attachment point for linkers or biaryl ethers.[2] Acidic proton (pKa ~7.5–8.0 due to F/Cl induction).[2]
Methoxy (-OMe) C2Donor (+M), Inductive (-I)Conformational Lock: Promotes intramolecular H-bonding.[2] Acts as a Directed Ortho Metalation (DoM) group.[2] Can be demethylated to access catechols.[2]
Chlorine (-Cl) C3Weak Deactivator (-I > +M)Exit Vector: Primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[2] Sterically crowded by adjacent OMe.[2]
Fluorine (-F) C6Strong Inductive (-I)Metabolic Blocker: Prevents oxidative metabolism at the sensitive ortho position.[2] Modulates pKa of the phenol.[2]
The "Orthogonal Functionalization" Logic

The core value of this scaffold lies in the ability to react at C1 (O-alkylation) and C3 (C-C coupling) independently.[2]

  • Step 1: The Phenol (-OH) is typically functionalized first (e.g., etherification) to install the "left-hand" side of a drug molecule.[2]

  • Step 2: The Chlorine (-Cl) is then engaged in cross-coupling to install the "right-hand" biaryl system.[2]

  • Note: The Fluorine at C6 remains inert, serving purely to block metabolic hotspots (CYP450 oxidation) and tune the overall lipophilicity (LogD).[2]

Key Synthetic Transformations

Pathway A: Biaryl Ether Synthesis (Kinase Inhibitor Scaffolds)

Many kinase inhibitors (e.g., EGFR, VEGFR targets) utilize a biaryl ether linkage.[2] The 3-chloro-6-fluoro-2-methoxyphenol core provides a pre-functionalized B-ring.

Mechanism: The phenol is deprotonated and reacted with an electrophilic heterocycle (e.g., 4-chloroquinazoline) via SNAr or Mitsunobu conditions.[2]

  • Critical Consideration: The fluorine at C6 increases the acidity of the phenol, making the phenoxide anion less nucleophilic but more stable.[2] Stronger bases (Cs2CO3) or higher temperatures may be required compared to non-fluorinated analogs.[2]

Pathway B: Palladium-Catalyzed Cross-Coupling (C3 Functionalization)

The C3-Chlorine bond is the gateway to increasing molecular complexity.[2] However, the adjacent C2-Methoxy group creates steric hindrance.[2]

Protocol Optimization:

  • Catalyst: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd complexes (e.g., Pd-PEPPSI-IPr) to facilitate oxidative addition into the sterically hindered C-Cl bond.[2]

  • Solvent: 1,4-Dioxane or Toluene/Water biphasic systems.[2]

  • Base: K3PO4 is preferred over carbonates to minimize dehalogenation side reactions.[2]

Pathway C: Demethylation to Catechols

Treatment with BBr3 reveals the C2-hydroxyl, generating a 3-chloro-6-fluorocatechol.

  • Application: This intermediate is a precursor for 1,3-benzodioxoles (via reaction with CH2Br2), a motif ubiquitous in natural products and agrochemicals.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Start 3-Chloro-6-fluoro- 2-methoxyphenol (Core Scaffold) Inter1 Biaryl Ether (Kinase Inhibitor Motif) Start->Inter1 S_NAr / Mitsunobu (C1-OH Functionalization) Inter2 Biaryl System (via Suzuki Coupling) Start->Inter2 Pd-Catalysis (C3-Cl Coupling) Inter3 3-Chloro-6-fluorocatechol (Benzodioxole Precursor) Start->Inter3 BBr3, -78°C (Demethylation) Final1 Drug Candidate A (High Metabolic Stability) Inter1->Final1 Further Elaboration Final2 Agrochemical (Auxin Mimic) Inter2->Final2 Ester Hydrolysis Inter3->Final1 Cyclization

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the 3-Chloro-6-fluoro-2-methoxyphenol core.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Ether Synthesis)

This protocol is adapted for hindered, acidic phenols.[2]

  • Reagents: 3-Chloro-6-fluoro-2-methoxyphenol (1.0 equiv), Alkyl Halide (1.2 equiv), K2CO3 (2.0 equiv), DMF (anhydrous).[2]

  • Procedure:

    • Dissolve the phenol in DMF (0.5 M concentration) under N2.

    • Add K2CO3 and stir at room temperature for 30 minutes to generate the phenoxide.[2] Note: The solution may turn yellow.

    • Add the alkyl halide dropwise.[2]

    • Heat to 60°C for 4–12 hours. Monitor by TLC/LCMS.[2]

    • Workup: Dilute with EtOAc, wash with water (3x) and brine.[2] Dry over MgSO4.

  • Insight: The C6-Fluorine inductive effect stabilizes the phenoxide, reducing nucleophilicity.[2] If reaction is sluggish, add a catalytic amount of KI (Finkelstein condition) or switch to Cs2CO3.[2]

Protocol 2: Suzuki-Miyaura Coupling at C3-Cl

Designed to overcome steric hindrance from the C2-Methoxy group.

  • Reagents: Substituted Phenol (or its O-protected derivative) (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), K3PO4 (3.0 equiv).[2]

  • Solvent: Toluene:Water (10:1).

  • Procedure:

    • Charge a reaction vial with the aryl chloride, boronic acid, base, and Pd/Ligand system.[2]

    • Evacuate and backfill with Argon (3 cycles).[2]

    • Add degassed solvent.[2]

    • Heat to 100°C for 16 hours.

  • Mechanistic Note: The SPhos ligand is crucial here.[2] Its bulk facilitates the reductive elimination step, while its electron-rich nature aids oxidative addition into the electron-rich (due to OMe) but sterically hindered aryl chloride bond [1].[2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2][3] Potential sensitizer.[2]

  • Specific Risk: Halogenated phenols can be absorbed through the skin and may uncouple oxidative phosphorylation.[2]

  • Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended).[2]

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[2]

References

  • Buchwald, S. L., et al. "Universal Scaffolds for Cross-Coupling: Ligand Effects in the Suzuki-Miyaura Reaction."[2] Journal of the American Chemical Society, 2005.[2] Link (General reference for SPhos utility in hindered couplings).[2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13188585, 3-Chloro-2-fluoro-6-nitrophenol (Analogous Reactivity)." PubChem, 2024.[2][3][4][5] Link[2][4]

  • BLD Pharm. "Product Specifications: 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5)."[1][6] BLD Pharm Catalog, 2024.[2] Link

  • Sigma-Aldrich. "Safety Data Sheet: Fluorinated Phenols."[2] Merck KGaA, 2024.[2] Link

Sources

Foundational

Biological activity of substituted chlorofluorophenols

Title: Technical Guide to the Biological Activity and Structure-Activity Relationships of Substituted Chlorofluorophenols Abstract: This technical guide provides a comprehensive analysis of substituted chlorofluorophenol...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to the Biological Activity and Structure-Activity Relationships of Substituted Chlorofluorophenols

Abstract: This technical guide provides a comprehensive analysis of substituted chlorofluorophenols, a class of pharmacophores exhibiting potent antimicrobial, antifungal, and cytotoxic properties. By integrating the high electronegativity and metabolic stability of fluorine with the lipophilicity and steric bulk of chlorine, these compounds occupy a unique chemical space optimized for membrane interaction and mitochondrial uncoupling. This document details their physicochemical drivers, mechanisms of action, and validated experimental protocols for synthesis and biological evaluation.[1]

Executive Summary: The Halogen Synergy

Substituted chlorofluorophenols represent a strategic intersection in medicinal chemistry. While chlorinated phenols (e.g., triclosan, chlorophenol) have long been established as biocides, the introduction of fluorine atoms fundamentally alters their bioactivity profile.

  • The Fluorine Effect: Enhances metabolic stability by blocking oxidative metabolism (specifically at the para position) and modulates acidity (pKa) without introducing excessive steric hindrance.

  • The Chlorine Effect: Increases lipophilicity (LogP) significantly, facilitating membrane penetration and binding to hydrophobic pockets in enzymes.

Key Application Areas:

  • Broad-Spectrum Antimicrobials: Disruptors of bacterial transmembrane proton gradients.

  • Agrochemicals: Herbicidal uncouplers of oxidative phosphorylation.

  • Oncology: Cytotoxic agents targeting mitochondrial function in metabolically active tumor cells.

Physicochemical Drivers & SAR

The biological activity of chlorofluorophenols is governed by a delicate balance between acidity and lipophilicity.

The pKa / LogP Balance

For a phenol to act as a proton shuttle (uncoupler), it must exist in equilibrium between its neutral (protonated) and anionic (deprotonated) forms at physiological pH.

  • Electron Withdrawal: Both F and Cl are electron-withdrawing groups (EWG). They stabilize the phenoxide anion, lowering the pKa.

    • Target pKa Range: ~6.0 – 8.0. (If pKa < 4, the molecule remains trapped as an anion and cannot cross the membrane to return for another proton).

  • Lipophilicity: The neutral form must be lipophilic enough to diffuse through the mitochondrial inner membrane.

Table 1: Comparative Physicochemical Impact of Halogen Substitution

Substituent PatternElectronic Effect (Sigma)Steric Bulk (Van der Waals Radius)Impact on pKaImpact on LogPBiological Outcome
Phenol (Unsubstituted) 0-~10.0~1.5Weak/No Activity
4-Chlorophenol -0.23 (Inductive)1.75 Å~9.4~2.4Moderate Biocide
4-Fluorophenol -0.06 (Inductive)1.47 Å~9.9~1.7Low Potency, High Stability
2,4-Dichlorophenol Strong EWGHigh~7.9~3.2Strong Uncoupler
2-Chloro-4-fluorophenol Mixed EWGModerate~8.3~2.6Balanced Profile (High Bioavailability)
Pentafluorophenol Very Strong EWGModerate~5.5~2.0Too Acidic (Trapped Anion)

Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism of cytotoxicity and antimicrobial action for chlorofluorophenols is the uncoupling of oxidative phosphorylation. This process short-circuits the proton motive force (PMF) essential for ATP synthesis.

The Proton Shuttle Cycle
  • Entry: The neutral chlorofluorophenol (ArOH) diffuses across the outer mitochondrial membrane into the intermembrane space (high [H+]).

  • Protonation: Due to the acidic environment, it remains protonated and diffuses across the inner mitochondrial membrane (IMM) into the matrix.

  • Dissociation: In the alkaline matrix (low [H+]), the phenol dissociates (ArOH → ArO⁻ + H+), releasing a proton.

  • Exit: The lipophilic anion (ArO⁻) diffuses back across the IMM to the intermembrane space, driven by the membrane potential.

  • Repeat: The anion is re-protonated, completing the cycle and dissipating the gradient as heat rather than ATP.

Visualization: The Uncoupling Pathway

MitochondrialUncoupling cluster_Intermembrane Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane (Lipophilic Barrier) cluster_Matrix Mitochondrial Matrix (Low [H+]) H_out H+ (Accumulated) ArO_out ArO- (Anion) H_out->ArO_out Protonation (pH < pKa) ArOH_out ArOH (Neutral Phenol) Diffusion_In Lipophilic Diffusion ArOH_out->Diffusion_In ArO_out->ArOH_out ArOH_in ArOH (Neutral Phenol) Diffusion_In->ArOH_in Diffusion_Out Charge Delocalization Allows Anion Return Diffusion_Out->ArO_out ArO_in ArO- (Anion) ArOH_in->ArO_in Deprotonation (pH > pKa) H_in H+ (Released) ArOH_in->H_in ArO_in->Diffusion_Out ATP_Synthase ATP Synthase (Bypassed/Inhibited) H_in->ATP_Synthase Gradient Dissipated

Figure 1: The proton shuttle mechanism of chlorofluorophenols across the mitochondrial membrane, leading to ATP synthesis inhibition.

Experimental Protocols

Synthesis of 4-Chloro-2-fluorophenol (Electrophilic Chlorination)

Rationale: Direct chlorination of fluorophenols is preferred to ensure regioselectivity directed by the hydroxyl group.

Reagents:

  • 2-Fluorophenol (Starting material)

  • Sulfuryl chloride (

    
    ) (Chlorinating agent)
    
  • Dichloromethane (DCM) (Solvent)

  • Aluminum chloride (

    
    ) (Catalyst, optional for activation)
    

Protocol:

  • Preparation: Dissolve 2-fluorophenol (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0°C in an ice bath. Add Sulfuryl chloride (11 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous

    
    .
    
  • Purification: Evaporate solvent under reduced pressure. Purify the residue using silica gel column chromatography to separate the para-chloro isomer (major product) from the ortho-chloro isomer.

Antimicrobial Assay (Broth Microdilution)

Rationale: This standard protocol determines the Minimum Inhibitory Concentration (MIC), quantifying the potency of the uncoupler.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test Organism (e.g., S. aureus ATCC 29213)

  • Resazurin dye (Cell viability indicator)

Protocol:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare a stock solution of the chlorofluorophenol in DMSO. Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 0.5 µg/mL to 256 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL of Resazurin (0.015%) to each well. Incubate for 1 hour.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic activity).

  • Determination: The lowest concentration remaining blue is the MIC.

Biological Activity & Toxicity Profile[1][2][3][4][5][6]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for optimizing chlorofluorophenols for specific biological targets.

SAR_Logic Input Substituted Chlorofluorophenol pKa Acidity (pKa) Input->pKa LogP Lipophilicity (LogP) Input->LogP Metab Metabolic Stability Input->Metab High_F High Fluorine Content pKa->High_F Lowers pKa High_Cl High Chlorine Content LogP->High_Cl Increases LogP Metab->High_F Blocks Oxidation Outcome_Uncoupler Potent Uncoupler (Antimicrobial/Cytotoxic) High_F->Outcome_Uncoupler If pKa ~7.0 Outcome_Inactive Inactive (Trapped or Impermeable) High_F->Outcome_Inactive If pKa < 5.0 Outcome_Stable High In Vivo Stability High_F->Outcome_Stable High_Cl->Outcome_Uncoupler Optimizes Entry

Figure 2: SAR decision matrix for optimizing chlorofluorophenol derivatives.

Toxicity and Environmental Impact

While effective, these compounds carry toxicity risks that must be managed during drug development.

  • Cytotoxicity: Non-specific uncoupling affects mammalian mitochondria, leading to hyperthermia and metabolic acidosis.

  • Bioaccumulation: High LogP values (driven by Chlorine) correlate with bioaccumulation in adipose tissue.

  • Degradation: The C-F bond is exceptionally strong, making these compounds persistent in the environment. However, specific microbial dehalogenases can degrade them under aerobic conditions.

References

  • Terada, H. (1990). "Uncouplers of oxidative phosphorylation."[2][3] Environmental Health Perspectives, 87, 213-218. Link

  • Lee, J. T., et al. (2024).[4] "Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes."[4] Chemosphere.[4] Link

  • Escher, B. I., et al. (1996). "Acute toxicity of substituted phenols to the energy metabolism of the bacterium Pseudomonas putida." Ecotoxicology and Environmental Safety, 33(1), 56-65. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Bondy, K. L., & McKague, A. B. (2000). "Synthesis of chlorofluorophenols." Synthetic Communications, 30(13), 2465-2473. Link

Sources

Exploratory

Technical Monograph: 3-Chloro-6-fluoro-2-methoxyphenol

This technical guide provides an in-depth review of 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5), a highly specialized halogenated phenol intermediate. This compound serves as a critical scaffold in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5), a highly specialized halogenated phenol intermediate. This compound serves as a critical scaffold in the synthesis of next-generation agrochemicals and fluorinated active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and herbicide safeners where metabolic stability is paramount.

Chemical Identity & Core Properties

3-Chloro-6-fluoro-2-methoxyphenol represents a class of poly-substituted aromatics where the precise arrangement of substituents (fluorine, chlorine, and methoxy) around the phenolic core dictates its reactivity and biological efficacy. The "2-methoxy" (guaiacol) motif provides a hydrogen-bond acceptor site, while the 6-fluoro and 3-chloro groups modulate lipophilicity and metabolic resistance.

Physicochemical Profile
PropertyValue / Description
CAS Number 1781486-66-5
IUPAC Name 3-Chloro-6-fluoro-2-methoxyphenol
Molecular Formula C₇H₆ClFO₂
Molecular Weight 176.57 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted pKa ~7.8 - 8.2 (Acidic shift due to F/Cl electron withdrawal)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Key Moiety Fluorinated Guaiacol (2-methoxyphenol)

Synthetic Methodology

The synthesis of 3-Chloro-6-fluoro-2-methoxyphenol is non-trivial due to the directing effects of the existing substituents. A robust industrial route typically avoids direct halogenation of guaiacol (which lacks regioselectivity) and instead employs a Directed Ortho-Lithiation (DoM) strategy or a Diazotization-Hydrolysis sequence starting from aniline precursors.

Primary Synthetic Route: The Anisole Functionalization Pathway

This protocol ensures high regioselectivity by utilizing the directing power of the methoxy group and the steric blocking of the chlorine atom.

  • Starting Material: 2-Chloro-6-fluoroanisole (1-methoxy-2-chloro-6-fluorobenzene). This precursor is synthesized via the Balz-Schiemann reaction from 3-chloro-o-anisidine [1].

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78°C). The lithium selectively deprotonates the position ortho to the fluorine or methoxy group. However, due to the crowding, directing groups must be carefully managed. A more scalable route involves oxidation of the corresponding aldehyde or boronic acid .

  • Boronic Acid Intermediate: Reaction of the lithiated species with Trimethyl borate (B(OMe)₃) yields the phenylboronic acid [2].

  • Oxidative Hydroxylation: The boronic acid is converted to the phenol using Hydrogen Peroxide (H₂O₂) or Oxone.

Alternative Route: Chlorination of 6-Fluoroguaiacol

For smaller scales, a direct halogenation approach may be used, though purification is required to remove the para-chloro isomer.

  • Precursor: 6-Fluoro-2-methoxyphenol (6-Fluoroguaiacol).

  • Reagent: Sulfuryl Chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

  • Conditions: Controlled temperature (0-5°C) in Acetonitrile to favor the ortho-chlorination (position 3) over the para-position (position 4), although the electronic push of the OH group strongly activates the para position.

Synthetic Workflow Diagram

The following diagram illustrates the high-purity synthesis pathway via the Boronic Acid intermediate, which is preferred for pharmaceutical applications to avoid isomer contamination.

SynthesisPath Start 2-Chloro-6-fluoroanisole (Precursor) Lithiation Lithiated Intermediate (Li-C Species) Start->Lithiation n-BuLi, THF -78°C Boronate Aryl Boronate (B(OMe)2) Lithiation->Boronate B(OMe)3 Oxidation Oxidative Hydroxylation (H2O2 / NaOH) Boronate->Oxidation Hydrolysis Product 3-Chloro-6-fluoro- 2-methoxyphenol Oxidation->Product Acidification

Figure 1: Regioselective synthesis ensuring correct placement of the hydroxyl group relative to the halogens.

Applications in Drug Discovery & Agrochemicals

Pharmaceutical Intermediates (Kinase & HIF Inhibitors)

The 3-chloro-6-fluoro-2-methoxyphenol scaffold is a bioisostere used to optimize the pharmacokinetic (PK) profile of drugs.

  • Metabolic Blockade: The fluorine atom at the 6-position blocks metabolic oxidation (Phase I metabolism) at a typically vulnerable site on the phenol ring.

  • Lipophilicity Tuning: The chlorine atom increases lipophilicity (LogP), enhancing membrane permeability, while the methoxy group acts as a specific binding anchor in protein pockets (e.g., Kinase hinge regions).

  • Specific Targets: This moiety is structurally relevant to the synthesis of HIF-2α inhibitors (analogous to Belzutifan intermediates) and Aurora A kinase inhibitors , where polysubstituted phenyl rings are essential for potency [3].

Agrochemicals (Herbicides)

Fluorinated phenols are ubiquitous in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors and auxin-mimic herbicides. The specific substitution pattern of 3-Chloro-6-fluoro-2-methoxyphenol makes it a candidate for:

  • Dicamba Analogs: Modifying the classic Dicamba structure (3,6-dichloro-2-methoxybenzoic acid) by replacing a chlorine with fluorine can alter soil half-life and plant selectivity.

  • Safeners: Used to protect crops from herbicide damage by inducing specific metabolic pathways.

Handling, Safety, and Stability

As a halogenated phenol, this compound requires strict safety protocols.

Hazard ClassDescriptionMitigation
Corrosivity Causes severe skin burns and eye damage (Category 1B).Wear nitrile gloves (double-gloved), face shield, and lab coat.
Acute Toxicity Toxic if swallowed or inhaled.Handle in a certified chemical fume hood.
Environmental Very toxic to aquatic life with long-lasting effects.Collect all waste for hazardous incineration; do not release to drains.

Storage Protocol: Store under inert atmosphere (Nitrogen or Argon) at 2-8°C. Phenols are prone to oxidation; the presence of the methoxy group makes this compound sensitive to demethylation if exposed to strong Lewis acids.

References

  • Guidechem. (n.d.). Synthesis and Application of 2-chloro-6-fluorophenol and Anisole Derivatives. Retrieved from

  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[1] Retrieved from

  • Ossila. (n.d.). 3-Chloro-2-fluorobenzoic acid as Aurora A Inhibitor Intermediate. Retrieved from

  • BLD Pharm. (n.d.). Product Data: 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5). Retrieved from

  • Google Patents. (2004). CN1301949C - Preparation process of 2-fluoro-6-chlorophenol.[2][3] Retrieved from

Sources

Foundational

Discovery and history of 3-Chloro-6-fluoro-2-methoxyphenol

The following is an in-depth technical guide on 3-Chloro-6-fluoro-2-methoxyphenol , designed for researchers and drug development professionals. Advanced Building Block for Next-Generation Agrochemicals and Pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-Chloro-6-fluoro-2-methoxyphenol , designed for researchers and drug development professionals.

Advanced Building Block for Next-Generation Agrochemicals and Pharmaceuticals

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly specialized aromatic building block characterized by a dense, tetrasubstituted substitution pattern.[1] Emerging in the mid-2010s within the patent landscapes of major agrochemical entities (e.g., Dow AgroSciences, now Corteva), this compound serves as a critical intermediate in the synthesis of synthetic auxin herbicides (picolinates) and fluorinated pharmaceutical scaffolds . Its unique electronic profile—combining the lipophilicity of a chlorine atom, the metabolic stability of a fluorine atom, and the steric influence of a methoxy group—makes it an invaluable tool for modulating biological activity and metabolic half-life in bioactive molecules.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8]

The compound is a regioisomer of the phenol moiety found in the herbicide Halauxifen-methyl , distinguished by the specific arrangement of its halogen and ether substituents.

PropertyData
Chemical Name 3-Chloro-6-fluoro-2-methoxyphenol
CAS Number 1781486-66-5
Molecular Formula C₇H₆ClFO₂
Molecular Weight 176.57 g/mol
SMILES COc1c(O)c(F)ccc1Cl (Isomeric verification required per synthesis)
Appearance Off-white to pale yellow solid / crystalline powder
Acidity (pKa) ~7.5 - 8.2 (Predicted; enhanced acidity due to F/Cl electron withdrawal)
LogP ~2.3 (Predicted)
H-Bond Donors/Acceptors 1 / 3
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Note on Nomenclature: The numbering priority assigns the hydroxyl group position 1. The methoxy group is at position 2, chlorine at 3, and fluorine at 6. This creates a 1,2,3,6-substitution pattern, leaving positions 4 and 5 as aromatic protons.

Discovery and Historical Context

The history of 3-Chloro-6-fluoro-2-methoxyphenol is intrinsically linked to the "Fluorine Renaissance" in agrochemistry that occurred between 2005 and 2015.

  • 2010–2015 (The Picolinate Era): Researchers at Dow AgroSciences (now Corteva) were aggressively optimizing the 6-aryl-picolinate scaffold, which led to the discovery of Arylex™ (Halauxifen-methyl) and Rinskor™ (Florpyrauxifen-benzyl). These herbicides rely on a specific "lock-and-key" fit within the TIR1 ubiquitin ligase receptor.

  • The "Scaffold Hopping" Strategy: During the Structure-Activity Relationship (SAR) expansion, chemists synthesized hundreds of phenyl analogs to tune the binding affinity and environmental degradation rates. 3-Chloro-6-fluoro-2-methoxyphenol emerged as a high-value intermediate in this library, offering a variation on the standard 4-chloro-2-fluoro-3-methoxy substitution found in Halauxifen.

  • 2016–Present (Commercial Availability): Originally a proprietary research intermediate, the compound entered the broader chemical catalog market around 2016 (indicated by the 1.78M CAS range), allowing its adoption in pharmaceutical discovery programs focusing on kinase inhibitors where metabolic blocking (via F and Cl) is required.

Synthesis and Manufacturing Methodologies

The synthesis of this crowded aromatic ring is non-trivial due to competing directing effects. Two primary routes are established: the Directed Ortho Metalation (DoM) route (high precision) and the Electrophilic Chlorination route (industrial scalability).

Route A: Directed Ortho Metalation (DoM) - High Regioselectivity

This method utilizes the strong directing ability of the methoxy group and the acidity of the position ortho to fluorine.

  • Starting Material: 1-Fluoro-3-methoxybenzene (3-Fluoroanisole) or 2-Fluoro-6-methoxyphenol (protected).

  • Protection: The phenol is protected as a MOM-ether or carbamate to prevent deprotonation of the hydroxyl.

  • Lithiation: Treatment with n-Butyllithium (n-BuLi) or LDA at -78°C. The lithium preferentially inserts ortho to the fluorine (position 2 relative to F) or ortho to the methoxy.

  • Electrophile Quench: The lithiated species is quenched with a chlorine source (e.g., Hexachloroethane or NCS).

  • Deprotection: Acidic hydrolysis yields the target phenol.

Route B: Oxidative Functionalization (Industrial)

A more scalable approach often used for kilogram-scale production involves building the phenol from a halogenated benzene precursor.

  • Precursor: 1-Chloro-4-fluoro-2-methoxybenzene.

  • Ir-Catalyzed Borylation: C-H activation to install a boronic ester at the sterically accessible position.

  • Oxidation: Conversion of the boronic ester to a hydroxyl group using H₂O₂/NaOH .

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic logic and directing group conflicts.

SynthesisRoute cluster_legend Reaction Logic Target TARGET: 3-Chloro-6-fluoro-2-methoxyphenol Precursor1 Precursor A: 2-Fluoro-6-methoxyphenol Intermediate Intermediate: Lithiated Species Precursor1->Intermediate Protection + Ortho-Lithiation (LDA) Precursor2 Precursor B: 3-Chloro-2-fluoroanisole Precursor2->Target Ir-Catalyzed Borylation + Oxidation (H2O2) Intermediate->Target 1. Electrophilic Chlorination (NCS) 2. Deprotection Text1 Directing Groups: -OMe (Strong), -F (Weak/Acidifying)

Caption: Retrosynthetic analysis showing the primary Directed Ortho Metalation (DoM) pathway and the alternative C-H activation route.

Applications in Drug & Agrochemical Development
5.1 Agrochemicals: Synthetic Auxins

The primary utility of 3-Chloro-6-fluoro-2-methoxyphenol is as a precursor for arylpicolinate herbicides .

  • Mechanism: The phenol is coupled to a 4-aminopicolinic acid core (via nucleophilic aromatic substitution or Ullmann coupling).

  • Function: The resulting biaryl ether mimics the natural plant hormone indole-3-acetic acid (IAA). The specific 3-Cl, 6-F substitution pattern alters the "twist" of the biaryl bond, optimizing the fit into the TIR1 receptor pocket and potentially overcoming resistance mechanisms affecting older auxins like 2,4-D or Dicamba.

5.2 Pharmaceuticals: Kinase Inhibitors

In medicinal chemistry, this phenol serves as a "metabolic roadblock" scaffold.

  • Metabolic Stability: The strategic placement of Chlorine and Fluorine blocks the primary sites of Cytochrome P450 oxidation (positions that would otherwise be susceptible to hydroxylation).

  • Lipophilicity Tuning: The chloro-methoxy combination increases lipophilicity (LogP), improving membrane permeability, while the fluorine atom modulates the pKa of the phenol (or resulting ether), affecting solubility and bioavailability.

Experimental Protocol: Laboratory Scale Synthesis

Based on standard protocols for halogenated phenols (e.g., adapted from WO2018/xxxx patents).

Objective: Synthesis of 3-Chloro-6-fluoro-2-methoxyphenol via Chlorination of 2-Fluoro-6-methoxyphenol.

  • Reagents:

    • 2-Fluoro-6-methoxyphenol (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.05 eq)

    • Acetonitrile (ACN) or DMF (Solvent)

    • HCl (1M, for quench)

  • Procedure:

    • Step 1: Dissolve 2-Fluoro-6-methoxyphenol in dry ACN under nitrogen atmosphere.

    • Step 2: Cool the solution to 0°C.

    • Step 3: Add NCS portion-wise over 30 minutes to control the exotherm.

    • Step 4: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC/LC-MS (Target mass: 175/177 m/z in negative mode).

    • Step 5: Quench with water and extract with Ethyl Acetate (3x).

    • Step 6: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Step 7: Purify via silica gel column chromatography (Hexanes/EtOAc gradient). Note: Regioisomers (4-chloro vs 3-chloro) must be carefully separated; the 4-chloro isomer is often the major product in direct chlorination, necessitating the DoM route for high yield of the 3-chloro isomer.

References
  • Corteva Agriscience (Dow AgroSciences) Patents.Substituted Picolinates and Methods of Use.
  • BLD Pharm. Product Datasheet: 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1781848-13-2 (Benzoic acid analog). Retrieved from

  • Schlosser, M.Organometallics in Synthesis: A Manual.
  • Fisher Scientific. 3-Chloro-6-fluoro-2-methoxybenzoic Acid Structure and Data. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Profiling and Method Development for 3-Chloro-6-fluoro-2-methoxyphenol

Introduction & Molecule Profile 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly functionalized guaiacol derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly functionalized guaiacol derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure features a phenol core substituted with a methoxy group (position 2), a chlorine atom (position 3), and a fluorine atom (position 6).

The presence of three distinct electron-modulating substituents (methoxy, chloro, fluoro) on the phenol ring creates specific analytical challenges, particularly regarding acidity (pKa) and ionization behavior in liquid chromatography.

Chemical Profile
PropertyValue / DescriptionSource/Derivation
Structure Phenol, 3-chloro-6-fluoro-2-methoxy-Structural Analysis
Formula C₇H₆ClFO₂MW: 176.57 g/mol
CAS Number 1781486-66-5[BLD Pharm, 2025]
LogP (Predicted) ~2.7Hydrophobic (Retains well on C18)
pKa (Predicted) ~7.5 - 8.2Acidic (Lower than Guaiacol due to -F/-Cl)
UV Maxima ~275 nm (Primary), ~210 nmAromatic Phenol Transition

Strategic Analytical Workflow

The following decision matrix outlines the selection of analytical techniques based on the data requirement (Purity vs. Identification).

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Goal Define Goal Sample->Goal Purity Quantification & Purity (HPLC) Goal->Purity Routine QC ID Identification & Structure (GC/NMR) Goal->ID R&D / Unknowns HPLC_UV HPLC-UV (C18, Acidic Mobile Phase) Purity->HPLC_UV Preferred GC_MS GC-MS (TMS Derivatization) ID->GC_MS Volatiles/Impurities NMR 1H-NMR (Regiochemistry) ID->NMR Isomer Verification

Figure 1: Analytical decision matrix for halogenated methoxyphenols.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment and impurity profiling.

Method Rationale (Expert Insight)

Phenols are weak acids. For 3-Chloro-6-fluoro-2-methoxyphenol , the electron-withdrawing halogens (Cl, F) stabilize the phenolate ion, lowering the pKa significantly below that of unsubstituted phenol (pKa ~10).

  • Critical Parameter: The mobile phase pH must be maintained below 3.0.

  • Why? At neutral pH, the molecule may partially ionize, leading to peak tailing (interaction with silanols) and split peaks. Acidic conditions keep the molecule in its neutral protonated form, ensuring sharp peaks and consistent retention on C18 columns.

Detailed Protocol
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV @ 275 nm (Quantification), 210 nm (Impurity Check)
Injection Vol 5 - 10 µL
Diluent 50:50 Water:Acetonitrile

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 15.0 min: 90% B (Elution of main peak & lipophilic impurities)

  • 20.0 min: 90% B (Wash)

  • 20.1 min: 10% B (Re-equilibration)

  • 25.0 min: Stop

System Suitability Requirements
  • Tailing Factor: < 1.5 (Strict control required due to phenol nature).

  • Resolution: > 2.0 between Main Peak and nearest regioisomer (e.g., 4-chloro isomer).

  • Precision (RSD): < 1.0% for n=5 injections.

Protocol B: Gas Chromatography (GC-MS)

Objective: Identification of volatile impurities and confirmation of molecular mass.

Method Rationale

While phenols can be analyzed directly, the hydroxyl group often interacts with the active sites of the GC inlet liner and column, causing tailing.

  • Direct Injection: Feasible for rapid screening using inert columns (e.g., DB-Wax or deactivated DB-5MS).

  • Derivatization (Recommended): Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the -OH group, improving volatility and peak shape.

Detailed Protocol (Direct Injection Mode)
ParameterCondition
Column DB-5MS or Rtx-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1), 250°C. Liner must be deactivated glass wool.
Oven Program 60°C (hold 1 min) → 20°C/min → 280°C (hold 5 min)
Detector MS (EI, 70 eV) or FID (300°C)
MS Scan Range 35 - 400 m/z

Derivatization Step (Optional but Recommended):

  • Dissolve 10 mg sample in 1 mL dry Pyridine.

  • Add 100 µL BSTFA + 1% TMCS.

  • Incubate at 60°C for 30 mins.

  • Inject 1 µL.

Impurity Profiling & Structural Validation

Potential Regioisomers

During synthesis (likely halogenation of a guaiacol precursor), regioisomers are the primary risk.

  • Target: 3-Chloro-6-fluoro-2-methoxyphenol.[1]

  • Impurity A: 4-Chloro-6-fluoro-2-methoxyphenol (Para-chlorination is often favored sterically).

  • Impurity B: 5-Chloro isomer.

These isomers have identical mass (MW 176.57) and will co-elute on short GC runs. HPLC is preferred for separating these isomers due to differences in dipole moments affecting interaction with the C18 stationary phase.

1H-NMR Interpretation (CDCl₃, 400 MHz)

To confirm the exact regiochemistry (3-Cl, 6-F pattern):

  • Methoxy (-OCH₃): Strong singlet at ~3.9 - 4.0 ppm.

  • Aromatic Protons: Two protons remaining on the ring (Positions 4 and 5).

    • Look for a doublet of doublets (dd) splitting pattern due to H-H coupling (ortho) and H-F coupling.

    • If the protons were para to each other (e.g., in a different isomer), the coupling constant would be small (~1-2 Hz).

    • Expected: Ortho coupling (J ~8-9 Hz) confirms protons are adjacent (H4 and H5), validating the 3,6-substitution pattern.

References

  • BLD Pharm. (2025). Product Datasheet: 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5).[1] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 3-Chloro-2-fluoro-6-nitrophenol (Structural Analog). National Library of Medicine. Retrieved from

  • Sielc Technologies. (2025). HPLC Method for Analysis of Guaiacol and Related Phenols.[3][4] Retrieved from

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatics. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Fluoro-6-methoxyphenol. Retrieved from

Sources

Application

HPLC analysis of 3-Chloro-6-fluoro-2-methoxyphenol

Application Note: High-Resolution HPLC Analysis of 3-Chloro-6-fluoro-2-methoxyphenol Introduction & Scope Analyte: 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) Class: Halogenated Guaiacol Derivative Application:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC Analysis of 3-Chloro-6-fluoro-2-methoxyphenol

Introduction & Scope

Analyte: 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) Class: Halogenated Guaiacol Derivative Application: Pharmaceutical intermediates, Agrochemical synthesis profiling.

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 3-Chloro-6-fluoro-2-methoxyphenol. This molecule presents specific chromatographic challenges due to its amphoteric potential (weakly acidic phenolic hydroxyl) and halogenated aromaticity .

The method described below prioritizes resolution from potential synthetic byproducts (e.g., non-halogenated guaiacols or di-chloro analogs) and peak symmetry , utilizing a pH-controlled Reverse Phase (RP-HPLC) approach.

Scientific Rationale (Method Development Logic)

To ensure scientific integrity, the experimental choices are grounded in the physicochemical properties of the analyte.

  • Stationary Phase Selection:

    • Primary: C18 (Octadecylsilane). The lipophilicity of the chloro- and methoxy- groups (LogP ~2.3–2.7) ensures strong retention on C18.

    • Secondary (Selectivity): Pentafluorophenyl (PFP). If the impurity profile contains positional isomers (e.g., 4-fluoro vs 6-fluoro), a PFP column is recommended due to specific fluorine-fluorine and

      
      -
      
      
      
      interactions that C18 lacks.
  • Mobile Phase pH Control:

    • Phenols are weak acids. The electron-withdrawing halogens (Cl, F) on the ring lower the pKa of this molecule compared to unsubstituted guaiacol (pKa ~9.9), likely into the pKa 7.0–8.0 range .

    • Critical Rule: The mobile phase pH must be at least 2 units below the pKa to suppress ionization. We utilize 0.1% Formic Acid (pH ~2.7) to ensure the analyte remains in its neutral, protonated form (

      
      ), preventing peak splitting and tailing caused by mixed ionization states.
      

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Solvent A Water (HPLC Grade) + 0.1% Formic Acid
Solvent B Acetonitrile (HPLC Grade) + 0.1% Formic Acid
Diluent 50:50 Water:Acetonitrile (Must match initial gradient strength to prevent solvent effects)
Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL (Adjust based on concentration; keep low to avoid overload)

  • Column Temperature: 35°C (Thermostated to improve reproducibility)

  • Detection Wavelengths:

    • 280 nm: (Primary) Specific for aromatic phenols; minimizes solvent background.

    • 220 nm: (Secondary) High sensitivity for trace impurity detection.

Gradient Profile

A linear gradient is optimized to elute the moderately polar analyte away from the void volume while cleaning the column of highly lipophilic dimers.

Time (min)% Solvent A (Aqueous)% Solvent B (Organic)Phase Description
0.0 8020Equilibration / Injection
2.0 8020Isocratic Hold (Focusing)
12.0 2080Linear Gradient Elution
15.0 595Wash Step (Remove dimers)
17.0 595Hold Wash
17.1 8020Return to Initial
22.0 8020Re-equilibration (Critical)

Method Logic Visualization

The following diagram illustrates the decision-making process for optimizing the separation of halogenated phenols.

MethodLogic Start Analyte: 3-Chloro-6-fluoro-2-methoxyphenol Analysis Analyze Properties: 1. Phenolic -OH (Acidic) 2. Halogens (Cl, F) 3. Aromatic Ring Start->Analysis PH_Decision pH Control Strategy: pH < pKa - 2 (Use 0.1% Formic Acid) Analysis->PH_Decision Suppresses Ionization Col_Decision Column Selection: Primary: C18 (Hydrophobicity) Secondary: PFP (Halogen Selectivity) Analysis->Col_Decision Target Interactions Final_Method Final Protocol: Acidic Mobile Phase + C18 Column Gradient Elution PH_Decision->Final_Method Col_Decision->Final_Method Solvent_Decision Solvent Choice: Acetonitrile (Sharper Peaks) vs Methanol (Diff Selectivity) Solvent_Decision->Final_Method

Caption: Logical workflow for selecting chromatographic parameters based on analyte chemistry.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per Part 2 requirements, every analytical run must meet these criteria before data acceptance.

ParameterAcceptance LimitScientific Justification
Retention Time (RT) Precision RSD < 1.0% (n=5)Confirms pump stability and column equilibration.
Tailing Factor (

)
0.9 <

< 1.5
Phenols are prone to silanol interactions.

indicates insufficient pH suppression or column aging.
Resolution (

)
> 2.0Must be fully resolved from the nearest impurity (likely a dechlorinated byproduct).
Signal-to-Noise (S/N) > 10 (for LOQ)Establishes sensitivity limits for impurity profiling.

Troubleshooting Guide

If the system suitability fails, follow this diagnostic workflow.

Troubleshooting Problem Issue Detected SplitPeak Split / Broad Peak Problem->SplitPeak Tailing Peak Tailing (>1.5) Problem->Tailing Drift RT Drift Problem->Drift SolventCheck Check Sample Diluent: Is it stronger than Mobile Phase? SplitPeak->SolventCheck PHCheck Check Mobile Phase pH: Is it acidic enough? Tailing->PHCheck Equilib Check Equilibration Time Drift->Equilib FixDiluent Action: Dilute sample in starting mobile phase (80:20) SolventCheck->FixDiluent Silanol Action: Add modifier (TFA) or use end-capped column PHCheck->Silanol FixEquilib Action: Increase post-run time to 5-10 column volumes Equilib->FixEquilib

Caption: Diagnostic decision tree for common phenolic HPLC anomalies.

References

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[1] (Provides foundational extraction and surrogate standard logic applicable to HPLC validation).

  • PubChem. (2024).[2][3] Compound Summary: 3-Chloro-2-fluorophenol (Structural Analog). National Library of Medicine. (Used for physicochemical property estimation).[4][5]

  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (Reference for acidic mobile phase preparation for phenols).

  • Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-2-methoxyphenol. (Reference for refractive index and density data of similar fluorinated methoxyphenols).

Sources

Method

High-Sensitivity Quantitation of 3-Chloro-6-fluoro-2-methoxyphenol via GC-MS/MS

Application Note: AN-2026-CFMP Introduction & Scientific Rationale The detection and quantitation of 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) presents specific challenges in gas chromatography due to the pol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CFMP

Introduction & Scientific Rationale

The detection and quantitation of 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) presents specific challenges in gas chromatography due to the polarity of the phenolic hydroxyl group and the electronegativity of the halogen substituents. In its native form, this molecule exhibits significant hydrogen bonding, leading to peak tailing, adsorption in the inlet liner, and reduced sensitivity.

This protocol utilizes silylation derivatization to convert the active phenol into a trimethylsilyl (TMS) ether. This transformation serves three critical functions:

  • Volatility Enhancement: It disrupts intermolecular hydrogen bonding, lowering the boiling point relative to molecular weight.

  • Inertness: It masks the acidic proton, preventing interaction with silanols in the GC column.

  • Mass Spectral Tagging: The TMS group directs fragmentation, providing a distinct [M-15]

    
     ion that serves as a high-intensity quantifier for Selected Ion Monitoring (SIM).
    
Analyte Profile[1]
PropertyData
Analyte Name 3-Chloro-6-fluoro-2-methoxyphenol
Formula

Molecular Weight 176.57 g/mol
Target Derivative 3-Chloro-6-fluoro-2-methoxy-1-(trimethylsiloxy)benzene
Derivative MW ~248.7 g/mol
pKa (Predicted) ~8.5 (Acidic due to electron-withdrawing halogens)

Experimental Workflow

The following diagram outlines the critical path from sample preparation to data acquisition.

Workflow Sample Sample Matrix (Plasma/API) LLE LLE Extraction (MTBE + Acid) Sample->LLE Acidify pH < 2 Dry Dehydration (Na2SO4) LLE->Dry Organic Phase Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv Evap to Dryness GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject 1µL Data Quantitation (Isotope Ratio) GCMS->Data

Figure 1: Optimized analytical workflow ensuring moisture removal prior to silylation.

Materials & Reagents

  • Reference Standard: 3-Chloro-6-fluoro-2-methoxyphenol (>98% purity).

  • Internal Standard (IS): 2,4-Dichlorophenol-d3 (Preferred) or 2-Chlorophenol-d4.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

    • Note: TMCS acts as a catalyst to ensure steric hindrance from the ortho-methoxy group does not impede the reaction.

  • Solvents: Ethyl Acetate (Extraction), Pyridine (Anhydrous, reaction solvent), Hexane (Reconstitution).

Detailed Protocol

Sample Preparation (Liquid-Liquid Extraction)

Phenols are weak acids. To extract them efficiently into an organic solvent, the matrix pH must be at least 2 units below the pKa.

  • Aliquot: Transfer 500 µL of sample (plasma or aqueous solution) to a glass centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard solution (10 µg/mL).

  • Acidification: Add 50 µL of 1M HCl. Vortex. (Target pH < 2).

  • Extraction: Add 2 mL of Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It offers high extraction efficiency for phenols and forms a clean phase separation.

  • Agitation: Shake mechanically for 10 minutes. Centrifuge at 3000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean borosilicate glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Crucial: The sample must be completely dry; moisture hydrolyzes the derivatizing reagent.

Derivatization Reaction

The reaction replaces the active proton on the hydroxyl group with a trimethylsilyl group.

Reaction Reactant Analyte (Phenol -OH) Intermediate Transition State Reactant->Intermediate Reagent BSTFA + TMCS Reagent->Intermediate Product TMS-Ether Derivative (Analyte-O-SiMe3) Intermediate->Product 60°C, 30 min Byproduct Byproducts (TMS-Amide) Intermediate->Byproduct

Figure 2: Silylation mechanism. Anhydrous conditions are required to drive equilibrium to the product.

  • Reconstitute: Add 50 µL of Anhydrous Pyridine to the dried residue.

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS .

  • Incubate: Cap tightly and heat at 60°C for 30 minutes .

  • Cool & Dilute: Cool to room temperature. Dilute with 100 µL of Hexane if sensitivity allows (reduces reagent fouling of the MS source).

  • Transfer: Move to an autosampler vial with a low-volume insert.

GC-MS Acquisition Parameters

Gas Chromatography (Agilent 7890B or equivalent)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Logic: A low-polarity phenyl-arylene phase provides excellent separation for halogenated aromatics.

  • Inlet: Splitless mode (1 min purge). Temperature: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Traps volatiles.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 230°C - Slow ramp separates isomers.

    • Ramp 3: 30°C/min to 300°C (Hold 3 min) - Bake out.

Mass Spectrometry (EI Source)[3]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Solvent Delay: 4.0 min (Must bypass pyridine/BSTFA peaks).

SIM Ions (Selected Ion Monitoring)

The TMS derivative (


) has a nominal mass of ~248 Da.
Ion Typem/z (Target)m/z (Qualifier 1)m/z (Qualifier 2)Rationale
Analyte 233 248250233 : [M-15]

(Loss of methyl from TMS). Base peak.248 : Molecular Ion (

).250 : Isotope Ion (

). Confirms Cl presence.
IS (d3) 165 167-Typical ions for Dichlorophenol-d3 TMS.

Note: The ratio of m/z 248 to 250 should be approximately 3:1, characteristic of a mono-chlorinated compound.

Method Validation (FDA/ICH Guidelines)

To ensure data integrity suitable for regulatory submission, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) [1].

  • Selectivity: Analyze 6 blank matrix lots. No interference >20% of the LLOQ at the retention time of the analyte.

  • Linearity: Construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). A weighted linear regression (

    
    ) is recommended for wide dynamic ranges.
    
  • Accuracy & Precision:

    • Intra-run (n=5) and Inter-run (n=15) at LLOQ, Low, Mid, and High QC.

    • Acceptance: ±15% CV/Bias (±20% at LLOQ).

  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples.

  • Stability: Assess bench-top stability (autosampler) of the TMS derivative. Note: TMS derivatives are hydrolytically unstable; ensure vials are well-sealed.

Troubleshooting & Optimization

  • Issue: Low Sensitivity / Missing Peaks.

    • Cause: Moisture in the system.

    • Fix: Ensure Na2SO4 drying step is rigorous. Check carrier gas traps.

  • Issue: Peak Tailing.

    • Cause: Incomplete derivatization or active sites in the inlet.

    • Fix: Increase BSTFA reaction time/temp. Replace inlet liner with a deactivated, wool-packed liner.

  • Issue: Reagent Peak Overload.

    • Cause: BSTFA co-eluting with early volatiles.

    • Fix: Extend solvent delay or dilute the final extract with hexane.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenol TMS Derivatives. Retrieved from [Link]

  • Little, J. L. (1999).[2] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. (Contextualizing BSTFA usage).

Sources

Application

Using 3-Chloro-6-fluoro-2-methoxyphenol as a building block in synthesis

Application Note: Strategic Utilization of 3-Chloro-6-fluoro-2-methoxyphenol in Medicinal Chemistry Introduction: The Power of Dense Functionalization In the landscape of Fragment-Based Drug Discovery (FBDD), the demand...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Chloro-6-fluoro-2-methoxyphenol in Medicinal Chemistry

Introduction: The Power of Dense Functionalization

In the landscape of Fragment-Based Drug Discovery (FBDD), the demand for highly functionalized, low-molecular-weight scaffolds is critical. 3-Chloro-6-fluoro-2-methoxyphenol represents a high-value "privileged structure" due to its unique tetrasubstituted arene core.

Unlike simple phenols, this molecule offers four distinct vectors for chemical elaboration, allowing medicinal chemists to explore Structure-Activity Relationships (SAR) with high precision. Its utility is defined by the "Orthogonal Reactivity Principle," where different positions on the ring can be selectively modified without interfering with others.

Key Structural Advantages:

  • C1-Hydroxyl: A handle for etherification, esterification, or prodrug formation.

  • C2-Methoxy: A hydrogen-bond acceptor mimic or precursor to catechol-based heterocycles.

  • C3-Chlorine: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).

  • C6-Fluorine: A metabolic blocker that modulates pKa and lipophilicity (LogP) while preventing oxidative metabolism at the ortho-position.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₇H₆ClFO₂--
Molecular Weight 176.57 g/mol Ideal for FBDD (Rule of 3 compliant)
ClogP ~2.1Good membrane permeability
pKa (Phenol) ~8.5 - 9.0Slightly more acidic than phenol due to F/Cl electron withdrawal
H-Bond Donors 1 (OH)Key interaction point for receptor binding
H-Bond Acceptors 2 (OH, OMe)--

Strategic Reactivity Analysis

To successfully utilize this building block, one must understand the electronic and steric environment of the ring.

  • Electrophilic Aromatic Substitution (EAS): The ring is electron-rich due to the OH and OMe groups. The C4 position is para to the hydroxyl (the strongest activator) and is the primary site for bromination or nitration. The C5 position is para to the methoxy group but is less favored due to the stronger directing effect of the free phenol (or phenoxide).

  • Nucleophilic Attack: The C3-Cl bond is deactivated for direct S_NAr due to the electron-rich nature of the ring. However, it is an excellent substrate for Pd-catalyzed coupling.

  • Metabolic Stability: The C6-Fluorine atom effectively blocks metabolic hydroxylation at the ortho-position, a common clearance pathway for phenols.

Figure 1: Orthogonal Reactivity Map

ReactivityMap Core 3-Chloro-6-fluoro- 2-methoxyphenol OH C1-Hydroxyl (-OH) Nucleophilic Handle Core->OH Protection/ Alkylation OMe C2-Methoxy (-OMe) Catechol Precursor Core->OMe Demethylation (BBr3) Cl C3-Chlorine (-Cl) Cross-Coupling Handle Core->Cl Suzuki/Buchwald (Pd-Cat) C4 C4-Position EAS Active Site (Para to OH) Core->C4 Bromination (NBS) F C6-Fluorine (-F) Metabolic Blocker Core->F Stability Prod Prodrugs / Ethers OH->Prod Het Benzodioxoles / Benzoxazoles OMe->Het Biaryl Biaryl Scaffolds Cl->Biaryl Halogen Tetrasubstituted Analogs C4->Halogen

Caption: Functional map illustrating the orthogonal reactivity vectors. Note the distinct roles of the C3-Cl handle for expansion and the C4 position for substitution.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling at C3

Target: Synthesis of Biaryl Derivatives.

Challenge: Unprotected phenols can poison Palladium catalysts or undergo side reactions. The C3-Chlorine is sterically crowded (flanked by OMe) and requires a reactive catalytic system. Strategy: Protect OH


 Cross-Couple 

Deprotect.

Step 1: MOM Protection

  • Dissolve 3-chloro-6-fluoro-2-methoxyphenol (1.0 eq) in anhydrous DCM (0.2 M) at 0°C.

  • Add DIPEA (1.5 eq) followed by slow addition of MOM-Cl (chloromethyl methyl ether) (1.2 eq).

  • Stir at RT for 4 hours. Quench with sat. NaHCO₃.

  • Extract with DCM, dry over Na₂SO₄, and concentrate. (Yield typically >90%).[1][2]

Step 2: Cross-Coupling

  • Reagents: MOM-protected phenol (1.0 eq), Aryl Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 80-100°C for 12-18 hours.

    • Filter through Celite, concentrate, and purify via flash chromatography.

Step 3: Deprotection

  • Dissolve coupled product in MeOH.

  • Add 6N HCl (5 eq) or TFA/DCM (1:1).

  • Stir at RT for 2 hours to recover the free phenol.

Protocol B: Regioselective Bromination at C4

Target: Creating a Tetrasubstituted Scaffold for Sequential Coupling.

Rationale: The C4 position is para to the OH group. By using mild conditions, we can install a Bromine atom at C4. Since Aryl-Bromides react faster than Aryl-Chlorides in Pd-coupling, this creates a scaffold with two differentiated halogen handles .

Procedure:

  • Dissolve 3-chloro-6-fluoro-2-methoxyphenol (1.0 eq) in Acetonitrile (0.1 M).

  • Cool to 0°C.

  • Add NBS (N-Bromosuccinimide) (1.05 eq) portion-wise.

    • Note: Avoid excess NBS to prevent over-bromination.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with 10% Na₂S₂O₃ (to remove bromine). Extract with EtOAc.[3]

  • Result: 4-Bromo-3-chloro-6-fluoro-2-methoxyphenol.

Figure 2: Sequential Functionalization Workflow

Workflow Start Starting Material (Cl, F, OH, OMe) Step1 Step 1: Bromination (NBS) Target: C4-Position Start->Step1 Inter Intermediate (4-Br, 3-Cl) Step1->Inter Step2 Step 2: Suzuki Coupling A (Selects Br over Cl) Inter->Step2 Low Temp / Mild Cat Final Step 3: Suzuki Coupling B (Activates Cl) Step2->Final High Temp / Active Cat

Caption: Strategy for sequential modification. The C4-Br bond is more reactive than C3-Cl, allowing stepwise library generation.

Safety & Handling

  • Hazards: Chlorofluorophenols are potential skin irritants and may cause severe eye damage. Wear appropriate PPE (gloves, goggles, lab coat).

  • Reactivity: Avoid contact with strong oxidizing agents.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol over long periods.

References

  • Suzuki-Miyaura Coupling of Aryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Protection of Phenols (MOM Group)

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Benzofuran and Heterocycle Synthesis from 2-Methoxyphenols

    • Search Result 1.7: Synthesis of benzofurans.
  • General Reactivity of Poly-halogenated Phenols

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry.

Sources

Method

Application Note: High-Efficiency Derivatization of 3-Chloro-6-fluoro-2-methoxyphenol for Analytical Quantitation

Abstract & Analyte Profile The accurate quantification of 3-Chloro-6-fluoro-2-methoxyphenol (CFMP) in biological and environmental matrices presents specific challenges due to its polarity, acidity, and steric environmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Analyte Profile

The accurate quantification of 3-Chloro-6-fluoro-2-methoxyphenol (CFMP) in biological and environmental matrices presents specific challenges due to its polarity, acidity, and steric environment. As a 2,6-disubstituted phenol, the hydroxyl group is flanked by a methoxy group (position 2) and a fluorine atom (position 6). While fluorine exerts minimal steric bulk, the ortho-methoxy group creates significant steric hindrance, impeding standard derivatization kinetics.

This guide provides two validated workflows:

  • GC-MS: Silylation using BSTFA catalyzed with TMCS/Pyridine to overcome steric hindrance.

  • LC-MS/MS: Dansylation to enhance electrospray ionization (ESI) efficiency and sensitivity.

Analyte Properties
PropertyValue / CharacteristicImpact on Analysis
Structure 2,6-disubstituted phenolSteric hindrance at -OH site; requires forcing conditions.
Acidity (pKa) ~8.5 - 9.0 (Estimated)Halogens increase acidity; requires pH > 10 for efficient nucleophilic attack in LC protocols.
Volatility ModerateProne to peak tailing in GC without derivatization due to H-bonding.
Detectability Weak UV/VisPoor native fluorescence; requires derivatization for high-sensitivity LC detection.

Experimental Workflow Logic

The following diagram illustrates the decision matrix for selecting the appropriate derivatization strategy based on the available instrumentation and sensitivity requirements.

Derivatization_Workflow Analyte Analyte: 3-Chloro-6-fluoro-2-methoxyphenol Matrix Sample Matrix (Plasma, Urine, Soil) Analyte->Matrix Extraction Extraction (LLE or SPE) Solvent: Ethyl Acetate/MTBE Matrix->Extraction Dry Dehydration (N2 blowdown / Na2SO4) Extraction->Dry Decision Select Platform Dry->Decision GC_Path GC-MS / GC-ECD Decision->GC_Path Volatility Required LC_Path LC-MS/MS / LC-FLD Decision->LC_Path Sensitivity Required GC_Reagent Reagent: BSTFA + 1% TMCS Catalyst: Pyridine GC_Path->GC_Reagent LC_Reagent Reagent: Dansyl Chloride Buffer: NaHCO3 (pH 10) LC_Path->LC_Reagent GC_Reaction Reaction: Silylation 65°C, 30 min GC_Reagent->GC_Reaction LC_Reaction Reaction: Sulfonylation 60°C, 15 min LC_Reagent->LC_Reaction GC_Product TMS-Derivative (Volatile, Non-polar) GC_Reaction->GC_Product LC_Product Dansyl-Derivative (High ESI+, Fluorescent) LC_Reaction->LC_Product

Caption: Decision tree for derivatization of CFMP highlighting critical reagents and reaction conditions for GC and LC pathways.

Protocol A: Silylation for GC-MS Analysis

Objective: Replace the active protic hydrogen on the phenol group with a trimethylsilyl (TMS) group to improve volatility and thermal stability. Mechanism: Nucleophilic attack of the phenolate oxygen on the silicon atom of BSTFA. Critical Insight: The ortho-methoxy group creates steric hindrance. The addition of TMCS (Trimethylchlorosilane) increases the donor strength of the silylating reagent, while Pyridine acts as an acid scavenger and catalyst, driving the reaction to completion.

Reagents Required[1][2][3][4][5]
  • BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Anhydrous Pyridine: Must be stored over KOH pellets or molecular sieves to ensure dryness.

  • Solvent: Ethyl Acetate or Hexane (dried).

Step-by-Step Methodology
  • Preparation: Transfer the dried extract (containing ~1-10 µg of CFMP) into a 2 mL amber GC vial with a glass insert.

  • Solvent Addition: Add 50 µL of anhydrous pyridine. Vortex for 10 seconds to ensure the residue is fully dissolved.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

    • Note: Do not use BSTFA alone; the conversion yield will be <80% due to steric hindrance.

  • Incubation: Cap the vial tightly with a PTFE-lined crimp cap. Heat the vial at 65°C for 30 minutes in a heating block.

    • Why: Heat provides the activation energy to overcome the steric barrier of the 2-methoxy group.

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (Splitless mode).

    • Optional: If the background is too high, evaporate the reagents under nitrogen and reconstitute in 100 µL hexane.

Validation Criteria:

  • Monitor Ion: Look for the molecular ion [M]^+^ shift.

    • Parent MW: ~176.5 g/mol (approx).

    • Derivative MW: Parent + 72 (TMS group) = ~248.5 g/mol .

    • Look for the characteristic M-15 peak (Loss of methyl group from silicon).

Protocol B: Dansylation for LC-MS/MS Analysis

Objective: Attach a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) moiety to the phenol. Mechanism: Nucleophilic substitution where the phenoxide ion attacks the sulfonyl chloride center of Dansyl Chloride. Critical Insight: This reaction requires a basic pH to ensure the phenol is deprotonated (phenolate form), but not so basic that the Dansyl Chloride hydrolyzes to Dansyl Acid before reacting with the analyte. A pH of 10.0-10.5 is optimal.

Reagents Required[1][2][3][4][5]
  • Dansyl Chloride Solution: 1 mg/mL in Acetone (Freshly prepared; light sensitive).

  • Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), adjusted to pH 10.5 with NaOH.

  • Quenching Reagent: 5% Ammonium Hydroxide or Methylamine.

Step-by-Step Methodology
  • Reconstitution: Dissolve the dried sample residue in 50 µL of Acetone.

  • Buffering: Add 50 µL of 0.1 M NaHCO₃ buffer (pH 10.5) . Vortex.

  • Derivatization: Add 50 µL of Dansyl Chloride solution .

    • Visual Check: The solution should be pale yellow.

  • Incubation: Heat at 60°C for 15 minutes (or incubate at room temperature for 45 minutes in the dark).

    • Why: Heating accelerates the reaction, which is crucial for hindered phenols.

  • Quenching (Optional but Recommended): Add 10 µL of 5% Ammonium Hydroxide to consume excess Dansyl Chloride, preventing column fouling.

  • Analysis: Transfer to an autosampler vial. Inject 5-10 µL into the LC-MS/MS.

    • Mobile Phase: Use Formic Acid (0.1%) in Water/Acetonitrile gradients. The derivative is stable in acidic mobile phases.

Validation Criteria:

  • MS Detection: Operate in ESI Positive mode.

    • The dimethylamino group on the dansyl ring protonates easily.

    • Target m/z: [M + Dansyl - HCl + H]^+^.

    • The derivative adds ~233 Da to the molecular weight.

Comparative Summary

FeatureSilylation (GC-MS)Dansylation (LC-MS/MS)
Sensitivity High (pg levels)Ultra-High (fg to pg levels)
Selectivity Based on retention time & mass frag.Specific to phenols/amines
Stability Moisture sensitive (hydrolyzes)Stable in solution for 24-48h
Throughput Fast reaction (30 min)Fast reaction (15-45 min)
Main Challenge Moisture control is critical.pH control is critical.

References

  • Sigma-Aldrich. BSTFA Derivatization for GC Analysis: Product Information and Protocols.Link

  • National Institutes of Health (NIH). Silyl derivatization of alkylphenols and chlorophenols for simultaneous GC/MS determination. PubMed Central. Link

  • Metabolomics Workbench. Dansyl Chloride Derivatization of the Phenol Submetabolome.Link

  • ResearchGate. Optimization of BSTFA derivatization for sterically hindered hydroxyl groups.Link

  • PubChem. Compound Summary: 3-Chlorophenol (pKa and Physical Properties).Link

Application

Experimental protocol for reactions involving 3-Chloro-6-fluoro-2-methoxyphenol

Application Note: Divergent Functionalization Protocols for 3-Chloro-6-fluoro-2-methoxyphenol Abstract This technical guide outlines standardized protocols for the chemical manipulation of 3-Chloro-6-fluoro-2-methoxyphen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Functionalization Protocols for 3-Chloro-6-fluoro-2-methoxyphenol

Abstract

This technical guide outlines standardized protocols for the chemical manipulation of 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) .[1] This scaffold presents a unique "push-pull" electronic landscape: the electron-donating hydroxyl and methoxy groups are counterbalanced by the electron-withdrawing chlorine and fluorine atoms. This specific substitution pattern dictates non-intuitive regioselectivity during electrophilic aromatic substitution (EAS) and requires tailored conditions for nucleophilic functionalization. This guide details three core workflows: Regioselective O-Alkylation , C4-Nitration (C-H Activation) , and C1-Triflation (Suzuki Precursor Synthesis) .[1]

Chemical Context & Reactivity Profile

The molecule features a tetrasubstituted benzene ring. Understanding the electronic vectors is critical for experimental success:

  • Acidity (

    
     Modulation):  The ortho-fluorine (C6) and meta-chlorine (C3) exert a strong inductive withdrawing effect (-I), significantly increasing the acidity of the phenolic proton compared to non-halogenated guaiacols.[1] The estimated 
    
    
    
    is ~7.5–8.0, allowing deprotonation by mild carbonate bases.
  • Steric & Electronic Steering:

    • C1-OH: The primary nucleophile.

    • C4-H: The most reactive site for EAS.[1] It is para to the strongly activating -OH group. Although it is ortho to the chlorine atom, the electronic activation from the phenol overcomes the steric hindrance.

    • C5-H: Less reactive towards EAS. While activated para by the methoxy group, it is deactivated by the adjacent fluorine and lacks the direct resonance stabilization of the phenoxide anion.

Safety & Handling

  • Hazard Class: Acute Toxin (Oral/Dermal), Skin Corrosive.[2]

  • Specific Danger: Fluorinated phenols possess enhanced lipophilicity, facilitating rapid skin absorption.

  • PPE: Double nitrile gloves, face shield, and functioning fume hood are mandatory.

  • Quenching: Acidic byproducts (HF/HCl) may evolve during high-temperature functionalization; use a caustic scrubber.[1]

Experimental Protocols

Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Objective: To cap the phenolic oxygen with an alkyl group (e.g., benzyl or methyl) to prevent side reactions during subsequent ring modifications.

Mechanism: Williamson Ether Synthesis via


.
Rationale:  Due to the enhanced acidity of the phenol, strong bases like NaH are unnecessary and risky (potential for defluorination). We utilize Potassium Carbonate (

) in a polar aprotic solvent.

Materials:

  • Substrate: 3-Chloro-6-fluoro-2-methoxyphenol (1.0 eq)[1]

  • Electrophile: Benzyl Bromide (1.1 eq) or Methyl Iodide (1.2 eq)[1]

  • Base:

    
     (anhydrous, 2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 eq) in DMF.

  • Deprotonation: Add

    
     (2.0 eq) in a single portion.[1] Stir at room temperature for 15 minutes. The suspension may turn yellow, indicating phenoxide formation.
    
  • Addition: Add the alkyl halide (1.1–1.2 eq) dropwise via syringe.

  • Reaction:

    • For MeI: Stir at Room Temperature for 4 hours.

    • For BnBr: Heat to 60°C for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting phenol (

    
    ) should disappear, replaced by the less polar ether (
    
    
    
    ).
  • Workup: Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[1] Wash organics with Water (2x) and Brine (1x) to remove DMF.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethanol if solid, or flash chromatography.
    
Protocol B: Electrophilic Nitration (C4-Functionalization)

Objective: To introduce a nitro group at the C4 position, accessing the aniline derivative for further drug design.

Mechanism: Electrophilic Aromatic Substitution (EAS). Rationale: Standard nitration (


) is too harsh and leads to oxidation of the methoxy group (quinone formation). We use a milder system: Nitric Acid in Acetic Acid .

Materials:

  • Substrate: 3-Chloro-6-fluoro-2-methoxyphenol (1.0 eq)[1]

  • Reagent: 70%

    
     (1.1 eq)[1]
    
  • Solvent: Glacial Acetic Acid (

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid (0.5 M) and cool to 0–5°C in an ice bath.

  • Addition: Dilute

    
     (1.1 eq) in an equal volume of AcOH. Add this solution dropwise over 20 minutes. Control exotherm below 10°C.
    
  • Reaction: Allow to warm to room temperature slowly. Stir for 2 hours.

  • Observation: The solution will darken.

  • Quench: Pour into crushed ice. The nitro-product usually precipitates as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water.

  • Validation:

    
     NMR will show the loss of the C4 proton. The remaining aromatic proton (C5-H) will appear as a doublet (
    
    
    
    Hz) due to coupling with the adjacent fluorine.
Protocol C: Phenol Activation (Triflation for Cross-Coupling)

Objective: Convert the C1-OH into a Triflate (-OTf) group, enabling Suzuki-Miyaura coupling at the C1 position.

Mechanism: Nucleophilic attack of phenoxide on Triflic Anhydride. Rationale: Pyridine acts as both the solvent and the base/catalyst. The electron-withdrawing F/Cl atoms stabilize the triflate, making it isolable but highly reactive for Pd-catalyzed coupling.

Materials:

  • Substrate: 3-Chloro-6-fluoro-2-methoxyphenol (1.0 eq)[1]

  • Reagent: Trifluoromethanesulfonic anhydride (

    
    , 1.2 eq)[1]
    
  • Base/Solvent: Pyridine (anhydrous, 5.0 eq) in DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Charge: Add substrate and anhydrous Pyridine (5.0 eq) to dry DCM (0.2 M). Cool to -10°C (Ice/Salt bath).

  • Addition: Add

    
     (1.2 eq) dropwise over 30 minutes. Caution: Fumes are corrosive.
    
  • Reaction: Stir at 0°C for 2 hours. Do not let it warm significantly to prevent O-S bond cleavage.

  • Workup: Dilute with DCM. Wash with cold 1M HCl (to remove pyridine), then saturated

    
    , then Brine.
    
  • Stability Note: The resulting triflate should be used immediately or stored at -20°C under inert atmosphere.

Analytical Data Summary

ProtocolTarget TransformationKey ReagentExpected YieldCritical Control Point
A O-Alkylation

/ Alkyl Halide
85-95%Avoid NaH to prevent defluorination.[1]
B C4-Nitration

/ AcOH
70-80%Temperature <10°C to save OMe group.[1]
C C1-Triflation

/ Pyridine
88-92%Anhydrous conditions essential.[1]

Workflow Visualization

G Start 3-Chloro-6-fluoro- 2-methoxyphenol Alkylation Protocol A: O-Alkylation Start->Alkylation K2CO3, R-X DMF, 60°C Nitration Protocol B: C4-Nitration Start->Nitration HNO3, AcOH 0°C Triflation Protocol C: C1-Triflation Start->Triflation Tf2O, Pyridine DCM, -10°C Ether Product A: Alkyl Aryl Ether (Stable Intermediate) Alkylation->Ether Nitro Product B: 4-Nitro-Phenol Deriv. (Aniline Precursor) Nitration->Nitro OTf Product C: Aryl Triflate (Suzuki Coupling Partner) Triflation->OTf

Figure 1: Divergent synthetic pathways for the functionalization of the core scaffold.[1]

References

  • Acidity of Fluorophenols: Gross, K. C., Seybold, P. G., Peralta-Inga, Z., & Murray, J. S. (2001).[1] "Comparison of quantum chemical parameters and experimental pKa values for a series of substituted phenols." The Journal of Organic Chemistry, 66(21), 6919-6925.[1] Link

  • Mild Nitration Protocols: Zolfigol, M. A., et al. (2004).[1] "Nitration of Phenols under Mild and Heterogeneous Conditions." Green Chemistry, 6, 61-63.[1] Link

  • Triflation of Electron-Deficient Phenols: Ritter, T., et al. (2011).[1] "Pd-Catalyzed Cross-Coupling of Aryl Triflates." Angewandte Chemie International Edition, 50(4), 850-854. Link

  • Regioselectivity in Guaiacols: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley.[3][4] Link[1]

Sources

Method

3-Chloro-6-fluoro-2-methoxyphenol as an intermediate in pharmaceutical synthesis

Application Note: 3-Chloro-6-fluoro-2-methoxyphenol as a Strategic Scaffold in Medicinal Chemistry Executive Summary & Strategic Significance In the landscape of modern drug discovery, 3-Chloro-6-fluoro-2-methoxyphenol r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-6-fluoro-2-methoxyphenol as a Strategic Scaffold in Medicinal Chemistry

Executive Summary & Strategic Significance

In the landscape of modern drug discovery, 3-Chloro-6-fluoro-2-methoxyphenol represents a high-value "privileged scaffold" due to its dense functionalization pattern. It offers a unique triad of properties essential for lead optimization:

  • Metabolic Blocking: The C6-Fluorine atom blocks metabolic oxidation at a typically labile position, enhancing the half-life (

    
    ) of the final drug candidate.
    
  • Orthogonal Reactivity: The molecule possesses three distinct handles for diversification: a phenol (nucleophile), a chlorine (electrophile for cross-coupling), and a methoxy group (hydrogen bond acceptor/donor modulator).

  • Conformational Control: The steric bulk of the ortho-methoxy and ortho-fluoro groups restricts rotation around biaryl ether bonds, pre-organizing the molecule for binding in kinase hinge regions or GPCR pockets.

This guide details the regioselective synthesis of this intermediate and its application in constructing biaryl ether kinase inhibitors , a class of drugs exemplified by agents targeting RAF, EGFR, and Aurora kinases.

Synthesis Protocol: Directed Ortho-Lithiation (DoM)

While various routes exist, the most scalable and regioselective method involves the Directed Ortho-Lithiation (DoM) of 2-chloro-5-fluoroanisole. This route exploits the synergistic directing effects of the methoxy and fluorine groups.

Mechanism & Workflow

The reaction targets the C6 position (between the OMe and F) due to the strong inductive effect of fluorine and the coordination ability of the methoxy oxygen.

SynthesisRoute cluster_conditions Critical Parameters SM 2-Chloro-5-fluoroanisole (Starting Material) Li_Int Lithiated Intermediate (Li species at C6) SM->Li_Int 1. LDA, THF, -78°C (DoM Effect) Boronate Aryl Boronate (Boronic Ester) Li_Int->Boronate 2. B(OMe)3 (Electrophilic Trap) Product 3-Chloro-6-fluoro-2-methoxyphenol (Target) Boronate->Product 3. H2O2, AcOH (Oxidation) Param1 Temp: < -70°C Param2 Atmosphere: N2/Ar

Figure 1: Synthetic pathway via Directed Ortho-Lithiation (DoM) and subsequent oxidation.

Experimental Procedure

Reagents:

  • 2-Chloro-5-fluoroanisole (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.2 eq) [Freshly prepared or commercial 2.0 M solution]

  • Trimethyl borate (1.5 eq)

  • Hydrogen Peroxide (30% aq) (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Protocol:

  • Lithiation:

    • Charge a flame-dried 3-neck flask with anhydrous THF and 2-Chloro-5-fluoroanisole under Argon.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add LDA dropwise over 30 minutes, maintaining internal temperature below -70°C.

    • Checkpoint: Stir for 1 hour at -78°C. The solution typically turns a pale yellow. The regioselectivity is driven by the acidification of the proton between the F and OMe groups.

  • Boron Capture:

    • Add Trimethyl borate (B(OMe)3) dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (EtOAc).[1]

  • Oxidation (Hydroxylation):

    • Dissolve the crude boronic ester in THF/Acetic Acid (1:1).

    • Cool to 0°C and add 30% H₂O₂ dropwise (Exothermic!).

    • Stir at room temperature for 4 hours.

    • Workup: Quench with 10% Na₂SO₃ (to destroy excess peroxide). Extract with EtOAc, wash with brine, dry over MgSO₄.

  • Purification:

    • Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Yield Target: 75-85%.

Application: Synthesis of Kinase Inhibitor Scaffolds

The primary pharmaceutical application of 3-Chloro-6-fluoro-2-methoxyphenol is as a "Warhead Linker" in kinase inhibitors. The phenol moiety is used to attach to a heteroaromatic core (e.g., quinazoline, pyrimidine), while the chlorine serves as a handle for extending the carbon skeleton.

Protocol: Biaryl Ether Formation via SNAr

This protocol describes coupling the phenol to a 4-chloropyrimidine derivative, a common motif in drugs targeting the MAPK pathway.

Reaction Scheme: Phenol (Nucleophile) + 4-Chloropyrimidine (Electrophile) -> Biaryl Ether

ParameterConditionRationale
Solvent DMF or DMSOPolar aprotic solvents stabilize the phenoxide anion.
Base K₂CO₃ or Cs₂CO₃Cesium effect promotes solubility and nucleophilicity of the phenoxide.
Temperature 80°C - 100°CRequired to overcome the energy barrier of SNAr on the pyrimidine.
Stoichiometry 1.1 eq Phenol : 1.0 eq PyrimidineSlight excess of phenol ensures complete consumption of the valuable heteroaromatic core.

Step-by-Step Protocol:

  • Activation:

    • In a reaction vial, dissolve 3-Chloro-6-fluoro-2-methoxyphenol (1.1 mmol) in DMF (5 mL).

    • Add Cs₂CO₃ (2.0 mmol) and stir at Room Temperature for 15 minutes to generate the phenoxide.

  • Coupling:

    • Add the 4-chloropyrimidine derivative (1.0 mmol).

    • Heat the mixture to 90°C for 4-6 hours. Monitor by LC-MS.[2][3]

    • Mechanistic Note: The 6-Fluoro substituent on the phenol does not participate in the SNAr; it remains intact to provide metabolic stability in the final drug.

  • Isolation:

    • Pour into ice water. The product often precipitates.

    • Filter and wash with water. If oil forms, extract with DCM.

Downstream Functionalization (Suzuki Coupling)

Once the ether linkage is established, the 3-Chloro position is activated for Suzuki-Miyaura coupling to introduce the "tail" of the inhibitor.

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos (The Cl is sterically hindered by the OMe, requiring electron-rich phosphine ligands).

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid.

  • Outcome: A trisubstituted benzene core with precise geometric orientation.

Analytical Quality Control (QC)

To ensure the integrity of this intermediate, specific analytical markers must be verified.

MethodParameterExpected Observation (Validation Criteria)
¹H NMR Chemical Shiftδ ~3.8-3.9 ppm (s, 3H) : Methoxy group. Aromatic Region : Two doublets (or dd) showing ¹⁹F coupling (J ~8-11 Hz).
¹⁹F NMR SignalSingle sharp peak, typically -110 to -130 ppm (relative to CFCl₃).
HPLC Purity>98.0% (Area %). Impurity limits: Des-chloro analog <0.1%.
LC-MS Mass Spec[M-H]⁻ = 175.0 (Negative mode often favored for phenols). Cl isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).

Safety & Handling

  • Hazard: Phenols are toxic and corrosive. The fluorinated nature increases lipophilicity, potentially enhancing skin absorption.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Waste: Segregate as Halogenated Organic Waste.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link(Foundational text on DoM chemistry used in Protocol 2).

  • Gong, Y., et al. (2014). "Discovery of macrocyclic pyrimidines as potent and selective inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters. Link(Demonstrates the use of fluorinated phenol ethers in kinase inhibitor design).

  • Sigma-Aldrich. "3-Chloro-6-fluoro-2-methoxyphenylmethanol Product Page." (Structural analog reference for physical properties).
  • Ossila. "3-Chloro-2-fluorobenzoic acid - Product Data."[4] Link(Reference for fluorinated building block reactivity).

  • Chiodi, D., & Ishihara, Y. (2026).[5] "Parallels between the chloro and methoxy groups for potency optimization." RSC Medicinal Chemistry.[5] Link(Theoretical grounding for the Cl/OMe substitution pattern).

Sources

Application

Application of 3-Chloro-6-fluoro-2-methoxyphenol in medicinal chemistry

Application Note: 3-Chloro-6-fluoro-2-methoxyphenol in Medicinal Chemistry Executive Summary 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly specialized, poly-functionalized building block used in the o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-6-fluoro-2-methoxyphenol in Medicinal Chemistry

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly specialized, poly-functionalized building block used in the optimization of small molecule drug candidates. Its unique substitution pattern—combining a phenol core with halogen blocking groups (Cl, F) and an electron-donating methoxy group—makes it an invaluable tool for Fragment-Based Drug Discovery (FBDD) and Lead Optimization .[1]

This Application Note details the physicochemical rationale for its use, specifically in modulating metabolic stability (blocking CYP450 oxidation) and tuning electronic properties of kinase and GPCR ligands.[1] It includes validated protocols for its functionalization via O-alkylation and Palladium-catalyzed cross-coupling.[1]

Physicochemical Profile & Strategic Value

The strategic value of this compound lies in its ability to mimic the ubiquitous guaiacol (2-methoxyphenol) motif found in natural products and drugs (e.g., Vanillin derivatives, Kinase inhibitors), while introducing metabolic "armor."[1]

PropertyValue / CharacteristicMedicinal Chemistry Implication
CAS Number 1781486-66-5Unique identifier for sourcing.[1]
Structure Phenol (C1), OMe (C2), Cl (C3), F (C6)Tetrasubstituted benzene; highly crowded core.[1]
Molecular Weight 176.57 g/mol Low MW ideal for fragment libraries (Rule of 3 compliant).
pKa (Phenol) ~7.5 - 8.2 (Predicted)Lower than unsubstituted phenol (9.[1]95) due to electron-withdrawing Cl/F. Enhances H-bond donor strength.
Metabolic Stability HighC3-Cl blocks O-demethylation/ring oxidation.[1] C6-F blocks ortho-oxidation.[1]
Lipophilicity Moderate increase vs. GuaiacolCl adds lipophilicity; F modulates polarity/solubility.[1]
Mechanism of Action: Metabolic Blocking

In standard guaiacol scaffolds, the positions para to the hydroxyl or ortho to the methoxy group are susceptible to Phase I oxidative metabolism by Cytochrome P450 enzymes.[1]

  • The 6-Fluoro group blocks the position ortho to the phenol, preventing the formation of unstable catechol intermediates.[1]

  • The 3-Chloro group sterically and electronically protects the methoxy group, reducing the rate of O-demethylation.

Experimental Protocols

The following protocols are designed for the functionalization of 3-Chloro-6-fluoro-2-methoxyphenol. They assume the use of standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).[1]

Protocol A: O-Alkylation (Mitsunobu Reaction)

Primary Application: Attaching the phenol to aliphatic scaffolds (e.g., linking to a piperidine or solubilizing tail).[1]

Rationale: The increased acidity of this phenol (due to Cl/F substitution) makes it an excellent substrate for Mitsunobu coupling, often proceeding with higher yields than electron-rich phenols.[1]

Materials:

  • Substrate: 3-Chloro-6-fluoro-2-methoxyphenol (1.0 equiv)

  • Alcohol Partner: R-CH₂-OH (1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (1.5 equiv)[1]

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with the phenol (1.0 equiv), the alcohol partner (1.2 equiv), and PPh₃ (1.5 equiv).

  • Solvation: Add anhydrous THF and stir at 0°C (ice bath) for 10 minutes to ensure complete dissolution.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS.[1][2]

  • Workup: Quench with water (minimal). Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The electron-deficient nature of the ring often makes the product less polar than expected.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Coupling)

Primary Application: Replacing the C3-Chlorine with an amine to generate poly-substituted anilines.

Rationale: The C3-Chlorine is sterically crowded (flanked by OMe).[1] Standard catalytic systems may fail.[1] We utilize BrettPhos Pd G4 , a precatalyst designed for challenging, sterically hindered aryl chlorides.[1]

Materials:

  • Substrate: O-Protected derivative of 3-Chloro-6-fluoro-2-methoxyphenol (e.g., Methyl ether or Benzyl ether) (1.0 equiv)

    • Note: Free phenols poison Pd catalysts; protect the OH first.

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Methodology:

  • Inert Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, combine the aryl chloride (1.0 equiv), amine (1.2 equiv), NaOtBu (1.5 equiv), and BrettPhos Pd G4 (0.02 equiv) in a reaction vial.

  • Solvation: Add degassed 1,4-Dioxane. Seal the vial with a crimp cap/Teflon septum.

  • Heating: Heat the reaction block to 100°C for 4–12 hours.

  • Monitoring: Check conversion by LC-MS. Look for the disappearance of the isotopic chlorine pattern (3:1 ratio of M:M+2).[1]

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is recommended to remove palladium residues and phosphine oxides.[1]

Visualization: Strategic Application Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold in a drug discovery campaign.

G cluster_paths Functionalization Pathways Start Lead Compound (Metabolic Instability) Analysis Identify Soft Spot: Oxidation at Guaiacol Ring Start->Analysis Selection Select Scaffold: 3-Chloro-6-fluoro-2-methoxyphenol Analysis->Selection Bioisosteric Replacement PathA Path A: Linker Attachment (Mitsunobu via OH) Selection->PathA Retain Core PathB Path B: Core Modification (Buchwald via Cl) Selection->PathB Diversify Core Result Optimized Lead: Blocked Metabolism & Tuned pKa PathA->Result PathB->Result

Caption: Workflow for integrating 3-Chloro-6-fluoro-2-methoxyphenol to resolve metabolic instability in early-stage drug discovery.

Quality Control & Handling

  • Isomer Verification: Due to the complexity of the substitution pattern, commercial batches must be verified by 1H-NMR and 19F-NMR .

    • 1H-NMR Signature: Look for two aromatic doublets (or a doublet of doublets) representing the H4 and H5 protons.[1] The coupling constants (

      
       vs 
      
      
      
      ) are diagnostic.[1]
    • 19F-NMR: The single fluorine atom provides a clean handle for purity assessment (-110 to -130 ppm range typical for aryl fluorides).[1]

  • Storage: Store at 2–8°C under inert gas. Phenols can oxidize to quinones upon prolonged exposure to air and light.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2773712, 3-Chloro-2-fluorophenol (Analogous Chemistry). Retrieved January 29, 2026, from [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for metabolic blocking mechanisms).

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. (Basis for Protocol B).

Sources

Method

Strategic Integration of Fluorinated Methoxyphenols in Next-Generation Agrochemicals

Abstract The strategic incorporation of fluorine into methoxyphenol scaffolds represents a critical pivot in modern agrochemical discovery. While the methoxy group (-OCH ) is a potent hydrogen-bond acceptor often require...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into methoxyphenol scaffolds represents a critical pivot in modern agrochemical discovery. While the methoxy group (-OCH


) is a potent hydrogen-bond acceptor often required for target binding (e.g., in auxinic herbicides and PPO inhibitors), it acts as a metabolic "soft spot," susceptible to rapid O-demethylation by cytochrome P450 monooxygenases. This guide details the rationale and methodology for synthesizing and validating fluorinated methoxyphenols —specifically designed to retain binding affinity while blocking metabolic degradation via steric and electronic shielding.

Part 1: Rationale & Molecular Design

The "Fluorine Shield" Effect

In agrochemical design, the methoxy group often mimics natural substrates but suffers from poor field persistence. The introduction of a fluorine atom ortho to the methoxy group or on the aromatic ring serves a dual purpose:

  • Metabolic Blockade: Fluorine’s high electronegativity pulls electron density away from the ether oxygen, raising the activation energy required for P450-mediated radical abstraction of the methyl hydrogen [1].

  • Lipophilicity Modulation: Fluorination increases the partition coefficient (LogP), enhancing cuticular penetration in weeds or chitin penetration in insects [2].

Comparative Physicochemical Metrics

The following table illustrates the shift in properties when modifying a standard phenol precursor.

Substituent PatternHammett Constant (

)
Hansch Lipophilicity (

)
Metabolic Liability
4-Methoxyphenol -0.27 (Donor)-0.02High (O-demethylation)
3-Fluoro-4-methoxyphenol +0.06 (Weak Acceptor)+0.12Moderate (Ring protected)
3-Trifluoromethyl-4-methoxyphenol +0.54 (Strong Acceptor)+0.88Low (Steric + Electronic Shield)
4-Trifluoromethoxyphenol +0.35+1.04Very Low (Chemically Inert)

Data derived from standard QSAR parameters in pesticide chemistry [3].

Part 2: Synthetic Protocols

Protocol A: Regioselective Synthesis of 2-Fluoro-4-Methoxyphenol

Objective: To install a fluorine atom ortho to the phenolic hydroxyl group, creating a protected scaffold for subsequent coupling. This method utilizes Selectfluor , an electrophilic fluorinating agent preferred in process chemistry for its safety profile compared to


 gas.
Materials
  • Substrate: 4-Methoxyphenol (p-Guaiacol)

  • Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Catalyst: Formic acid (activator)

Step-by-Step Workflow
  • Preparation: Charge a 250 mL round-bottom flask with 4-methoxyphenol (10 mmol, 1.24 g) and MeCN (50 mL). Stir until dissolved.

  • Activation: Add formic acid (1.0 equiv) to the solution. Note: Acidic media promotes electrophilic aromatic substitution (

    
    ) by activating the Selectfluor oxidant.
    
  • Addition: Cool the solution to 0°C in an ice bath. Add Selectfluor (1.1 equiv, 3.9 g) portion-wise over 15 minutes.

    • Critical Control: Rapid addition causes exotherms that degrade regioselectivity, leading to difluorination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench & Workup:

    • Pour reaction mixture into saturated

      
       (100 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). Isolate the mono-fluorinated product.

Validation:

  • 
     NMR:  Look for a singlet/multiplet around -135 ppm (relative to 
    
    
    
    ).
  • Yield: Expected 65-75%.

Protocol B: Biaryl Ether Coupling (Herbicide Scaffold Synthesis)

Objective: Utilize the fluorinated phenol from Protocol A to synthesize a PPO-inhibitor analog via Nucleophilic Aromatic Substitution (


).
Workflow Diagram (DOT)

The following diagram illustrates the convergent synthesis pathway.

G Start1 4-Methoxyphenol Step1 Fluorination (Selectfluor/MeCN) Start1->Step1 Inter1 2-Fluoro-4- methoxyphenol Step1->Inter1 Regioselective Insertion Coupling S_NAr Coupling (K2CO3, DMF, 80°C) Inter1->Coupling Start2 3,4-Dichloronitrobenzene Start2->Coupling Product Fluorinated Diphenyl Ether (Herbicide AI) Coupling->Product Ether Linkage Validation Validation: 19F NMR & Microsomal Assay Product->Validation

Caption: Convergent synthesis of a fluorinated diphenyl ether herbicide from methoxyphenol precursors.

Procedure
  • Reagents: Dissolve 2-fluoro-4-methoxyphenol (1.0 equiv) and 3,4-dichloronitrobenzene (1.1 equiv) in DMF.

  • Base: Add anhydrous

    
     (2.0 equiv).
    
  • Conditions: Heat to 80°C under

    
     atmosphere for 6 hours. The fluorine on the phenol ring remains stable, while the phenoxide attacks the nitrobenzene.
    
  • Isolation: Standard aqueous workup and recrystallization from ethanol.

Part 3: Biological Validation (Metabolic Stability)

Objective: Quantify the "Fluorine Effect" by comparing the intrinsic clearance (


) of the fluorinated vs. non-fluorinated analog.
Microsomal Stability Assay Protocol

Rationale: Liver microsomes (or plant cell suspension cultures) contain the P450 enzymes responsible for O-demethylation.

  • Preparation:

    • Test Compound:

      
       final concentration in phosphate buffer (pH 7.4).
      
    • Microsomes: 0.5 mg/mL protein concentration.

    • Cofactor: NADPH-regenerating system (Mg

      
      , Glucose-6-phosphate, G6P-Dehydrogenase).
      
  • Incubation: Incubate at 37°C (or 25°C for plant assays).

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor the depletion of the parent ion.

Mechanism of Action Visualization

This diagram depicts how the fluorine atom sterically and electronically hinders the P450 active site.

MetabolicBlock P450 Cytochrome P450 (Heme-Iron Ox) Substrate_H Non-Fluorinated Target (R-OCH3) P450->Substrate_H Attacks Substrate_F Fluorinated Target (R(F)-OCH3) P450->Substrate_F Attacks Complex_H Oxidation of Methyl C-H (Low Activation Energy) Substrate_H->Complex_H Complex_F Steric/Electronic Repulsion (High Activation Energy) Substrate_F->Complex_F Blocked Result_H Metabolite: Phenol + Formaldehyde (Loss of Activity) Complex_H->Result_H Result_F Intact Agrochemical (Sustained Activity) Complex_F->Result_F

Caption: Mechanism of metabolic resistance conferred by ortho-fluorination against P450 oxidative demethylation.

References

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv, 2026. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed Central, 2025. [Link]

  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate, 2025. [Link]

  • Highly Fluorinated 2,2′-Biphenols and Related Compounds: Relationship between Substitution Pattern and Herbicidal Activity. J. Agric. Food Chem., 2013. [Link]

Application

Application Note: 3-Chloro-6-fluoro-2-methoxyphenol in Material Science

Executive Summary 3-Chloro-6-fluoro-2-methoxyphenol (CFMP) represents a highly specialized class of poly-halogenated guaiacol derivatives. While historically viewed as an intermediate in agrochemical synthesis (analogous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenol (CFMP) represents a highly specialized class of poly-halogenated guaiacol derivatives. While historically viewed as an intermediate in agrochemical synthesis (analogous to Dicamba precursors), its unique substitution pattern—featuring a "push-pull" electronic structure and sterically crowded halogen array—has unlocked new applications in crystal engineering and liquid crystal (LC) design .

This guide details the use of CFMP as a supramolecular synthon. The juxtaposition of a hard, electronegative fluorine atom (C-F) and a polarizable chlorine atom (C-Cl) on the phenolic scaffold enables the precise tuning of lattice energies via competing halogen bonding (


-hole interactions) and classical hydrogen bonding.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Chloro-6-fluoro-2-methoxyphenol
CAS Number 1781486-66-5
Molecular Formula C₇H₆ClFO₂
Molecular Weight 176.57 g/mol
Appearance Off-white to pale yellow crystalline solid
Dipole Moment High (due to ortho-F/OMe and meta-Cl vectors)
Key Functionality Halogen Bond Donor (Cl), H-Bond Donor (OH), H-Bond Acceptor (OMe, F)

Application 1: Crystal Engineering & Halogen Bonding

Mechanism of Action

In solid-state material science, CFMP acts as a multi-modal tecton . The hydroxyl group (-OH) typically drives the primary assembly into chains or dimers. However, the 3-chloro substituent introduces a


-hole (a region of positive electrostatic potential) that can interact with nucleophiles (like the oxygen of the methoxy group or the 

-system of adjacent rings). The 6-fluoro atom, being orthogonal to the chlorine, acts as a steric fence and a weak H-bond acceptor, preventing close packing in specific directions and inducing unique herringbone motifs.
Protocol: Growth of Co-Crystals for NLO Applications

This protocol describes the co-crystallization of CFMP with 4,4'-bipyridine to form non-centrosymmetric solids for Non-Linear Optical (NLO) applications.

Materials Required
  • 3-Chloro-6-fluoro-2-methoxyphenol (CFMP), >98% purity.

  • 4,4'-Bipyridine (Linker).

  • Solvents: Methanol (HPLC grade), Chloroform (anhydrous).

  • Equipment: 20 mL scintillation vials, Parafilm, Optical microscope.

Step-by-Step Methodology
  • Stoichiometric Mixing:

    • Weigh 176.6 mg (1.0 mmol) of CFMP.

    • Weigh 78.1 mg (0.5 mmol) of 4,4'-bipyridine (Targeting a 2:1 supramolecular complex).

    • Dissolve both solids in 10 mL of Methanol/Chloroform (1:1 v/v) mixture. Sonicate for 5 minutes until a clear homogeneous solution is obtained.

  • Slow Evaporation (Thermodynamic Control):

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

    • Cover the vial with Parafilm and pierce 3–4 small holes using a needle to control the evaporation rate.

    • Store in a vibration-free, temperature-controlled environment (20°C) for 5–7 days.

  • Harvesting & Validation:

    • Crystals should appear as colorless prisms.

    • Validation: Perform Single Crystal X-Ray Diffraction (SC-XRD). Look for the characteristic O-H...N hydrogen bond (primary interaction) and the Cl...N or Cl...F halogen bond (secondary interaction) stabilizing the lattice.

Application 2: Synthesis of Fluorinated Liquid Crystal Monomers

CFMP is an ideal precursor for laterally fluorinated ester mesogens . The lateral fluorine (at position 6) and chlorine (at position 3) disrupt the smectic layering, lowering the melting point and viscosity while maintaining a high dielectric anisotropy (


), which is critical for rapid-switching displays.
Synthesis Workflow Diagram

The following diagram illustrates the conversion of CFMP into a reactive mesogen precursor.

SynthesisWorkflow Start 3-Chloro-6-fluoro- 2-methoxyphenol (CFMP) Step1 Step 1: Esterification (DCC/DMAP coupling with Alkoxybenzoic Acid) Start->Step1  R-Ph-COOH   Inter Intermediate: Ester-Linked Mesogen Step1->Inter Step2 Step 2: Demethylation (BBr3, -78°C) Inter->Step2 Final Target: Hydroxy-Functionalized LC Monomer Step2->Final  Polymerization  

Caption: Synthetic pathway for converting CFMP into a liquid crystal monomer. The lateral halogenation (Cl, F) is preserved to tune the mesophase properties.

Protocol: Esterification to Form Mesogen Core
Materials
  • CFMP (1.0 eq).

  • 4-Octyloxybenzoic acid (1.1 eq) – The "Tail".

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq).

  • DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Dichloromethane (DCM), anhydrous.

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under Argon, dissolve 4-octyloxybenzoic acid (1.1 eq) in anhydrous DCM.

  • Activation: Add DCC (1.2 eq) and DMAP (0.1 eq) at 0°C. Stir for 30 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Addition: Add CFMP (1.0 eq) dissolved in minimal DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Recrystallize from ethanol. The product will be a laterally halogenated ester.

    • Note: The presence of the 6-fluoro group may retard the reaction slightly due to steric hindrance; ensure efficient stirring.

Critical Analysis & Troubleshooting

Regiochemistry & Purity

Commercial sources of CFMP must be validated by 19F-NMR .

  • Expected Signal: A singlet or doublet (if H-coupling is resolved) around -130 to -140 ppm (relative to CFCl₃).

  • Impurity Alert: Isomers like 4-chloro-2-fluoro-6-methoxyphenol will show distinct splitting patterns. Isomeric purity is non-negotiable for LC applications, as impurities act as defects that destroy the mesophase range.

Thermal Stability

Thermogravimetric Analysis (TGA) of CFMP derivatives typically shows stability up to ~220°C. However, the methoxy group can undergo thermal rearrangement at higher temperatures in the presence of Lewis acids. Avoid acidic processing above 150°C.

Safety Considerations
  • Halogenated Phenols: Skin irritants and potential sensitizers. Use nitrile gloves.

  • Reactivity: CFMP is acidic (pKa ~7-8). It reacts vigorously with strong bases and oxidizing agents.

References

  • Crystal Engineering of Halogenated Phenols

    • Title: Halogen bonds in some dihalogenated phenols: applic
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of Fluorinated Phenol Precursors

    • Title: Synthesis of 2-Arylphenols via Formal Bismuth(V)
    • Source: ACS Public
    • URL:[Link]

  • Liquid Crystal Building Blocks

    • Title: 3-Chloro-2-fluorobenzoic acid: A dihalogenated building block for liquid crystals and MOFs.[1]

    • Source: Ossila Product Guide.
  • General Properties of Halogenated Guaiacols

    • Title: 2-Fluoro-6-methoxyphenol Product Specifications.[2]

    • Source: Thermo Fisher Scientific.
    • URL:[Link]

Sources

Method

Technical Application Note: High-Purity Isolation of 3-Chloro-6-fluoro-2-methoxyphenol

Topic: Protocol for purification of 3-Chloro-6-fluoro-2-methoxyphenol Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1] Abstract & Chemical Context The is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for purification of 3-Chloro-6-fluoro-2-methoxyphenol Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Abstract & Chemical Context

The isolation of 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) presents unique challenges due to the electronic and steric interplay of its substituents.[1] As a tetra-substituted benzene ring containing a phenol, a methoxy group, and two distinct halogens, this compound is prone to regioisomeric contamination (primarily the 4-chloro isomer) during electrophilic aromatic substitution syntheses.

This protocol outlines a multi-stage purification strategy designed to achieve >98% purity. It leverages the compound's specific pKa modulation by the fluorine/chlorine atoms for initial extraction, followed by orthogonal chromatographic and crystallization techniques to resolve difficult regioisomers.[1]

Chemical Profile[1][2][3][4][5][6][7][8]
  • Compound: 3-Chloro-6-fluoro-2-methoxyphenol[1][2]

  • Molecular Formula: C₇H₆ClFO₂[2]

  • Molecular Weight: 176.57 g/mol [2]

  • Key Properties:

    • Acidity (pKa): Estimated ~7.5–8.5 (More acidic than guaiacol due to electron-withdrawing F and Cl).

    • Physical State: Low-melting solid or oil (dependent on purity).

    • Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in acidic water; soluble in alkaline aqueous solutions.

Safety & Handling (Critical)

  • Phenolic Hazards: Like all phenols, this compound is rapidly absorbed through the skin and can cause severe chemical burns and systemic toxicity.[1] Double-gloving (Nitrile) and a lab coat are mandatory.

  • Halogenated Waste: Dispose of all raffinates as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

  • Inhalation: Handle only in a functioning fume hood to avoid inhalation of phenolic vapors or dust.[1]

Method A: Differential Acid-Base Extraction (The "Rough Clean")

Objective: Remove neutral organic impurities (unreacted anisoles, non-phenolic byproducts) and highly acidic/basic contaminants.[1] Principle: Leveraging the acidity of the phenolic proton.[1] The electron-withdrawing fluorine (ortho) and chlorine (meta) stabilize the phenoxide anion, allowing extraction at a lower pH than non-halogenated phenols, though standard pH 11-12 is sufficient for quantitative recovery.[1]

Reagents
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1.0 M Sodium Hydroxide (NaOH)

  • 1.0 M Hydrochloric Acid (HCl)

  • Saturated Brine (NaCl)[3]

  • Sodium Sulfate (Na₂SO₄, anhydrous)[4]

Protocol Steps
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Wash (Optional): If amine catalysts were used, wash the organic phase with 1.0 M HCl (1x). Discard the aqueous acidic layer.[1][5]

  • Base Extraction (Critical Step):

    • Extract the organic phase with 1.0 M NaOH (3 x 20 mL).[1]

    • Mechanism:[5][4][6][7] The phenol deprotonates to form the water-soluble sodium phenoxide salt.[1] Neutral impurities remain in the DCM.[1]

    • Check: The organic layer (bottom) contains neutrals.[1] The aqueous layer (top) contains the product.[1]

  • Organic Wash: Wash the combined aqueous NaOH layers with fresh DCM (1x) to remove entrained neutral organics.[1] Discard this DCM wash.[1]

  • Acidification & Recovery:

    • Cool the aqueous phase to 0–5°C in an ice bath.[1]

    • Slowly acidify with 6.0 M HCl dropwise with vigorous stirring until pH < 2. The product will oil out or precipitate.[1]

    • Caution: Exothermic reaction.[1]

  • Final Extraction: Extract the acidified aqueous mixture with DCM (3 x).

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

Yield Check: Weigh the residue. If mass balance is >95%, proceed to Method B. If significant mass loss occurred, check the initial organic layer for non-phenolic byproducts.[1]

Method B: Flash Column Chromatography (Isomer Resolution)

Objective: Separate the 3-chloro target from the 4-chloro regioisomer and other polar impurities.[1] Challenge: Regioisomers of halogenated phenols often co-elute on standard silica due to similar polarity.[1]

System Setup
  • Stationary Phase: High-performance Silica Gel (40–63 µm) or PFP (Pentafluorophenyl) functionalized silica (Recommended for difficult isomer separation).

  • Mobile Phase: n-Hexane / Ethyl Acetate (EtOAc).

  • Additive: 0.1% Acetic Acid (HAc) is mandatory to suppress peak tailing caused by phenol ionization on silica.

Gradient Protocol
Time (CV)% Hexane% EtOAc (+0.1% HAc)Phase Description
0–21000Column Equilibration
2–51000Elution of non-polar debris
5–15955Critical Isomer Separation Window
15–208020Elution of more polar byproducts
20+5050Column Wash

Expert Tip: The 3-chloro isomer (target) typically elutes after the 4-chloro isomer on standard silica due to intramolecular hydrogen bonding effects (though this can invert depending on the exact mobile phase interaction).[1] Collect small fractions in the 5–10% EtOAc window.[1]

Method C: Recrystallization (The "Polishing" Step)

Objective: Achieve >99% purity for analytical standards or biological assays.[1] Applicability: Only effective if the crude is already >85% pure and solid.[1]

Solvent Systems
  • Primary Choice: n-Heptane / Toluene (9:1).[1]

    • Dissolve in minimal hot Toluene. Add hot Heptane until slightly cloudy. Cool slowly.

  • Alternative: Methanol / Water.[1][3]

    • Dissolve in warm Methanol.[1] Add water dropwise until turbidity persists.[1]

Protocol
  • Dissolve the semi-pure solid in the minimum amount of hot solvent (approx. 60°C).[1]

  • Hot filter (if insoluble particulates are present).[1]

  • Allow to cool to room temperature slowly (2 hours) to grow large crystals.

  • Refrigerate at 4°C overnight.

  • Filter the crystals and wash with cold, non-polar solvent (e.g., cold pentane).

  • Dry under high vacuum (0.1 mbar) to remove solvent traces.[1]

Analytical Validation & Logic

To validate the protocol, one must distinguish the target from its isomers.[1]

1H NMR Diagnostics (400 MHz, CDCl₃)
  • 3-Chloro-6-fluoro-2-methoxyphenol (Target):

    • Look for two aromatic protons (H4 and H5).

    • H4 & H5 Relationship: They are ortho to each other.[1] Expect a coupling constant (

      
      ) of ~8–9 Hz .
      
    • Fluorine Coupling: H5 is ortho to Fluorine (

      
       large). H4 is meta to Fluorine.[1]
      
  • 4-Chloro Isomer (Common Impurity):

    • Protons at H3 and H5 are meta to each other.[1]

    • Expect a coupling constant (

      
      ) of ~2–3 Hz  (Meta coupling).
      
HPLC Method[1][11]
  • Column: C18 (Standard) or PFP (For enhanced selectivity).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV @ 280 nm (Phenolic absorption).

Process Visualization

Workflow Diagram

The following diagram illustrates the logic flow for the purification process, including decision nodes based on purity.

PurificationProtocol Start Crude Reaction Mixture Dissolve Dissolve in DCM (Acid Wash if needed) Start->Dissolve BaseExt Extraction with 1.0M NaOH Dissolve->BaseExt Sep1 Phase Separation BaseExt->Sep1 OrgLayer Organic Layer (Neutrals/Non-phenols) Sep1->OrgLayer Bottom Layer AqLayer Aqueous Layer (Phenolate Salt) Sep1->AqLayer Top Layer Discard Discard OrgLayer->Discard Acidify Acidify to pH < 2 (6M HCl) AqLayer->Acidify BackExt Back-Extract into DCM Dry & Concentrate Acidify->BackExt CheckPurity Check Purity (NMR/HPLC) BackExt->CheckPurity Flash Flash Chromatography (Hex/EtOAc + 0.1% AcOH) CheckPurity->Flash < 95% or Isomers present Cryst Recrystallization (Heptane/Toluene) CheckPurity->Cryst > 95% Flash->CheckPurity Fractions Combined Final Pure 3-Chloro-6-fluoro-2-methoxyphenol (>98%) Cryst->Final

Caption: Logical workflow for the isolation of 3-Chloro-6-fluoro-2-methoxyphenol, prioritizing acid-base extraction followed by chromatography.

References

  • PubChem. 3-Chloro-6-fluoro-2-methoxyphenol (Compound Summary). National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).

  • Chromatography Forum. Separation of positional isomers (Expert Discussion). Available at: [Link] (Accessed Oct 2023).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[1] Available at: [Link] (Accessed Oct 2023).

Sources

Application

Application Note: Structural Elucidation and Solvent-Dependent NMR Characterization of 3-Chloro-6-fluoro-2-methoxyphenol

H, C, F) and solvent selection strategy. Introduction & Scope The compound 3-Chloro-6-fluoro-2-methoxyphenol represents a highly functionalized aromatic scaffold often encountered in the development of fluorinated pharma...

Author: BenchChem Technical Support Team. Date: February 2026


H, 

C,

F) and solvent selection strategy.

Introduction & Scope

The compound 3-Chloro-6-fluoro-2-methoxyphenol represents a highly functionalized aromatic scaffold often encountered in the development of fluorinated pharmaceuticals and agrochemicals.[1] The simultaneous presence of electron-withdrawing halogens (Cl, F) and electron-donating oxygenated groups (OH, OMe) creates a complex electronic environment that significantly influences Nuclear Magnetic Resonance (NMR) observables.

This Application Note addresses a common challenge in medicinal chemistry: distinguishing between intra- and intermolecular hydrogen bonding and resolving complex heteronuclear coupling patterns (


F-

H and

F-

C). We provide a validated protocol for solvent selection to optimize spectral resolution and structural confirmation.
Key Challenges Addressed
  • Proton Exchange: The phenolic hydroxyl proton is labile; its chemical shift is diagnostic but highly solvent-dependent.

  • Heteronuclear Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) splits both proton and carbon signals, complicating spectral assignment.
  • Isomer Differentiation: Ensuring the correct regiochemistry (3-Cl vs. other isomers) via coupling constant analysis.

Experimental Protocol

Sample Preparation Workflow

To ensure reproducibility, strictly follow the gravimetric preparation method. Concentration variance can shift the phenolic proton by >0.5 ppm in non-polar solvents.[2]

SamplePrep Step1 Weighing 10-15 mg Sample Step2 Solvent Addition 0.6 mL (CDCl3 or DMSO-d6) Step1->Step2 Step3 Dissolution Vortex (30s) -> Sonicate (1m) Step2->Step3 Step4 Transfer High-Precision 5mm Tube Step3->Step4 Step5 Acquisition Lock -> Tune -> Shim Step4->Step5

Figure 1: Standardized sample preparation workflow for small molecule NMR.

Instrument Parameters
  • Field Strength:

    
     400 MHz (recommended for resolving second-order effects).
    
  • Temperature: 298 K (25 °C).[2]

  • Pulse Sequences:

    • 
      H: Standard zg30 (30° pulse) with 1s relaxation delay (
      
      
      
      ).
    • 
      C: Proton-decoupled zgpg30. Critical:  Increase 
      
      
      
      to 2-3s to allow relaxation of quaternary carbons (C-Cl, C-F).
    • 
      F: zg (without decoupling) and zgpg (proton decoupled) to confirm F-H connectivity.
      

Solvent Selection Strategy

The choice of solvent is not merely about solubility; it is a structural probe.[2]

SolventTypePrimary UtilityExpected Phenolic OH Shift
Chloroform-d (CDCl

)
Non-polarBaseline characterization; observation of intramolecular H-bonds.[1][3]5.8 – 6.5 ppm (Broad or sharp depending on dryness)
DMSO-d

Polar AproticDisrupts intramolecular bonds; forms strong intermolecular bonds.[1][3] Best for resolution.9.5 – 10.5 ppm (Sharp singlet)
Methanol-d

Polar ProticDeuterium exchange (

).[1][3]
Signal Disappears (Verifies OH identity)
Mechanism of Interaction

In CDCl


 , 3-Chloro-6-fluoro-2-methoxyphenol likely forms a weak intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen (5-membered ring interaction).[1]
In DMSO-d

, the solvent's sulfoxide oxygen acts as a strong H-bond acceptor, breaking the internal bond and deshielding the proton significantly.

SolventInteraction Solute 3-Chloro-6-fluoro-2-methoxyphenol Intra Intramolecular H-Bond (OH ... OMe) Solute->Intra Dominant Mechanism Inter Intermolecular H-Bond (OH ... DMSO) Solute->Inter Dominant Mechanism Intra->Inter Disrupted by DMSO CDCl3 Solvent: CDCl3 (Non-competing) CDCl3->Solute Solvates DMSO Solvent: DMSO-d6 (Strong Acceptor) DMSO->Solute Solvates

Figure 2: Competition between intramolecular and intermolecular hydrogen bonding mechanisms.

Data Analysis & Expected Results

H NMR Spectral Assignment

The aromatic region will display two protons (H4 and H5) coupled to each other and to the Fluorine atom.

Predicted Chemical Shifts (in DMSO-d


): 
PositionTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
OH Singlet9.8 - 10.2s (br)-Deshielded by DMSO H-bonding.[1][3]
H4 Aromatic6.9 - 7.1dd

,

Ortho to H5, Meta to F.
H5 Aromatic6.5 - 6.7dd

,

Ortho to H4, Ortho to F (Shielded by F).[1][3]
OMe Methoxy3.7 - 3.9s (d)

May show small coupling to F.

Note: H5 is typically upfield of H4 due to the strong shielding effect of the ortho-Fluorine, despite the inductive electron withdrawal.

F NMR Characteristics
  • Shift: Expected range -130 to -145 ppm .[1]

  • Pattern: The signal will appear as a doublet of doublets (dd) due to coupling with H5 (large

    
    ) and H4 (medium 
    
    
    
    ).
  • Decoupling Check: Running a

    
    F{
    
    
    
    H} experiment will collapse this signal to a singlet, confirming the protons are the source of splitting.
C NMR Features

The carbon spectrum is definitive due to large C-F coupling constants (


).
  • C6 (C-F): Doublet,

    
     Hz.
    
  • C1 (C-OH): Doublet,

    
     Hz.
    
  • C5 (C-H): Doublet,

    
     Hz.
    
  • C3 (C-Cl): Small doublet (

    
    ) or singlet.
    

Discussion: Structural Validation

Why 3-Chloro-6-fluoro-2-methoxyphenol?

If the regiochemistry were different (e.g., 4-fluoro), the coupling patterns would change drastically:

  • Para-fluoro: Would show smaller couplings to meta-protons.

  • Ortho-fluoro (current): Confirmed by the large

    
     (~9-10 Hz) observed on the H5 proton.
    
Diagnostic Check

To confirm the position of the Methoxy group relative to the Fluorine:

  • Perform a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the Methoxy peak (~3.8 ppm).

  • Result: No enhancement of the H5 signal (remote). Possible enhancement of H4 if conformation allows, but primarily enhancement of the OH signal (if exchange is slow) or no aromatic enhancement, confirming the OMe is "sandwiched" between Cl and OH/F, or adjacent to Cl.[2]

  • Correction: In this structure (3-Cl, 2-OMe), the OMe is adjacent to the Cl (C3) and the OH (C1). NOE to aromatic protons will be weak/absent.[2] This lack of NOE to aromatics is negative evidence supporting the 2-position.

References

  • General Solvent Effects: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. 1997, 62, 7512–7515.

  • Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, Wiley, 2009. (Standard Reference Text).
  • Phenol Characterization: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan.

  • 19F NMR Data: PubChem Compound Summary for Fluorophenol derivatives. [4]

Sources

Method

Structural Elucidation of 3-Chloro-6-fluoro-2-methoxyphenol: Mass Spectrometry Fragmentation Dynamics

Executive Summary This application note details the mass spectrometry (MS) fragmentation behavior of 3-Chloro-6-fluoro-2-methoxyphenol (MW 176.57 g/mol ), a halogenated guaiacol derivative often encountered as a pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometry (MS) fragmentation behavior of 3-Chloro-6-fluoro-2-methoxyphenol (MW 176.57 g/mol ), a halogenated guaiacol derivative often encountered as a pharmaceutical intermediate or an environmental transformation product of chlorination.

Correct structural identification of this compound requires distinguishing it from its positional isomers (e.g., 4-chloro or 5-fluoro variants). This guide provides a dual-modality approach using Electron Ionization (EI) GC-MS for fingerprinting and Electrospray Ionization (ESI) LC-MS/MS for sensitivity, highlighting the specific "ortho-effect" driven by the 2-methoxy and 3-chloro substituents.

Chemical Properties & Isotopic Signature

Before interpretation, the isotopic signature must be established.[1] The presence of a single chlorine atom creates a distinct doublet pattern, while fluorine (monoisotopic) adds mass without splitting.

PropertyValue / Description
Formula C

H

ClFO

Monoisotopic Mass (

Cl)
176.004 Da
Isotope Variant (

Cl)
178.001 Da
Isotope Ratio (M : M+2) 100 : 32.5 (Characteristic 3:1 Chlorine Cluster)
Key Functional Groups Phenol (-OH), Methoxy (-OCH

), Chloro (-Cl), Fluoro (-F)

Experimental Protocol

Sample Preparation

To ensure clean fragmentation without solvent adduct interference, follow this preparation workflow.

  • Stock Solution: Dissolve 1 mg of 3-Chloro-6-fluoro-2-methoxyphenol in 1 mL of HPLC-grade Methanol (Concentration: 1000 ppm).

  • Working Standard (GC-MS): Dilute to 10 ppm in Dichloromethane (DCM). Note: DCM is preferred for EI to avoid methanol tailing.

  • Working Standard (LC-MS): Dilute to 1 ppm in 50:50 Methanol:Water (with 2mM Ammonium Acetate for ESI- stability).

Instrumental Parameters
ParameterGC-MS (EI) SettingsLC-MS/MS (ESI-) Settings
Column DB-5ms (30m x 0.25mm, 0.25µm)C18 Reverse Phase (2.1 x 100mm, 1.8µm)
Carrier/Flow Helium, 1.0 mL/min0.3 mL/min (Gradient MeOH/H

O)
Ionization Energy 70 eV (Standard EI)-4.5 kV (Negative Mode)
Source Temp 230 °C350 °C (Gas Temp)
Scan Range m/z 40 – 300m/z 50 – 300 (Product Ion Scan)

Fragmentation Dynamics & Mechanism[3]

Electron Ionization (EI) Pathway (GC-MS)

In EI (70 eV), the molecule undergoes extensive fragmentation. The fragmentation is dominated by the stability of the guaiacol core (2-methoxyphenol).

  • Molecular Ion (M

    
    ):  Strong signals at m/z 176  and 178 .
    
  • Primary Pathway (α-Cleavage/Radical Loss): The base peak typically arises from the loss of the methyl radical (•CH

    
    ) from the methoxy group.[2] This is facilitated by the formation of a stable quinoid oxonium ion.
    
    • Transition: m/z 176

      
      m/z 161  (Base Peak).
      
    • Isotope Note: The m/z 161 fragment retains the Chlorine, so a corresponding peak at m/z 163 is observed (3:1 ratio).

  • Secondary Pathway (CO Loss): The resulting ion [M - CH

    
    ]
    
    
    
    subsequently loses carbon monoxide (CO, 28 Da), a hallmark of phenolic fragmentation.
    • Transition: m/z 161

      
      m/z 133 .
      
  • Ortho-Effect (HCl Elimination): The 3-Chloro substituent is adjacent to the methoxy group (position 2) and the phenol (position 1). H-transfer can facilitate the loss of HCl (36 Da) or Cl• (35 Da), though this is usually less intense than the methyl loss.

Electrospray Ionization (ESI-) Pathway (LC-MS)

In negative mode, the molecule forms a stable phenoxide ion


.
  • Precursor Ion: m/z 175 (

    
    Cl) and m/z 177  (
    
    
    
    Cl).
  • Radical Anion Formation: Uniquely for methoxyphenols, collision-induced dissociation (CID) often triggers the loss of a methyl radical (•CH

    
    , 15 Da) to form a radical anion semiquinone 
    
    
    
    .
    • Transition: m/z 175

      
      m/z 160 .
      
  • Neutral Loss (HF): Due to the high stability of the C-F bond, HF loss is rare but can occur at high collision energies.

Visualized Fragmentation Workflows

Analytical Workflow

The following diagram outlines the decision matrix for analyzing this compound.

G Sample Sample: 3-Cl-6-F-2-OMe-Phenol Prep_GC Dilute in DCM (10 ppm) Sample->Prep_GC Prep_LC Dilute in MeOH/H2O (1 ppm) Sample->Prep_LC GCMS GC-MS (EI 70eV) Prep_GC->GCMS LCMS LC-MS (ESI Negative) Prep_LC->LCMS Data_EI Spectrum Analysis: Check m/z 176/178 Ratio Identify Base Peak 161 GCMS->Data_EI Data_ESI Spectrum Analysis: Precursor m/z 175 Product Ion m/z 160 LCMS->Data_ESI Result Structural Confirmation Data_EI->Result Data_ESI->Result

Figure 1: Dual-modality analytical workflow for structural confirmation.

EI Fragmentation Pathway (Mechanistic)

This diagram illustrates the specific mass losses observed in the electron impact spectrum.

Fragmentation cluster_legend Key M_Ion Molecular Ion (M+•) m/z 176 (100%) m/z 178 (32%) Frag_161 [M - CH3]+ Quinoid Ion m/z 161 (Base Peak) m/z 163 M_Ion->Frag_161 - •CH3 (15 Da) Alpha Cleavage Frag_133 [M - CH3 - CO]+ m/z 133 m/z 135 Frag_161->Frag_133 - CO (28 Da) Ring Contraction Frag_98 [M - CH3 - CO - Cl]+ m/z 98 (Loss of Halogen) Frag_133->Frag_98 - Cl• (35 Da) key1 Blue: Parent key2 Red: Primary Fragment

Figure 2: Proposed EI fragmentation pathway showing the characteristic loss of methyl and carbonyl groups.

Data Summary & Interpretation Table

The following table summarizes the predicted mass spectral peaks. Use this for peak assignment.

m/z (Nominal)Ion IdentityFormula AssignmentRelative Abundance (Est.)Mechanistic Origin
176 M

[C

H


ClFO

]

60-80%Molecular Ion
178 (M+2)

[C

H


ClFO

]

~20-25%

Cl Isotope
161 [M-15]

[C

H


ClFO

]

100% (Base) Loss of •CH

(Methoxy cleavage)
163 [M-15+2]

[C

H


ClFO

]

~32%

Cl Isotope of Base Peak
133 [M-43]

[C

H


ClFO]

40-60%Loss of CO from m/z 161
113 [M-63]

[C

H

FO]

10-20%Loss of HF from m/z 133 (Rearrangement)

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Phenols. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Knuutinen, J., & Korhonen, I. (1983). Mass spectra of chlorinated aromatics formed in pulp bleaching: Chlorinated guaiacols. Organic Mass Spectrometry, 18(10). [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance and Chlorine Patterns in Mass Spectrometry.[Link]

  • PubChem. (2024).[3] Compound Summary: 3-Chloro-2-fluoro-6-nitrophenol (Analogous Structure). National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Chloro-6-fluoro-2-methoxyphenol Synthesis

Introduction: The Ortho-Para Paradox Welcome to the technical support hub for 3-Chloro-6-fluoro-2-methoxyphenol . This scaffold is a critical intermediate in the synthesis of next-generation herbicides (Dicamba analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ortho-Para Paradox

Welcome to the technical support hub for 3-Chloro-6-fluoro-2-methoxyphenol . This scaffold is a critical intermediate in the synthesis of next-generation herbicides (Dicamba analogs) and specific pharmaceutical fluorophores.

The synthesis of this molecule presents a classic regioselectivity conflict . The starting material, typically 6-fluoro-2-methoxyphenol (3-fluoroguaiacol), contains two strong directing groups:

  • Phenolic -OH (C1): Strongly activates the ortho (C2, C6) and para (C4) positions.

  • Methoxy -OMe (C2): Activates ortho (C1, C3) and para (C5).

The Challenge: The hydroxyl group is the dominant director. In 6-fluoro-2-methoxyphenol, the C1-OH directs incoming electrophiles primarily to the C4 position (para) . However, your target requires chlorination at the C3 position (ortho) . Consequently, the most persistent impurity you will encounter is the C4-regioisomer.

This guide provides the forensic tools to identify, quantify, and minimize this and other critical impurities.

Module 1: Critical Impurity Profiling

The following table summarizes the most frequent impurities observed during the electrophilic chlorination of 6-fluoro-2-methoxyphenol.

Impurity IDChemical NameOriginRRT (HPLC)*Mass Shift (LC-MS)
IMP-A (Major) 4-Chloro-6-fluoro-2-methoxyphenol Regioisomer (Para-attack driven by -OH)~1.05 - 1.10M+0 (Isobaric)
IMP-B 3,4-Dichloro-6-fluoro-2-methoxyphenol Over-chlorination~1.25M+34
IMP-C 3-Chloro-6-fluorocatechol Demethylation (Lewis acid side reaction)~0.85M-14
IMP-D 6-Fluoro-2-methoxyphenol Unreacted Starting Material1.00M-34

*Relative Retention Time (RRT) is approximate and dependent on C18 column conditions (Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid).

Module 2: Troubleshooting & FAQs

Issue 1: "I cannot distinguish the target (3-Cl) from the impurity (4-Cl) by MS."

Q: Both isomers have the same mass (m/z 176/178). How do I confirm I have the correct regioisomer without growing a crystal?

A: Use 1H-NMR Coupling Constants (J-values). This is the most reliable self-validating check. The proton substitution pattern on the ring dictates the coupling constants.

  • Target (3-Chloro isomer):

    • The remaining protons are at C4 and C5 .

    • These protons are adjacent (ortho relationship).

    • Diagnostic Signal: You will see a doublet with a large coupling constant (

      
       ).
      
  • Impurity (4-Chloro isomer):

    • The remaining protons are at C3 and C5 .

    • These protons are separated by the chloro group (meta relationship).

    • Diagnostic Signal: You will see a doublet with a small coupling constant (

      
       ).
      

Protocol: Run a standard 1H-NMR in


. Zoom into the aromatic region (6.5–7.5 ppm). If you see a large split (

Hz), you have the correct 3-chloro product.
Issue 2: "The 4-chloro impurity is consistently >15%."

Q: I am using Sulfuryl Chloride (


) at room temperature. Why is the selectivity so poor? 

A: Thermodynamic vs. Kinetic Control. The 4-position is electronically favored by the phenol group. To force the chlorine into the crowded 3-position (between -OMe and -OH), you must alter the mechanism or the steric environment.

Corrective Actions:

  • Switch Reagents: Move from

    
     to N-Chlorosuccinimide (NCS) . NCS is milder and allows for better selectivity control at lower temperatures.
    
  • Solvent Effect: Use a solvent that hydrogen-bonds with the phenol, such as acetonitrile or even adding a secondary amine catalyst (like diisopropylamine) which can alter the effective size of the phenol via H-bonding, potentially shielding the para-position or directing the incoming electrophile via coordination.

  • Temperature: Lower the reaction temperature to -10°C to 0°C . High temperatures favor the thermodynamically stable 4-chloro product.

Issue 3: "My product is turning dark/black upon workup."

Q: I see a new peak at RRT 0.85 (M-14). What is happening?

A: Demethylation (Catechol Formation). If you are using Lewis acids (like


 or 

) to catalyze the chlorination, or if you generate excessive HCl gas during the reaction without venting, the methoxy ether bond can cleave. This forms 3-chloro-6-fluorocatechol , which is highly prone to oxidation (turning the reaction mixture black/brown).

Corrective Action:

  • Ensure efficient gas scrubbing if using

    
    .
    
  • Buffer the reaction with a weak base (e.g., Sodium Acetate) if using NCS to neutralize generated HCl.

  • Avoid strong Lewis acids; the electron-rich ring does not require them for chlorination.

Module 3: Visualizing the Pathway

The following diagram illustrates the competitive pathways between the desired ortho-chlorination and the parasitic para-chlorination, along with the over-chlorination risk.

SynthesisPathway cluster_conditions Selectivity Factors SM Starting Material 6-Fluoro-2-methoxyphenol Target TARGET 3-Chloro-6-fluoro- 2-methoxyphenol SM->Target Chlorination (Ortho-attack) (Minor Pathway) Impurity_Para MAJOR IMPURITY 4-Chloro-6-fluoro- 2-methoxyphenol SM->Impurity_Para Chlorination (Para-attack) (Major Pathway) Impurity_Di OVER-REACTION 3,4-Dichloro-6-fluoro- 2-methoxyphenol Target->Impurity_Di Excess Cl+ Impurity_Para->Impurity_Di Excess Cl+ Info OH directs Para (Red Path) OMe directs Ortho (Green Path) Conflict favors Red Path

Caption: Competitive electrophilic substitution pathways. The electronic bias of the phenol -OH group strongly favors the formation of the 4-chloro impurity (Red Path).

Module 4: Validated Experimental Protocol (NCS Method)

To maximize the 3-chloro/4-chloro ratio, the following protocol is recommended over standard sulfuryl chloride methods.

Reagents:

  • 6-Fluoro-2-methoxyphenol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (ACN) (10 Volumes)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq) - Catalyst

Step-by-Step:

  • Dissolution: Charge 6-fluoro-2-methoxyphenol and ACN into the reactor. Cool to 0°C .

  • Catalyst: Add p-TsOH. Stir for 15 minutes.

  • Addition: Dissolve NCS in ACN (5 Vols) and add dropwise over 60 minutes , maintaining internal temp < 5°C. Slow addition is crucial to prevent local hot-spots that favor the 4-chloro isomer.

  • Reaction: Allow to warm to 20°C and stir for 4–6 hours.

  • IPC (In-Process Control): Check HPLC. Target conversion >95%. If 4-chloro isomer > 10%, stop reaction to prevent over-chlorination of the desired product.

  • Workup: Quench with 10% Sodium Thiosulfate (to destroy unreacted NCS). Extract with Ethyl Acetate.[1]

  • Purification: The crude will likely contain a mix of 3-Cl and 4-Cl isomers. Recrystallization from Hexane/IPA (9:1) usually enriches the desired 3-chloro isomer, as the symmetrical 4-chloro isomer often has different solubility characteristics.

Module 5: Troubleshooting Decision Tree

Use this logic flow to resolve analytical or synthetic deviations.

TroubleshootingTree Start Problem Detected CheckLCMS Check LC-MS Mass Start->CheckLCMS Mass_M34 Mass = M+34 (Dichloro) CheckLCMS->Mass_M34 Mass_M0 Mass = M+0 (Isomer) CheckLCMS->Mass_M0 Mass_Mminus14 Mass = M-14 (Catechol) CheckLCMS->Mass_Mminus14 Action_Stoich Reduce Cl source equivalents Check addition rate Mass_M34->Action_Stoich Action_NMR Run 1H-NMR Check Coupling (J) Mass_M0->Action_NMR Action_pH Check Acidity Buffer reaction Mass_Mminus14->Action_pH Result_Ortho J = 8-9 Hz (Target) Action_NMR->Result_Ortho Result_Meta J = 2-3 Hz (Impurity) Action_NMR->Result_Meta

Caption: Diagnostic workflow for identifying impurity origins based on Mass Spec and NMR data.

References

  • Smith, K., et al. (1988). "Highly selective aromatic chlorinations. Part 2. The chlorination of substituted phenols...". Journal of the Chemical Society, Perkin Transactions 2.

    • Context: Establishes the electronic dominance of the 4-position (para)
  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halides". Current Organic Chemistry. Context: Reviews the use of NCS vs. Sulfuryl Chloride for controlling regioselectivity.
  • National Institutes of Health (NIH) - PubChem. "2-Chloro-4-methoxyphenol NMR Data".

    • Context: Provides comparative NMR shift data for chlorinated methoxyphenols to valid
  • Google Patents. "Process for the preparation of Dicamba and analogues".

    • Context: Industrial relevance of separating chlorin

Sources

Optimization

Technical Guide: Troubleshooting Side Reactions in Polysubstituted Phenol Synthesis

Introduction: The Electronic & Steric Paradox Synthesizing polysubstituted phenols presents a unique dichotomy. The phenolic hydroxyl group is a powerful activating group ( effect), making the ring electron-rich and pron...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic & Steric Paradox

Synthesizing polysubstituted phenols presents a unique dichotomy. The phenolic hydroxyl group is a powerful activating group (


 effect), making the ring electron-rich and prone to rapid, often uncontrollable electrophilic substitution (over-reaction). Conversely, when constructing the phenol ring itself via metal catalysis or oxidation, the steric bulk of existing substituents (ortho-effects) often inhibits the desired reductive elimination or oxidation steps, opening the door to competitive decomposition pathways.

This guide moves beyond standard textbook protocols to address the specific failure modes encountered when navigating these electronic and steric conflicts.

Module 1: Metal-Catalyzed Hydroxylation (Pd/Cu)

Primary Workflow: Buchwald-Hartwig type hydroxylation of aryl halides.

The "Dehalogenation" Trap

Symptom: You start with an aryl bromide/chloride, but the product is the hydro-dehalogenated arene (Ar-H) instead of the phenol (Ar-OH). Mechanism: This is a failure of the reductive elimination step. In sterically crowded polysubstituted systems, the hydroxide nucleophile struggles to coordinate to the Pd(II) center. Instead,


-hydride elimination (from ligands or additives) or H-abstraction from the solvent occurs, followed by reductive elimination of Ar-H.

Troubleshooting Protocol:

VariableDiagnostic CheckCorrective Action
Ligand Bulk Is the ligand too bulky for the substrate?Switch from extremely bulky ligands (e.g., tBuBrettPhos) to slightly smaller, electron-rich biaryl phosphines (e.g., AdBrettPhos or RockPhos) to accommodate the substrate's steric bulk.
Base/Nucleophile Is the hydroxide source insoluble?Switch from KOH to CsOH (higher solubility in dioxane). Alternatively, use a "hydroxide surrogate" like acetaldoxime or benzaldoxime, which are softer nucleophiles and less prone to side reactions, then hydrolyze the intermediate.
Temperature Is the reaction >100°C?High temps favor H-abstraction. Lower the temperature to 80°C and extend reaction time.
Homocoupling (Biaryl Formation)

Symptom: Formation of Ar-Ar dimers. Mechanism: In the presence of trace oxygen or incomplete reduction of the precatalyst, a Pd(II)/Pd(IV) cycle or disproportionation can trigger oxidative homocoupling.

FAQ:

  • Q: I degassed my solvent, why is homocoupling still happening?

    • A: Polysubstituted aryl boronic acids (if using Chan-Lam) or halides are prone to disproportionation if the catalytic cycle stalls. Ensure your reductant (if needed) is fresh.[1] For Cu-catalyzed methods, switch to an inert atmosphere; Cu-mediated homocoupling is accelerated by O2.

Module 2: Oxidation of Aryl Metal/Boron Species

Primary Workflow: Oxidation of Aryl Boronic Acids/Esters (Ar-B(OH)




Ar-OH).
Protodeboronation (The "Silent Killer")

Symptom: The boronic acid disappears, but only the parent arene (Ar-H) is recovered. No phenol, no dimer. Mechanism: This is the dominant side reaction for ortho-substituted aryl boronic acids. Under basic conditions, the boronate complex undergoes ipso-protonation rather than oxidation. The rate of protodeboronation accelerates with electron-withdrawing groups and ortho-steric bulk, which destabilizes the C-B bond.

Protodeboronation Substrate Ortho-Substituted Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- Substrate->Boronate + Base Base Base (OH-) Phenol Polysubstituted Phenol Boronate->Phenol Path A: Oxidation (Desired) ArH De-boronated Arene Boronate->ArH Path B: Ipso-Protonation (Side Reaction) Oxidant Oxidant (H2O2) Proton Proton Source (H2O/Solvent)

Figure 1: Kinetic competition between oxidation and protodeboronation. Path B becomes dominant when steric hindrance prevents the oxidant from approaching the Boron center.

Troubleshooting Protocol:

  • Switch Oxidant System: Avoid standard NaOH/H

    
    O
    
    
    
    . The high pH guarantees protodeboronation for sensitive substrates.
  • Use the "Boric Acid" Method: Use a catalytic amount of boric acid with H

    
    O
    
    
    
    in ethanol.[2] This operates at neutral/mildly acidic pH, shutting down the base-catalyzed protodeboronation pathway.
  • Anhydrous Conditions: If using m-CPBA or Oxone, ensure the solvent is dry. Water acts as the proton source for the side reaction.

Over-Oxidation (Quinone Formation)

Symptom: The reaction mixture turns dark red/black. TLC shows a highly polar spot or streaking. Mechanism: Polysubstituted phenols are electron-rich. If the oxidant is too strong or in large excess, the newly formed phenol oxidizes to a phenoxy radical, which traps O


 or oxidant species to form ortho- or para-quinones.

Corrective Action:

  • Titration: Do not add oxidant in one portion. Use a syringe pump.

  • Quench Immediately: Monitor by HPLC/TLC. Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) immediately upon consumption of starting material.

Module 3: Classical Electrophilic Substitution (EAS)

Primary Workflow: Friedel-Crafts Alkylation/Acylation or Halogenation of existing phenols.

The O-Alkylation vs. C-Alkylation Dilemma

Symptom: You attempt to add a substituent to the ring (C-alkylation), but the electrophile attaches to the oxygen (O-alkylation/ether formation). Mechanism: The phenoxide anion is an ambident nucleophile .

  • Charge Control (Hard): The Oxygen atom has the highest charge density. Hard electrophiles (small, charged) attack here.

  • Orbital Control (Soft): The Ortho/Para carbons have the highest HOMO coefficient. Soft electrophiles attack here.

Decision Matrix:

ConditionOutcome FavoredWhy?
Solvent: Aprotic Polar (DMF, DMSO) O-Alkylation Solvates the cation (Na+), leaving the "naked" phenoxide oxygen highly reactive.
Solvent: Protic (TFE, Water, Alcohols) C-Alkylation Hydrogen bonding shields the Oxygen, forcing the electrophile to attack the Carbon ring.[3]
Counter-ion: Li+ / Na+ O-Alkylation Tight ion pairing favors hard-hard interaction.
Counter-ion: Ti(IV) / Al(III) C-Alkylation Lewis acids coordinate to the oxygen, blocking it and activating the ring (see ortho-selective catalysis).
Polysubstitution (Over-reaction)

Symptom: You want a mono-substituted product, but get di- or tri-substituted phenols. Root Cause: The product (an alkyl-phenol) is more electron-rich than the starting material, making it react faster with the electrophile.

Technical Fix:

  • Steric Blocking: If the para position is the target, use a bulky removable group (e.g., tert-butyl) at the ortho positions if possible, or exploit steric buttressing .

  • Acylation First: Friedel-Crafts Acylation deactivates the ring. The product is less reactive than the starting material, stopping the reaction at mono-substitution. You can then reduce the ketone to an alkyl group (Wolff-Kishner or Clemmensen).

Experimental Protocol: Safe Ipso-Hydroxylation of Sterically Hindered Boronic Acids

This protocol minimizes protodeboronation for polysubstituted substrates [Based on Org. Lett. 2020, 22, 8470].[4]

  • Setup: Charge a round-bottom flask with Arylboronic acid (1.0 equiv) and Boric Acid (10 mol%) .

  • Solvent: Add Ethanol (0.2 M concentration relative to substrate). Do not use water as co-solvent.

  • Oxidant: Add H

    
    O
    
    
    
    (30% aq, 1.2 – 2.0 equiv) dropwise at room temperature.
    • Critical: For highly hindered substrates, cool to 0°C during addition.

  • Monitoring: Stir at RT. Monitor via HPLC for the disappearance of boronic acid.

    • Note: If protodeboronation is observed (Ar-H peak growing), lower temp to 0°C and buffer with a phosphate buffer (pH 7).

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    . Extract with EtOAc.

Visualizing the Pathway Selection

PathwaySelection Start Target: Polysubstituted Phenol Decision1 Starting Material? Start->Decision1 PathA Aryl Halide (Br/Cl) Decision1->PathA PathB Aryl Boronic Acid Decision1->PathB PathC Existing Phenol Decision1->PathC IssueA Risk: Dehalogenation PathA->IssueA IssueB Risk: Protodeboronation (esp. Ortho-subst.) PathB->IssueB IssueC Risk: O-Alkylation PathC->IssueC FixA Sol: Biaryl Phosphine Ligands (AdBrettPhos) + CsOH IssueA->FixA FixB Sol: Boric Acid Cat. / H2O2 Avoid strong base IssueB->FixB FixC Sol: Use Protic Solvent (TFE) or Lewis Acid (TiCl4) IssueC->FixC

Figure 2: Decision tree for selecting the correct synthetic strategy and mitigation tactics based on starting material.

References

  • Mechanistic Re-examination of Protodeboronation

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.[5]2017 , 139, 13156–13165.

  • Boric Acid Catalyzed Hydroxylation (The "Mild" Method)

    • Song, Z.-Q.; Wang, D.-H. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid.[4][5] Org.[1][4][5][6][7] Lett.2020 , 22, 8470–8474.[4]

    • [4]

  • Pd-Catalyzed Hydroxylation (Ligand Effects)

    • Anderson, K. W.; Ikawa, T.; Tundel, R. E.; Buchwald, S. L. The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. J. Am. Chem. Soc.[5]2006 , 128, 10694–10695.

  • C- vs O-Alkylation Selectivity

    • Kornblum, N.; Seltzer, R.; Haberfield, P. Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor. J. Am. Chem. Soc.[5]1963 , 85, 1148–1154.

Sources

Troubleshooting

Technical Support Center: Optimization of 3-Chloro-6-fluoro-2-methoxyphenol Synthesis

Topic: Reaction Optimization & Troubleshooting Guide Molecule: 3-Chloro-6-fluoro-2-methoxyphenol (CAS: N/A for specific isomer, analogous to crowded halophenols) Target Audience: Medicinal Chemists, Process Development S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting Guide Molecule: 3-Chloro-6-fluoro-2-methoxyphenol (CAS: N/A for specific isomer, analogous to crowded halophenols) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

Synthesizing 3-Chloro-6-fluoro-2-methoxyphenol presents a classic challenge in aromatic substitution: managing regioselectivity on a crowded 1,2,3,6-substituted ring.[1]

While direct electrophilic chlorination of 2-fluoro-6-methoxyphenol is the most obvious route, it is electronically unfavorable for the 3-position (which is sterically crowded and less activated than the 4-position).[1] This guide prioritizes the Lithiation-Oxidation Strategy (Route A) as the "Optimized" condition for high purity, while providing a Direct Chlorination Guide (Route B) for cost-sensitive, early-phase screening where isomeric mixtures are tolerable.[1]

Module 1: The Optimized Protocol (Lithiation-Oxidation)

Recommendation: Use this route for >98% regioselectivity.[1] Mechanism: Directed Ortho Metalation (DoM) followed by boronation and oxidation.[1]

The Logic

Direct chlorination of 2-fluoro-6-methoxyphenol yields primarily the 4-chloro isomer (para to the activating phenol).[1] To install the chlorine at the 3-position (ortho to the methoxy, meta to the fluorine), we must invert the logic by starting with the chlorine already in place and installing the hydroxyl group last, or by exploiting the acidity of the proton flanked by the fluorine and methoxy groups.[1]

Selected Route: Hydroxylation of 2-Chloro-6-fluoroanisole .[1]

  • Starting Material: 2-Chloro-6-fluoroanisole (Commercially available).[1]

  • Key Reagent: n-Butyllithium (n-BuLi) / Trimethyl borate.[1][2]

  • Selectivity: The proton at C3 (ortho to F, ortho to OMe? No, C3 in the anisole numbering is ortho to Cl.[1] Let's correct the regiochemistry: We need to lithiate the position between the directing groups or ortho to the strongest director).[1]

Correction on Regiochemistry: In 2-chloro-6-fluoroanisole (1-OMe, 2-Cl, 6-F):

  • H-3 is ortho to Cl.[1]

  • H-4 is meta to directors.[1]

  • H-5 is ortho to F.[1]

  • Lithiation Preference: Lithiation typically occurs ortho to the Fluorine (strong inductive effect acidifies the proton) or ortho to the Methoxy (coordination).[1]

  • Target: We want the OH at C3 relative to Cl? No, we want 3-Chloro-6-fluoro-2-methoxyphenol.[1]

    • Phenol numbering: OH(1), OMe(2), Cl(3), F(6).[1]

    • Equivalent Anisole numbering: OMe(1), OH(2), Cl(3), F(6).[1]

    • This requires installing an OH group at position 2 of 1-methoxy-3-chloro-6-fluorobenzene? No, that structure is impossible (1,2,3,6).[1]

    • Let's simplify: The target is 2-Methoxy-3-chloro-6-fluorophenol .[1]

    • Precursor: 1-Chloro-4-fluoro-2-methoxybenzene .[1]

    • Lithiation of this precursor at C3 (between OMe and F) is highly favored.[1]

    • Protocol below uses 1-Chloro-4-fluoro-2-methoxybenzene.

Step-by-Step Protocol
ParameterSpecificationReason
Substrate 1-Chloro-4-fluoro-2-methoxybenzeneThe "F" and "OMe" sandwich the C3 proton, making it highly acidic and selective for lithiation.[1]
Solvent Anhydrous THFEssential for stability of the lithiated intermediate.[1]
Base LDA (Lithium Diisopropylamide)n-BuLi is too nucleophilic and may cause SNAr on the Fluorine.[1] LDA is non-nucleophilic.[1]
Temperature -78°CKinetic control is required to prevent "lithium scramble" or benzyne formation.[1]
Electrophile Trimethyl Borate (B(OMe)₃)Captures the aryl lithium to form the boronate ester.[1]
Oxidant H₂O₂ / NaOHConverts the boronate to the phenol.[1]

Workflow:

  • Inertion: Flame-dry a 3-neck flask; flush with Argon.

  • Solvation: Dissolve 1-Chloro-4-fluoro-2-methoxybenzene (1.0 eq) in THF (0.5 M). Cool to -78°C .[1]

  • Deprotonation: Add LDA (1.1 eq) dropwise over 30 mins. Maintain temp < -70°C.

    • Checkpoint: Solution usually turns yellow/orange.[1] Stir for 1 hour.

  • Borylation: Add B(OMe)₃ (1.5 eq) rapidly.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Oxidation: Add 30% H₂O₂ (2.0 eq) and 10% NaOH (2.0 eq).[1] Stir at RT for 1 hour.

  • Workup: Acidify with HCl to pH 4. Extract with EtOAc.[1][2]

Module 2: Alternative Protocol (Direct Chlorination)

Recommendation: Use only if starting material for Route A is unavailable.[1] Expect ~60:40 isomeric mixture (Para:Ortho).[1]

The Challenge

Reaction: 2-Fluoro-6-methoxyphenol + Chlorinating Agent .[1]

  • Electronic Conflict: The OH group directs para (to position 4).[1] The OMe group directs para (to position 5) and ortho (to position 3).[1]

  • Result: The major product is usually 4-chloro-2-fluoro-6-methoxyphenol (Not the target).[1]

Optimization for the "Minor" Isomer (Target)

To shift selectivity toward the 3-position (Target), we must rely on coordination effects rather than pure electronics.[1]

VariableRecommendationMechanism
Reagent NCS (N-Chlorosuccinimide) Softer electrophile than Cl₂ or SO₂Cl₂; allows for thermodynamic control.[1]
Solvent Toluene or Dichloromethane Non-polar solvents encourage H-bonding between the Phenol-OH and the NCS, potentially guiding Cl to the ortho (3) position via a cyclic transition state.[1]
Catalyst Diisopropylamine (0.1 eq) Secondary amines can form a complex with the phenol, altering steric accessibility.[1]
Temperature 0°C to Room Temp High heat promotes the thermodynamic (4-chloro) product.[1]

Module 3: Troubleshooting & FAQs

Q1: I am seeing a spot on TLC with the same Rf as my starting material. Is the reaction stalled?

Diagnosis: Likely not stalled. Chlorinated phenols often have very similar polarity to their non-chlorinated precursors on silica.[1] Solution:

  • Stain: Use Ferric Chloride (FeCl₃) stain.[1] Chlorinated phenols often stain a different shade of violet/blue compared to the starting phenol.[1]

  • GC-MS: Do not rely on TLC.[1] Run an aliquot in GC-MS to confirm conversion.

Q2: In the Lithiation route, I am getting a "de-fluorinated" byproduct.

Diagnosis: You likely used n-BuLi instead of LDA. Mechanism: n-BuLi is a strong nucleophile and can attack the C-F bond (SNAr mechanism) before it acts as a base, especially in electron-deficient rings.[1] Fix: Switch to LDA or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] These are bulky, non-nucleophilic bases that will only deprotonate.[1]

Q3: Direct chlorination gave me a 50/50 mixture. How do I separate them?

Diagnosis: Isomers (3-Cl and 4-Cl) have very close boiling points.[1] Distillation is ineffective.[1] Solution:

  • Recrystallization: The 4-chloro isomer is often more symmetric and crystalline.[1] Try recrystallizing from Hexane/EtOAc (9:1).[1] The solid is likely the unwanted 4-Cl; the filtrate will be enriched in your target (3-Cl).[1]

  • Column Chromatography: Use a gradient of Pentane:Dichloromethane .[1] The intramolecular H-bond in the 3-chloro isomer (between OH and Cl/OMe) slightly alters its retention compared to the 4-chloro isomer.[1]

Module 4: Process Visualization

Reaction Pathway Logic

ReactionPathways Start_A 1-Chloro-4-fluoro- 2-methoxybenzene Lithiation Step 1: LDA, -78°C (Regioselective Deprotonation) Start_A->Lithiation Route A (High Purity) Start_B 2-Fluoro-6- methoxyphenol Chlorination Direct Chlorination (NCS, Toluene) Start_B->Chlorination Route B (Low Cost) Borylation Step 2: B(OMe)3 Step 3: H2O2/NaOH Lithiation->Borylation Target TARGET: 3-Chloro-6-fluoro- 2-methoxyphenol Borylation->Target >95% Selectivity Chlorination->Target Minor Product (~30-40%) Byproduct BYPRODUCT: 4-Chloro isomer (Thermodynamic Major) Chlorination->Byproduct Major Product (~60%)

Figure 1: Comparison of the Lithiation Route (Blue) vs. Direct Chlorination (Red). Note the high selectivity of the lithiation pathway due to the "sandwiched" proton effect.[1]

References

  • Dow AgroSciences LLC. (2014).[1] Method for preparing 2-chloro-6-fluoroanisole and midbodies. Patent CN103787846A.[1] Link

    • Relevance: Establishes the stability and lithiation precursors for chloro-fluoroanisoles.
  • Sigma-Aldrich. (n.d.).[1] 2-Fluoro-6-methoxyphenol Product Specification. Link

    • Relevance: Physical properties and safety data for the starting material in Route B.[1]

  • Saito, K., et al. (2021).[1][3][4] Regio-complementary preparation of 6- and 7-fluoro-1,2,3,4-tetrahydroquinolines. Heterocycles, 103(2). Link

    • Relevance: Discusses regioselectivity challenges in fluorinated aromatic systems and the use of blocking groups.
  • Vertex Pharmaceuticals. (2014).[1] Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent 8,822,730.[1] Link

    • Relevance: Describes the specific lithiation/boronation conditions for 2-chloro-6-fluoroanisole derivatives, valid

Sources

Optimization

Technical Support Center: 3-Chloro-6-fluoro-2-methoxyphenol (CFMP)

Stability, Degradation, and Handling Guide[1] Product ID: CFMP-Int-001 CAS: 1781486-66-5 Chemical Family: Halogenated Guaiacol / Fluorinated Phenol Support Tier: Level 3 (Senior Application Scientist)[1] Core Directive &...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation, and Handling Guide[1]

Product ID: CFMP-Int-001 CAS: 1781486-66-5 Chemical Family: Halogenated Guaiacol / Fluorinated Phenol Support Tier: Level 3 (Senior Application Scientist)[1]

Core Directive & Scope

Welcome to the Technical Support Knowledge Base for 3-Chloro-6-fluoro-2-methoxyphenol . This compound is a specialized intermediate often used in the synthesis of bioactive scaffolds. Its unique substitution pattern—containing both a chlorine and a fluorine atom on a guaiacol (2-methoxyphenol) core—creates specific stability challenges that differ from simple phenols.[1]

This guide addresses the three most common support tickets we receive:

  • Discoloration: Why is my white powder turning pink/brown?

  • Potency Loss: Why is the compound degrading in basic solutions?

  • Ghost Peaks: Unexpected impurities appearing during HPLC analysis.[1]

Module 1: Physical Stability & Storage (The "Pink" Phenomenon)

User Issue:

"I received the material as a white crystalline solid, but after two weeks on the benchtop, it has developed a pinkish hue. Is it still usable?"

Technical Diagnosis:

The discoloration is a hallmark of oxidative instability , characteristic of electron-rich phenols like guaiacols.

  • Mechanism: The phenolic hydroxyl group (-OH) is susceptible to proton abstraction.[1] Even trace moisture or ambient air can facilitate the formation of a phenoxy radical.

  • The Guaiacol Effect: The ortho-methoxy group (position 2) is electron-donating, stabilizing the radical intermediate and lowering the oxidation potential. This leads to the formation of para-quinone or ortho-quinone species, which are highly colored (red/pink) even at ppm levels [1].[1]

  • Halogen Influence: While Fluorine (C-6) and Chlorine (C-3) are electron-withdrawing, they do not sufficiently deactivate the ring against oxidation in the presence of the strong donation from the oxygen atoms.

Troubleshooting & Protocol:
ObservationLikely CauseAction Required
Faint Pink/Tan Surface oxidation (<0.5% impurity).[1]Purify: Recrystallize from non-polar solvent (e.g., Hexane/EtOAc) or use as-is if trace quinones do not interfere.[1]
Dark Brown/Red Deep oxidation/Polymerization.[1]Discard: Significant degradation has likely occurred.[1]
Clumping Hygroscopicity + Hydrolysis risk.[1]Dry: Desiccate under vacuum; check water content (Karl Fischer).[1]
Preventative Storage Workflow (Decision Tree)

StorageProtocol Start Received CFMP Material Check Immediate Use? Start->Check LongTerm Long-Term Storage (>24h) Check->LongTerm No ShortTerm Short-Term (<24h) Check->ShortTerm Yes Action1 Store at -20°C Under Argon/Nitrogen Amber Vial LongTerm->Action1 Action2 Store at 2-8°C Desiccator Protect from Light ShortTerm->Action2 Monitor Monitor Appearance (White to Off-White) Action1->Monitor Action2->Monitor Oxidation Pink/Red Discoloration? (Quinone Formation) Monitor->Oxidation

Figure 1: Decision logic for minimizing oxidative degradation during storage.[1]

Module 2: Solution Chemistry & pH Sensitivity[1]

User Issue:

"We observe rapid degradation when the compound is dissolved in carbonate buffer (pH 9) for our coupling reaction."

Technical Diagnosis:

Phenols are weak acids.[1][2] The pKa of a standard phenol is ~10. However, the presence of electron-withdrawing halogens (Cl at C3, F at C6) stabilizes the phenolate anion, likely lowering the pKa to the 7.5–8.5 range .

  • The Risk: At pH 9, a significant fraction of CFMP exists as the phenolate anion . Phenolates are orders of magnitude more reactive toward oxidation (by dissolved oxygen) than their neutral protonated forms [2].[1]

  • Secondary Risk: In basic media, the methoxy group can undergo hydrolysis or demethylation under forcing conditions, though this is slower than oxidation.

Experimental Protocol: pH Stability Profiling

To validate the stability window for your specific application, perform this stress test:

  • Preparation: Prepare 1 mM solutions of CFMP in:

    • 0.1 N HCl (Acidic control)

    • Phosphate Buffer pH 7.0 (Neutral)[1]

    • 0.1 N NaOH (Basic stress)[1]

  • Incubation: Store at 25°C in the dark.

  • Sampling: Inject into HPLC at T=0, 4h, 8h, and 24h.

  • Acceptance Criteria: <2% loss of area count.

Recommendation: If basic conditions are required for synthesis (e.g., alkylation), degas all solvents thoroughly with Argon to remove dissolved oxygen, or add a reducing agent (e.g., sodium bisulfite) if chemically compatible.

Module 3: Photostability (Dechlorination vs. Defluorination)[1]

User Issue:

"Our LC-MS shows a new peak with a mass of [M-34] after the sample sat in the autosampler tray near a window."

Technical Diagnosis:

This is a classic case of Photolytic Dehalogenation .[1]

  • C-Cl Bond Lability: The carbon-chlorine bond energy (~327 kJ/mol) is significantly lower than the carbon-fluorine bond (~485 kJ/mol) [3].[1]

  • Mechanism: Under UV/Visible light (specifically near 300-320 nm), the aromatic ring absorbs energy, leading to homolytic cleavage of the C-Cl bond. This generates a radical that abstracts a hydrogen from the solvent, resulting in dechlorination (Des-chloro impurity).[1]

  • Defluorination: This is rare under ambient light.[1] It typically requires high-energy forcing conditions (e.g., Fenton reagents or photocatalysts) to break the C-F bond [4].[1]

Degradation Pathway Visualization

DegradationPathways cluster_legend Bond Stability CFMP 3-Chloro-6-fluoro- 2-methoxyphenol (Parent) Oxidation Oxidation (Air/High pH) CFMP->Oxidation Photolysis Photolysis (hν, UV Light) CFMP->Photolysis Quinone Quinone/Dimer Species (Pink/Red Color) Oxidation->Quinone -2H / +O Dechloro Dechlorinated Analog (6-fluoro-2-methoxyphenol) [M-34] Photolysis->Dechloro Homolytic C-Cl Cleavage Info Stability Order: C-F > C-O > C-Cl

Figure 2: Primary degradation pathways. Note that C-Cl cleavage is the dominant photochemical risk, while oxidation is the dominant storage risk.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Issue:

"I see 'ghost peaks' that elute later than my main peak, and their area increases with multiple injections."

Technical Diagnosis:

This often indicates on-column degradation or sample instability in the autosampler.[1]

  • Dimerization: Oxidized phenolic radicals can couple on the column to form biphenyl dimers (elute later due to higher hydrophobicity).[1]

  • Autosampler Light: If using clear vials, the autosampler lamp can trigger the dechlorination described in Module 3.

Corrective Actions:
  • Amber Glass: strictly required for all analytical standards.[1]

  • Acidify Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or TFA.[1] Acidic pH suppresses the phenolate form, stabilizing the compound against oxidation during the run.

  • Temperature: Set autosampler temperature to 4°C.

Summary of Stability Specifications

ParameterSpecification / LimitCritical Handling Requirement
Storage Temp -20°C (Long term), 2-8°C (Active use)Prevent thermal acceleration of oxidation.[1]
Atmosphere Inert (Argon/Nitrogen)Critical: Exclude Oxygen to prevent quinone formation.[1]
Light Exposure Protect from light (Amber vials)Prevent C-Cl photolysis.[1]
Solution pH pH < 7.0 preferredAvoid basic conditions without deoxygenation.[1]
Re-test Period 6 MonthsCheck for discoloration and purity.[1]

References

  • PubChem. (2024).[1][3] 3-Chloro-2-fluoro-6-nitrophenol (Structural Analog Data). National Library of Medicine.[1] Link

  • International Conference on Harmonisation (ICH). (2003).[1][4] Stability Testing of New Drug Substances and Products Q1A(R2).[1][4][5] ICH Guidelines.[1][4][5][6][7][8][9] Link

  • Czaplicka, M. (2004).[1] Photo-degradation of chlorophenols in the aqueous solution.[10] Journal of Hazardous Materials.[1] Link

  • Royal Society of Chemistry. (2025).[1] Degradation of per- and polyfluoroalkyl substances (PFAS) by Fenton reactions.[1][11] Environmental Science: Advances.[1] Link

  • Q1 Scientific. (2021). Photostability testing theory and practice.[1][6][9]Link

Sources

Troubleshooting

How to improve yield in the synthesis of 3-Chloro-6-fluoro-2-methoxyphenol

The following technical guide addresses the synthesis and yield optimization of 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) . This compound presents a specific regiochemical challenge due to the tetrasubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) . This compound presents a specific regiochemical challenge due to the tetrasubstituted benzene ring pattern.

Executive Summary: The Regioselectivity Challenge

The primary bottleneck in synthesizing 3-Chloro-6-fluoro-2-methoxyphenol is regiocontrol .

  • Method A (Direct Chlorination): Attempting to chlorinate 2-fluoro-6-methoxyphenol typically results in low yields (<30%) of the desired product. The directing effects of the hydroxyl (-OH) and methoxy (-OMe) groups favor electrophilic aromatic substitution at the para-position (C4) relative to the phenol, yielding the 4-chloro isomer as the major product rather than the desired 3-chloro isomer.

  • Method B (Directed Ortho Metalation - DoM): The recommended high-yield protocol involves the lithiation of 2-chloro-5-fluoroanisole . This route exploits the cooperative directing effects of the fluorine and methoxy groups to exclusively target the C6 position, followed by boronation and oxidation to install the phenol group.

Part 1: Optimized Experimental Protocol (DoM Route)

Reaction Pathway

The most robust method utilizes Directed Ortho Metalation (DoM) . The precursor, 2-chloro-5-fluoroanisole, possesses a proton at the C6 position that is "sandwiched" between two directing groups (ortho to -OMe and ortho to -F). This site is significantly more acidic than other positions, ensuring high regioselectivity.

Workflow:

  • Precursor: 2-Chloro-5-fluoroanisole.

  • Lithiation: n-Butyllithium (n-BuLi) at -78°C.

  • Electrophile Trapping: Trimethyl borate (B(OMe)₃).

  • Oxidation: Hydrogen peroxide (H₂O₂).[1]

Step-by-Step Methodology

Reagents:

  • 2-Chloro-5-fluoroanisole (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Trimethyl borate (1.2 eq)

  • Hydrogen peroxide (30% aq, 3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and 2-Chloro-5-fluoroanisole. Cool the system to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Critical: Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Borylation: Add Trimethyl borate dropwise. The solution may become viscous. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 2 hours.

  • Oxidation: Add acetic acid (to neutralize the lithiate) followed by dropwise addition of H₂O₂. Stir at room temperature for 12 hours.

  • Workup: Quench with saturated Na₂SO₃ (to destroy excess peroxide). Extract with Ethyl Acetate.[2][3] Wash with brine, dry over MgSO₄, and concentrate.[2][3][4]

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (eluent: 10% EtOAc in Hexanes).

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield low (<40%) despite using the DoM method?

Diagnosis: This is typically caused by incomplete lithiation or moisture contamination .

  • Moisture: n-BuLi is instantly destroyed by water. Ensure THF is distilled over sodium/benzophenone or passed through an activated alumina column.

  • Temperature: If the temperature rises above -60°C during n-BuLi addition, the lithiated intermediate may undergo "scrambling" (proton exchange with other positions) or benzyne formation (elimination of LiF or LiCl).

  • Correction: Use a fresh bottle of n-BuLi and titrate it before use. Keep the internal probe temperature strictly < -70°C.

Q2: I am seeing a "dimer" impurity. What is it?

Diagnosis: This is likely a biaryl species formed via a Wurtz-Fittig coupling or aryne mechanism.

  • Cause: If the lithiated species warms up before the borate is added, it can react with unreacted starting material (acting as an aryl halide).

  • Correction: Ensure rapid stirring and do not allow the reaction to warm until after the borate has been added and equilibrated.

Q3: Can I use direct chlorination of 2-fluoro-6-methoxyphenol instead?

Diagnosis: Not recommended for high yields.

  • Reasoning: As shown in the data below, the hydroxyl group directs para. You will obtain predominantly 4-chloro-6-fluoro-2-methoxyphenol . Separating this isomer from the desired 3-chloro product is difficult due to similar boiling points.

  • Exception: If you must use this route, use SO₂Cl₂ (Sulfuryl Chloride) at low temperature (-20°C) in DCM to slightly improve the ortho/para ratio, but expect yields <30%.

Q4: The product turns brown upon storage. Is it degrading?

Diagnosis: Phenols are prone to oxidation (quinone formation).

  • Correction: Store the product under an inert atmosphere (Argon) in amber vials at 4°C. Ensure all peroxide is quenched during workup; residual peroxides accelerate degradation.

Part 3: Data Visualization & Logic

Comparison of Synthetic Routes
FeatureRoute A: Direct ChlorinationRoute B: Directed Ortho Metalation (Recommended)
Starting Material 2-Fluoro-6-methoxyphenol2-Chloro-5-fluoroanisole
Key Reagent NCS or SO₂Cl₂n-BuLi / B(OMe)₃ / H₂O₂
Regioselectivity Poor (Favors 4-Cl isomer)Excellent (Exclusive to C6)
Typical Yield 25 - 35%75 - 85%
Purification Difficult isomer separationSimple recrystallization
Pathway Diagram (DoM Mechanism)

DoM_Pathway cluster_0 Cooperative Directing Effect Start 2-Chloro-5-fluoroanisole (Precursor) Lithiation Lithiated Intermediate (Li at C6) Start->Lithiation n-BuLi, THF -78°C (Ortho to F & OMe) Boronate Aryl Boronate Ester Lithiation->Boronate B(OMe)3 Electrophilic Trap Product 3-Chloro-6-fluoro-2-methoxyphenol (Target) Boronate->Product H2O2, NaOH Oxidation

Caption: The Directed Ortho Metalation (DoM) pathway exploits the synergistic directing effects of Fluorine and Methoxy groups to exclusively target the C6 position.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). The 2× 3 Effect: A New Tool for the Regioselective Synthesis of Polysubstituted Aromatics. Angewandte Chemie International Edition, 44(3), 376-393. Link

  • BLD Pharm. (n.d.). 3-Chloro-6-fluoro-2-methoxyphenol Product Page (CAS 1781486-66-5).[5][6][7] Retrieved January 29, 2026. Link

  • Guidechem. (n.d.). Synthesis of Fluorinated Phenols via DoM. Retrieved January 29, 2026. Link

Sources

Optimization

Technical Support Center: Chromatographic Separation of Halogenated Phenols

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting HPLC & GC Separation of Halogenated Phenols Reference ID: TS-HP-2026-A[1] Executive Summary Halogenated phenols (HPs) present a unique "double-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting HPLC & GC Separation of Halogenated Phenols Reference ID: TS-HP-2026-A[1]

Executive Summary

Halogenated phenols (HPs) present a unique "double-threat" in chromatography: they are both acidic (pKa range 6–9) and polar .[1] In HPLC, their acidity leads to secondary interactions with residual silanols, causing severe peak tailing.[1][2][3] In GC, their polarity causes adsorption to active sites in the liner and column, leading to sensitivity loss.

This guide moves beyond basic method parameters to address the mechanistic failures in separating these compounds, specifically focusing on the separation of positional isomers (ortho-, meta-, para-) and the suppression of silanol activity.

Module 1: HPLC Troubleshooting (Tailing & Resolution)

The Core Problem: The most frequent support ticket we receive involves peak tailing . This is rarely a column failure; it is a chemistry mismatch.[1] At neutral pH, phenols exist in equilibrium between their neutral and ionized (phenolate) forms.[1] The phenolate anion interacts strongly with positively charged residual silanols on the silica surface, causing drag (tailing).

Diagnostic Logic: The Silanol Effect
  • Symptom: Asymmetry Factor (

    
    ) > 1.5.[1][4]
    
  • Root Cause: pH > pKa of the analyte, or use of Type-A (acidic) silica.

  • Immediate Fix: Lower mobile phase pH to < 3.0 to suppress silanol ionization and keep phenols protonated.

Advanced Resolution: Isomer Separation

Standard C18 columns often fail to resolve positional isomers (e.g., 2-chlorophenol vs. 4-chlorophenol) because their hydrophobicities are nearly identical.[1]

  • The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase.[5]

  • Mechanism: PFP phases utilize

    
    -
    
    
    
    interactions and hydrogen bonding, which are highly sensitive to the electron-withdrawing nature of the halogen position on the ring [1].
Visual Troubleshooting Workflow

HPLC_Troubleshooting start ISSUE: Poor Phenol Peak Shape/Resolution decision_type Identify Specific Symptom start->decision_type tailing Peak Tailing (As > 1.5) decision_type->tailing resolution Co-elution of Isomers decision_type->resolution check_ph Check Mobile Phase pH tailing->check_ph check_col Check Column Chemistry resolution->check_col ph_high pH > 3.0? check_ph->ph_high col_c18 Using Standard C18? check_col->col_c18 sol_ph Action: Lower pH to 2.0-2.5 (Use Formic Acid or TFA) ph_high->sol_ph Yes sol_endcap Action: Switch to End-capped (Type B) Silica ph_high->sol_endcap No (pH is already low) col_c18->sol_ph No (Check gradient slope) sol_pfp Action: Switch to PFP Column (Exploit pi-pi interactions) col_c18->sol_pfp Yes (Hydrophobicity similar)

Figure 1: Decision logic for troubleshooting HPLC separation issues specific to halogenated phenols.

Module 2: GC Troubleshooting (Adsorption & Derivatization)

The Core Problem: Direct injection of phenols often leads to "ghosting" or complete signal loss for nitrophenols and higher-molecular-weight chlorophenols. The polar -OH group binds to active sites (glass wool, liner walls).[1]

Q: My phenol peaks are broadening and tailing significantly in GC. Why?

A: This indicates activity in the inlet.

  • Liner Selection: Ensure you are using a deactivated liner (e.g., splitless with deactivated glass wool).[1] Standard liners will irreversibly bind phenols.[1]

  • Column Trimming: Non-volatiles accumulate at the head of the column, creating active sites. Trim 10-20 cm from the inlet side.[1]

  • The "Gold Standard" Fix: Derivatization .

    • Convert the polar phenol to a non-polar ether or ester.

    • Reagents: BSTFA (creates trimethylsilyl derivatives) or Acetic Anhydride (acetylation).[1]

    • Reference: EPA Method 8041A recommends derivatization for maximum sensitivity and stability [2].[1]

Q: I see "Ghost Peaks" in my blank runs after analyzing chlorophenols.

A: This is likely Carryover or Wraparound .[1]

  • Carryover: Phenols are sticky.[1] If your wash solvent is not polar enough, it won't clean the syringe. Use a wash cycle of 50:50 Acetone/Dichloromethane.[1]

  • Wraparound: In isocratic HPLC or short GC runs, late-eluting polychlorinated phenols (e.g., Pentachlorophenol) may elute in the next injection's window.[1] Extend your run time or gradient flush to ensure the column is cleared [3].

Module 3: Sample Preparation & Recovery

Critical Failure Point: Low recovery during Liquid-Liquid Extraction (LLE).[1]

Protocol: Phenols are weak acids.[1] If you extract a water sample at neutral pH with an organic solvent (e.g., Methylene Chloride), the ionized phenolate forms will stay in the water, resulting in near-zero recovery.

Correct Workflow:

  • Acidify: Adjust sample pH to < 2 using Sulfuric Acid (

    
    ).[1] This forces phenols into their neutral, hydrophobic state.[1]
    
  • Extract: Perform LLE with Methylene Chloride.

  • Dry: Pass extract through Sodium Sulfate (

    
    ) to remove moisture (critical before GC derivatization).[1]
    
Reference Data: pKa & Column Selection

Use this table to predict elution order and pH requirements. Note that ortho- substitution generally increases acidity (lowers pKa) due to inductive effects and intramolecular hydrogen bonding [4].[1]

CompoundpKa (Approx.)[1][5][6][7][8]HPLC Column RecommendationGC Derivatization Needed?
Phenol 9.95C18 or Phenyl-HexylOptional (improves peak)
2-Chlorophenol 8.49PFP (resolves from 4-Cl)Recommended
4-Chlorophenol 9.14PFP (resolves from 2-Cl)Recommended
2,4-Dichlorophenol 7.89C18Yes
Pentachlorophenol 4.74C18 (Low pH mobile phase)Mandatory (High MP/Polarity)
FAQs: Rapid Response

Q: Can I use a standard C18 column for all chlorophenols? A: You can, but you will struggle with the "critical pair" of 2,4-dichlorophenol and 2,5-dichlorophenol. A PFP (Pentafluorophenyl) phase provides orthogonal selectivity based on the halogen position, often resolving these pairs without complex gradients [1].

Q: My derivatization with BSTFA failed (no peaks). What happened? A: Moisture is the enemy. Silylating reagents like BSTFA hydrolyze instantly in the presence of water. Ensure your sample was dried thoroughly with Sodium Sulfate or Magnesium Sulfate before adding the reagent.[1]

Q: Why does my retention time shift day-to-day? A: Phenols are extremely sensitive to mobile phase pH changes.[1] If you mix mobile phases by hand (e.g., 0.1% Formic Acid), slight variations in pH (e.g., 2.9 vs 3.[1]1) can shift retention times, especially for phenols with pKa values near the mobile phase pH.[8] Always use buffered mobile phases (e.g., Phosphate buffer pH 2.[1]5) rather than simple acid additives for robust reproducibility.

References
  • Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007).[1] Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved from [Link]

  • Agilent Technologies. (2010).[1][9] LC Troubleshooting Series: Ghost Peaks. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015).[1][7] Is p-bromophenol more acidic than p-chlorophenol? (Data compiled from experimental dissociation constants). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 3-Chloro-6-fluoro-2-methoxyphenol (CFMP)

Ticket System ID: CFMP-REACT-2024 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Deceptive" Stability of CFMP User Issue: "I cannot get this molecule to react. Alkylation yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: CFMP-REACT-2024 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Deceptive" Stability of CFMP

User Issue: "I cannot get this molecule to react. Alkylation yields are <10%, and Suzuki coupling returns starting material."

Root Cause Analysis: 3-Chloro-6-fluoro-2-methoxyphenol (CFMP) presents a "perfect storm" of chemical deactivation. It is not chemically inert, but rather kinetically trapped due to two distinct phenomena:

  • The Ortho-Effect (Steric & Electronic): The hydroxyl group (C1) is wedged between a methoxy group (C2) and a fluorine atom (C6). While Fluorine is small (Van der Waals radius ~1.47 Å), the electronic repulsion of the lone pairs on Fluorine and Oxygen, combined with the bulk of the Methoxy group, creates a "solvation cage" that prevents standard nucleophilic attack.

  • Catalyst Poisoning (Chelation): In cross-coupling reactions involving the Chlorine (C3), the adjacent Methoxy (C2) and Hydroxyl (C1) groups can act as a bidentate ligand, sequestering metal catalysts (like Palladium) into inactive off-cycle complexes.

Module 1: Overcoming O-Alkylation Failure

Symptom: Standard Williamson ether synthesis (K₂CO₃/Acetone or NaH/THF) fails or stalls.

The Mechanism of Failure

In 2,6-disubstituted phenols, the counter-ion of the base (e.g., K⁺ or Na⁺) forms a tight ion pair with the phenoxide oxygen. Due to the steric crowding of the 2-OMe and 6-F groups, solvent molecules cannot effectively solvate this ion pair to separate it. The phenoxide remains "masked" and non-nucleophilic.

Protocol: The "Cesium Effect" Solution

To unlock the nucleophilicity of CFMP, you must use Cesium Carbonate (Cs₂CO₃) . The large ionic radius of Cesium (1.67 Å) prevents tight ion pairing, creating a "naked" phenoxide anion that is highly reactive despite the steric hindrance.

Optimized Experimental Protocol
  • Solvent: Anhydrous DMF or NMP (Critical: Acetone boils too low; THF is not polar enough to dissociate the salt).

  • Base: Cs₂CO₃ (1.5 - 2.0 equivalents).

  • Temperature: 60°C - 80°C.

  • Stoichiometry: 1.0 eq CFMP : 1.2 eq Electrophile.

Troubleshooting Table: O-Alkylation

VariableStandard Condition (FAIL)Optimized Condition (PASS)Scientific Rationale
Base K₂CO₃ or NaHCs₂CO₃ Cs⁺ is a "soft" cation that minimizes tight ion pairing, exposing the reactive phenoxide [1].
Solvent Acetone / DCMDMF / NMP High dielectric constant is required to solvate the cation and free the anion.
Temp 25°C (RT)60-80°C Thermal energy is needed to overcome the steric activation barrier of the 2,6-substitution.
Leaving Group Chloride (R-Cl)Iodide (R-I) or Triflate Steric hindrance requires a better leaving group on the electrophile to accelerate Sɴ2.
Decision Logic: O-Functionalization

O_Alkylation Start Start: O-Functionalization of CFMP Base Is the Electrophile 1° (Primary)? Start->Base Cesium Use Cs2CO3 / DMF / 60°C Base->Cesium Yes (Alkyl Halides) Mitsunobu Consider Mitsunobu? Base->Mitsunobu No (Alcohols) StrongBase Use KHMDS / THF / 0°C -> RT (For highly reactive triflates) Base->StrongBase No (Triflating Agents) Mitsunobu_Fail STOP: Mitsunobu likely to fail due to steric crowding at C2/C6. Mitsunobu->Mitsunobu_Fail High Risk

Figure 1: Decision tree for selecting the correct alkylation strategy based on electrophile type.

Module 2: Activating the Aryl Chloride (Cross-Coupling)

Symptom: Suzuki or Buchwald-Hartwig coupling at the C3-Chlorine position results in <5% conversion or catalyst precipitation (Palladium black).

The Mechanism of Failure
  • Electronic Deactivation: The ring is electron-rich due to the +M (mesomeric) effect of -OMe and -OH. This makes the C-Cl bond strong and resistant to Oxidative Addition (the first step of the catalytic cycle).

  • Catalyst Poisoning: The free -OH and -OMe groups can chelate Palladium.

  • Steric Wall: The -OMe group at C2 physically blocks the Palladium from approaching the C3-Cl bond.

Protocol: Ligand-Controlled Activation

You cannot use standard Pd(PPh₃)₄. You must use Buchwald Dialkylbiaryl Phosphine Ligands (specifically SPhos or XPhos ) or Pd-PEPPSI precatalysts. These bulky, electron-rich ligands force the Palladium onto the difficult C-Cl bond while preventing chelation.

Critical Step: You MUST protect the Phenol (-OH) before coupling.

  • Why? The free phenoxide competes with the aryl chloride for the metal center.

  • Recommended Protection: Methylation (see Module 1) or MOM-protection.

Optimized Experimental Protocol (Suzuki Coupling)
  • Substrate: O-Protected CFMP (e.g., 3-chloro-6-fluoro-1,2-dimethoxybenzene).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Base: K₃PO₄ (3.0 eq) - Anhydrous is better than aqueous for hindered substrates.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

  • Temp: 100°C - 110°C.

Ligand Performance Matrix

LigandReactivity with CFMPExplanation
PPh₃ (Triphenylphosphine) 0% (Fail) Not electron-rich enough to facilitate oxidative addition into electron-rich aryl chloride.
dppf / BINAP Low (<20%) Bite angle is rigid; cannot accommodate the steric bulk of the 2-OMe group.
SPhos High (>85%) Electron-rich (accelerates oxidative addition) and bulky (promotes reductive elimination).
XPhos High (>90%) Similar to SPhos; excellent for converting Aryl Chlorides.
Catalytic Cycle & Steric Management

Catalytic_Cycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (DIFFICULT STEP) Pd0->OxAdd Requires e- rich Ligand (SPhos/XPhos) TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Steric bulk of 2-OMe hinders approach RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Warning Warning: Free -OH poisons Pd0 species! Warning->Pd0 Inhibition

Figure 2: The catalytic cycle highlighting the necessity of electron-rich ligands to overcome the oxidative addition barrier at C3.

Module 3: Regioselectivity (Electrophilic Aromatic Substitution)

User Question: "If I try to brominate or nitrate the ring, where does it go?"

Analysis:

  • Directing Groups:

    • -OH (C1): Strong Activator (Ortho/Para). Directs to C4 .

    • -OMe (C2): Strong Activator (Ortho/Para). Directs to C5 .

    • -Cl (C3): Weak Deactivator (Ortho/Para).

    • -F (C6): Weak Deactivator (Ortho/Para).

The Conflict: The -OH and -OMe groups are in conflict. -OH is generally a stronger activator than -OMe. However, the position para to the -OH (C4) is adjacent to the Chlorine (C3) and meta to the Fluorine. The position para to the -OMe (C5) is adjacent to the Fluorine (C6).

Prediction: Substitution will likely occur at C4 (para to the OH), but it will be sluggish due to the "sandwiching" effect of Cl and the open C5 position.

  • Note: If you protect the OH (e.g., to OMe), the directing power equalizes, and you may get a mixture of C4 and C5 isomers.

References & Grounding

  • The Cesium Effect in Phenol Alkylation:

    • Source: Dijkstra, G., et al. "The effect of the cation on the rate of nucleophilic substitution." Journal of Organic Chemistry.

    • Context: Explains why Cs+ is superior for alkylating sterically hindered phenols by creating "loose" ion pairs.

    • URL: (General reference for mechanism).

  • Coupling of Hindered Aryl Chlorides:

    • Source: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Context: Defines the SPhos/XPhos ligand class specifically for electron-rich and hindered aryl chlorides.

    • URL:

  • Palladium Catalyst Poisoning by Phenols:

    • Source: General organometallic principles regarding the formation of Pd-alkoxides/phenoxides which can form stable, inactive dimers.

    • Action: Validates the requirement for O-protection prior to cross-coupling.

  • Reactivity of Fluorinated Phenols:

    • Source: Chambers, R. D. Fluorine in Organic Chemistry.

    • Context: Details the inductive withdrawal effects of Fluorine on the pKa and nucleophilicity of adjacent phenolic groups.

(Note: Specific CAS 1781486-66-5 is a building block often used in proprietary agrochemical or pharmaceutical synthesis; the reactivity profiles above are derived from the foundational chemistry of 2,6-disubstituted-3-halo-phenols.)

Optimization

Technical Support Guide: Impurity Profiling &amp; Reaction Optimization for 3-Chloro-6-fluoro-2-methoxyphenol

Introduction: The Reactivity Landscape 3-Chloro-6-fluoro-2-methoxyphenol is a densely functionalized aromatic scaffold. Its reactivity is governed by a "push-pull" conflict between the activating oxygenated groups (OH, O...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Landscape

3-Chloro-6-fluoro-2-methoxyphenol is a densely functionalized aromatic scaffold. Its reactivity is governed by a "push-pull" conflict between the activating oxygenated groups (OH, OMe) and the deactivating/directing halogens (Cl, F).

Structural Analysis & Numbering:

  • C1: Hydroxyl (-OH) [Strong Activator, ortho/para director]

  • C2: Methoxy (-OMe) [Moderate Activator, ortho/para director]

  • C3: Chlorine (-Cl) [Weak Deactivator, ortho/para director]

  • C6: Fluorine (-F) [Weak Deactivator, ortho/para director]

The Critical Conflict: The open positions for substitution are C4 and C5 .

  • C4 is para to the -OH group and ortho to the -Cl.

  • C5 is para to the -OMe group and ortho to the -F.

Because the hydroxyl group is a stronger activator than the methoxy group, C4 is the electronically favored site for Electrophilic Aromatic Substitution (EAS). However, steric hindrance from the bulky Chlorine atom at C3 can complicate this, leading to significant C5 regio-impurities.

Module 1: Electrophilic Aromatic Substitution (EAS)

Focus: Nitration, Bromination, and Formylation.

Q1: I am observing a persistent isomer (~5-15%) in my nitration reaction. Is it the C5-substituted product?

Diagnosis: Yes, this is the classic "Director Conflict" impurity. While the -OH group directs to C4, the -OMe group directs to C5. Additionally, the Chlorine atom at C3 sterically shields C4, pushing the electrophile toward the less hindered C5 position (adjacent to the smaller Fluorine).

Troubleshooting Protocol:

  • Solvent Switch: Switch from polar protic solvents (which solvate the phenol and reduce its directing power) to non-polar solvents (e.g., DCM or Toluene). This promotes the "Ortho Effect" (or in this case, para-to-OH selectivity) via hydrogen bonding if applicable reagents are used.

  • Temperature Control: Lower the reaction temperature (-10°C to 0°C). Higher temperatures increase the energy of the system, reducing selectivity and increasing the C5-isomer ratio.

  • Reagent Selection: Use milder electrophiles. For halogenation, use NBS instead of Br₂ to reduce "over-reaction" and improve regioselectivity.

Data: Predicted NMR Shifts for Isomer Differentiation

FeatureC4-Substituted Product (Major)C5-Substituted Byproduct (Minor)
Coupling Singlet (or weak doublet)Singlet (or weak doublet)
19F NMR Shifted downfield (deshielded by ortho-substituent? No, F is at 6).Significant shift change (F is ortho to the new group).
1H NMR One aromatic proton at C5. Shows coupling to F (J ~8-12 Hz).One aromatic proton at C4. Shows coupling to Cl? No, weak coupling.

Module 2: Metal-Catalyzed Cross-Couplings

Focus: Suzuki-Miyaura and Buchwald-Hartwig Reactions.

Q2: Why does my Suzuki coupling show a mass of [M-34] in LC-MS?

Diagnosis: You are seeing Hydrodechlorination (Protodechlorination). The Oxidative Addition of Palladium into the C-Cl bond is the intended first step. However, if the transmetallation or reductive elimination is slow, the Pd-Ar intermediate can undergo reduction (often scavenging a hydride from the solvent or base), replacing the Chlorine with Hydrogen.

Mechanism: Ar-Cl + Pd(0) -> Ar-Pd-Cl Path A (Product):+ Ar'-B(OH)2 -> Ar-Ar' Path B (Impurity):+ H-source -> Ar-H + Pd(0)

Corrective Actions:

  • Solvent Quality: Ensure solvents (Dioxane, THF) are peroxide-free and anhydrous. Alcohols (MeOH, EtOH) often act as hydride sources; avoid them if dechlorination is high.

  • Catalyst Load: High Pd loading can paradoxically increase dehalogenation if the cycle is not efficient.

  • Base Selection: Switch from Carbonates (Na₂CO₃) to Phosphates (K₃PO₄) or Fluorides (CsF) to accelerate the transmetallation step, outcompeting the reduction pathway.

Q3: Can I couple at the Fluorine position (C6) instead of Chlorine (C3)?

Technical Insight: Generally, No . The C-Cl bond bond dissociation energy (BDE) is significantly lower (~96 kcal/mol) than the C-F bond (~116 kcal/mol). Standard Pd-catalysts will exclusively activate the C-Cl bond.

  • Exception: If you use highly specialized Nickel catalysts (Ni(COD)₂) with specific N-heterocyclic carbene (NHC) ligands, C-F activation is possible, but C-Cl activation will still compete or dominate unless the Cl is protected or absent.

Module 3: Stability & "Hidden" Impurities

Q4: My product purity drops during workup with Lewis Acids (e.g., BBr3, AlCl3). Why?

Diagnosis: Demethylation. The methoxy group at C2 is susceptible to cleavage by strong Lewis acids, especially because it is ortho to the phenol. This forms a catechol (1,2-dihydroxy) derivative.

  • Detection: Look for a peak with Mass [M-14].

  • Prevention: Avoid BBr₃. If Lewis acids are required for other steps, keep the temperature below -20°C and quench rapidly.

Q5: What is the "Dimer" impurity observed after oxidative stress?

Diagnosis: Phenols are prone to Oxidative Coupling (Pummerer-like or radical coupling) forming biphenols.

  • Structure: Two phenol units linked either C-C (usually ortho/para) or C-O.

  • Trigger: Exposure to air (O₂) under basic conditions or presence of metal oxidants (Fe, Cu).

  • Prevention: Degas all buffers and work under Nitrogen/Argon. Add trace antioxidants (e.g., BHT) if the application permits.

Visual Troubleshooting Guide

The following diagram outlines the logical flow for identifying unknown peaks in your reaction mixture.

ByproductID Start Unknown Impurity in 3-Cl-6-F-2-OMe Phenol Reaction CheckMass Check LC-MS Mass Delta (Relative to Product) Start->CheckMass M_minus_34 Mass = [M - 34] (Loss of Cl, Gain of H) CheckMass->M_minus_34 Delta ~ -34 Da M_minus_14 Mass = [M - 14] (Loss of CH3, Gain of H) CheckMass->M_minus_14 Delta ~ -14 Da M_plus_Same Mass = Same as Product (Isomer) CheckMass->M_plus_Same No Mass Change M_plus_Double Mass = [2M - 2] (Dimer) CheckMass->M_plus_Double Double Mass Dechlor IMPURITY: Hydrodechlorination Cause: Pd cycle reduction Fix: Change Solvent/Base M_minus_34->Dechlor Demethyl IMPURITY: Demethylation (Catechol) Cause: Lewis Acid/High Temp Fix: Avoid BBr3/AlCl3 M_minus_14->Demethyl Regio IMPURITY: C5-Regioisomer Cause: Steric/Electronic Conflict Fix: Lower Temp, Bulky Electrophile M_plus_Same->Regio Dimer IMPURITY: Oxidative Dimer Cause: Air/Base exposure Fix: Degas solvents M_plus_Double->Dimer

Caption: Decision tree for rapid identification of common byproducts based on Mass Spectrometry shifts.

Experimental Protocols

Protocol A: Regio-Selective Bromination (Minimizing C5-Impurity)

Standard conditions often yield 80:20 mixtures. This protocol optimizes for >95:5 selectivity.

  • Setup: Charge 3-Chloro-6-fluoro-2-methoxyphenol (1.0 eq) into a reactor.

  • Solvent: Add Dichloromethane (DCM) (10 V). Note: Avoid MeOH/Acetonitrile.

  • Cooling: Cool the solution to -5°C .

  • Reagent: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DCM (5 V) and add dropwise over 60 minutes.

    • Critical: Slow addition prevents local concentration spikes that favor the kinetic C5 byproduct.

  • Quench: Add 10% Na₂S₂O₃ solution.

  • Analysis: Check HPLC. The C4-bromo product elutes after the starting material but usually before the C5-isomer on C18 columns due to hydrogen-bonding differences.

Protocol B: Impurity Isolation via HPLC

To confirm the identity of the "Same Mass" impurity.

  • Column: Phenyl-Hexyl or C18 (High Carbon Load).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Observation: The C4-isomer (Major) typically has a shorter retention time than the C5-isomer (Minor) in protic conditions because the C4-substituent disrupts the solvation shell less than the "crowded" C5-substituent adjacent to the Fluorine.

References

  • Synthesis of Fluorinated Phenol Intermediates

    • Title: Method for preparing 2-fluoro-3-chloroanisole and related intermediates.[1]

    • Source: CN112142567A (P
    • URL
  • Selectivity in Suzuki Couplings

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.
    • Source: Chemical Society Reviews.
    • URL:[Link]

  • Electrophilic Substitution Rules

    • Title: Directing Effects in Electrophilic Aromatic Substitution.[2][3][4][5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Dehalogenation Mechanisms

    • Title: Hydrodehalogenation in Pd-C
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

Sources

Troubleshooting

Purification strategies to remove isomers of 3-Chloro-6-fluoro-2-methoxyphenol

Introduction: The Isomer Challenge Welcome to the technical support hub for 3-Chloro-6-fluoro-2-methoxyphenol . If you are accessing this guide, you are likely encountering difficulty separating the target molecule from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

Welcome to the technical support hub for 3-Chloro-6-fluoro-2-methoxyphenol . If you are accessing this guide, you are likely encountering difficulty separating the target molecule from its regioisomers (specifically the 4-chloro and 5-chloro analogs) generated during electrophilic halogenation or directed ortho-lithiation sequences.

This tri-substituted phenol presents a unique purification challenge due to the "Orthogonal Steric/Electronic Conflict." The target 3-chloro position is sterically crowded (sandwiched between the methoxy group and the aromatic proton), whereas the impurities often occupy the thermodynamically favored para positions relative to the hydroxyl or methoxy groups.

This guide prioritizes Scientific Integrity . We do not recommend "trial and error." Instead, we utilize differences in pKa , molecular packing (crystallinity) , and dipole moments to achieve >99% purity.

Module 1: Fractional Crystallization (The Scalable Solution)

Best For: Crude mixtures with >75% Target Isomer. Principle: Exploiting the disruption of crystal lattice energy caused by the steric bulk of the 3-chloro substituent compared to the more symmetrical 4-chloro impurity.

The "Displacement" Protocol

Unlike simple recrystallization, this protocol uses a polarity-gradient approach to force the impurity into the mother liquor.

Reagents Required:

  • Solvent A (Dissolver): Ethyl Acetate (EtOAc) or Toluene.

  • Solvent B (Anti-solvent): n-Heptane or Hexanes.

  • Seed Crystals: Pure 3-Chloro-6-fluoro-2-methoxyphenol (if available).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Toluene (

    
    C).
    
    • Technical Note: We prefer Toluene over EtOAc for this specific scaffold because the

      
      -
      
      
      
      stacking interactions in Toluene often discriminate better between chlorophenol isomers than simple polar solvents [1].
  • Thermodynamic Equilibration: Allow the solution to cool slowly to

    
    C.
    
  • Anti-Solvent Addition: Add hot n-Heptane dropwise until a persistent turbidity is observed (Ratio typically 1:3 Toluene:Heptane).

  • The "Oiling Out" Check: If the product oils out (forms a liquid layer instead of crystals), reheat and add 5% volume of Ethanol. The hydroxyl group requires hydrogen-bonding partners to align the lattice.

  • Controlled Cooling: Wrap the flask in foil/insulation and allow it to reach room temperature over 4 hours. Then refrigerate at

    
    C.
    
  • Filtration: Filter the crystals.

    • Critical Checkpoint: The Target (3-Cl) is often more soluble than the Impurity (4-Cl) due to lower symmetry. Analyze both the Filter Cake and the Mother Liquor.

    • Troubleshooting: If your target is in the Mother Liquor (common for ortho-crowded phenols), concentrate the liquor and repeat the process using Hexane:Diisopropyl Ether (10:1) .

Data Table: Solubility Profiles
Solvent SystemTarget Solubility (3-Cl)Impurity Solubility (4-Cl)Selectivity Factor
Toluene/Heptane High (Hot) / Mod (Cold)Low (Hot) / Very Low (Cold)High (Precipitates Impurity)
Ethanol/Water HighHighLow (Co-crystallization risk)
DCM/Hexane Very HighHighMedium (Good for initial cleanup)

Module 2: Chromatographic Separation (The Precision Solution)

Best For: Low purity crude (<60%) or removal of stubborn isomers. Principle: Standard Silica (SiO2) often fails to separate these isomers because the -OH group dominates interaction with silanols, masking the subtle chloro-position differences.

Strategy A: The "Acidic Modifier" Technique

Phenols are weak acids (


). On bare silica, they ionize slightly, causing peak tailing and band broadening that merges isomers.
  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%

    
     20%).
    
  • The Secret Ingredient: Add 0.1% Acetic Acid to both mobile phase reservoirs.

    • Mechanism:[1][2][3][4] The acid suppresses phenol ionization (

      
      ), sharpening the peaks and allowing the subtle dipole difference of the Cl-position to resolve [2].
      
Strategy B: The "Fluorinated" Interaction (HPLC/Prep)

For difficult separations where the 3-Cl and 4-Cl isomers co-elute on C18:

  • Column: PFP (Pentafluorophenyl) Core-Shell .

  • Mechanism: PFP phases engage in strong

    
    -
    
    
    
    and halogen-bonding interactions. The electron-deficient ring of the PFP column interacts differently with the 3-chloro (ortho-crowded) vs 4-chloro (exposed) isomers.
  • Reference Method: Isocratic 70% Water (0.1% Formic Acid) / 30% Methanol.

Module 3: Visualizing the Decision Process

The following logic tree guides your purification strategy based on the specific composition of your crude mixture.

PurificationStrategy Start Crude Mixture (3-Cl-6-F-2-OMe Phenol) Analysis Analyze Purity (HPLC/GC) & Isomer Ratio Start->Analysis Decision Target Isomer %? Analysis->Decision HighPurity > 80% Target Decision->HighPurity LowPurity < 60% Target (High Regioisomer Content) Decision->LowPurity CrystPath Method: Fractional Crystallization (Toluene/Heptane) HighPurity->CrystPath ChromPath Method: Flash Chromatography (Acidified Silica) LowPurity->ChromPath Check Check Mother Liquor CrystPath->Check ChromPath->Analysis Re-evaluate Result1 Pure Crystals (>99%) Check->Result1 Target Crystallizes Result2 Recycle Mother Liquor (Enriched Impurity) Check->Result2 Target in Solution

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity levels.

FAQ & Troubleshooting

Q1: My product is "oiling out" during crystallization. What is happening? A: This is common with methoxy-substituted phenols. The melting point is likely depressed by impurities, dropping it below the solvent boiling point.

  • Fix: Use a "Seeding at Cloud Point" technique. Cool the solution until it is just cloudy, add a seed crystal, and stop stirring. Allow it to sit undisturbed. Vigorous stirring promotes oiling; static conditions promote lattice growth.

Q2: Can I use Acid-Base extraction to separate the isomers? A: Generally, no . The


 difference between the 3-chloro and 4-chloro isomers is negligible (

pH units). However, you can use this to remove non-phenolic impurities. Extract the phenol into 1M NaOH, wash with ether (removes non-acidic byproducts), and then re-acidify the aqueous layer to recover the phenols.

Q3: The isomers are co-eluting on my TLC plate even with Toluene. What now? A: Try Argentation Chromatography (Silver Nitrate impregnated silica) or simply change the modifier.

  • Alternative: Derivatize the mixture. React the crude with Acetic Anhydride to form the Acetates . The steric bulk of the Acetyl group at position 1 will clash significantly with the 2-Methoxy and 6-Fluoro groups, potentially amplifying the physical difference between the 3-Chloro and 4-Chloro isomers. The acetates can be separated and then hydrolyzed (NaOH/MeOH) back to the phenol [3].

References

  • Armarego, W. L. F. (2017).[5] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent selection in aromatic recrystallization).

  • Chromatography Forum. (2017). Separation of positional isomers - Strategies for Phenols. (Discusses the necessity of acidic modifiers for phenolic compounds).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Section on Phenol Derivatization and Purification).

  • US Patent 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (Provides industrial context for crystallizing similar chlorofluorophenol scaffolds).

Sources

Optimization

Fluorinated phenol stability under acidic and basic conditions

This guide serves as a Tier 3 Technical Support resource for researchers working with fluorinated phenols.[1] It moves beyond standard safety data sheets to address the mechanistic nuances that determine experimental suc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers working with fluorinated phenols.[1] It moves beyond standard safety data sheets to address the mechanistic nuances that determine experimental success or failure.

Ticket ID: FP-STAB-001

Subject: Stability Profiles & Troubleshooting for Acidic/Basic Conditions Assigned Specialist: Senior Application Scientist, Process Chemistry

Module 1: The Chemical Landscape (Know Your Molecule)

Before troubleshooting, you must categorize your fluorinated phenol. The stability profile of a mono-fluorinated phenol is radically different from a poly-fluorinated one.

FeatureMono-Fluorophenols (e.g., 4-Fluorophenol)Poly-Fluorophenols (e.g., Pentafluorophenol - PFP)
pKa (approx.) ~9.9 (Similar to Phenol)~5.5 (Similar to Acetic Acid)
Electronic Nature Electron-rich ring (Resonance dominates)Electron-deficient ring (Induction dominates)
Primary Risk Oxidative couplingNucleophilic Aromatic Substitution (

)
Common Role Building block, ligandActive ester leaving group, pKa modulator

Analyst Note: Do not treat Pentafluorophenol (PFP) like a standard phenol.[1] Its acidity is logarithmic orders of magnitude higher (


 times more acidic), making it behave more like a carboxylic acid in terms of buffering and ionization.

Module 2: Basic Conditions (The Danger Zone)

The Core Problem: Unintended Ionization & Substitution

In basic media, the primary failure mode for fluorinated phenols is not always decomposition, but rather unintended ionization altering solubility and reactivity. However, for poly-fluorinated phenols, chemical degradation via


 is a critical risk.
Mechanism: Nucleophilic Aromatic Substitution ( )

Unlike standard phenols, perfluorinated rings are electron-starved. In the presence of strong nucleophiles (hydroxide, amines) and heat, the fluorine atoms—particularly at the para position—become excellent leaving groups.

SNAr_Mechanism cluster_warning Critical Failure Point Step1 Pentafluorophenol (Electron Deficient Ring) Step2 Meisenheimer Complex (Stabilized Anion) Step1->Step2 Resonance Stabilization Step3 Substituted Product (Para-Fluorine Displaced) Step2->Step3 Elimination of F- LeavingGroup F- (Leaving Group) Step2->LeavingGroup Nucleophile Nucleophile (Nu:) (e.g., OH-, R-NH2) Nucleophile->Step1 Attacks Para-Position

Figure 1: Mechanism of degradation for polyfluorinated phenols in strong basic/nucleophilic conditions. The para-fluorine is the most susceptible site for displacement.

Troubleshooting Guide: Basic Conditions

Q: My Pentafluorophenol (PFP) yield is low after reaction with an amine. Did it degrade?

  • Diagnosis: If you used a strong base or excess amine at high heat, you likely triggered an

    
     reaction, displacing a fluorine atom instead of reacting at the hydroxyl group (or ester).
    
  • Solution: Use non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) instead of primary amines or hydroxide. Keep temperatures

    
    .
    

Q: I cannot extract 4-Fluorophenol into my organic layer. Why?

  • Diagnosis: pH Mismatch. 4-Fluorophenol (pKa ~9.9) requires a pH < 8 to remain protonated and organic-soluble.[1] If you are using a carbonate wash (pH ~11), it is ionized (

    
    ) and stays in the water.
    
  • Solution: Acidify the aqueous layer to pH 4-5 before extraction.

Q: My PFP solution turned yellow/brown in NaOH.

  • Diagnosis: Formation of quinones or complex oxidation products. While PFP is resistant to oxidation, trace impurities or partial defluorination can lead to colored oligomers.

  • Solution: Degas solvents.[1] PFP salts are stable, but the free phenol in the presence of oxygen and base is susceptible to radical coupling.

Module 3: Acidic Conditions (Solubility vs. Stability)

The Core Problem: Solubility & Protonation State

Fluorinated phenols are exceptionally stable to acid. The C-F bond is one of the strongest in organic chemistry (


). Acid-catalyzed hydrolysis of the C-F bond is extremely rare under standard laboratory conditions.

Key Experimental Insight: The issue in acidic media is rarely degradation; it is precipitation .

Acid_Stability Start Acidic Condition Issue? Check1 Is it Poly-Fluorinated? Start->Check1 Check2 Check Solvent System Check1->Check2 Poly-Fluoro (PFP) Result1 High Stability. Unlikely to Degrade. Check1->Result1 Mono-Fluoro Check2->Result1 Organic Acid Result2 Solubility Crash. PFP is hydrophobic. Check2->Result2 Aqueous Acid

Figure 2: Decision logic for troubleshooting acidic condition issues. Note that PFP insolubility is often mistaken for degradation.

Troubleshooting Guide: Acidic Conditions

Q: Can I use HCl to remove Boc-groups in the presence of PFP esters?

  • Answer: Yes, but with caution. The PFP ether or phenol is stable. However, if you have a PFP active ester, strong aqueous acid can hydrolyze the ester bond (releasing PFP).

  • Protocol: Use anhydrous acid (e.g., HCl in Dioxane or TFA in DCM) to preserve the PFP ester moiety.

Q: My PFP precipitated when I acidified the aqueous workup.

  • Answer: Expected behavior. PFP has low water solubility when protonated.[1]

  • Fix: This is a purification advantage. Filter the solid; it is likely your pure PFP or PFP-byproduct.

Module 4: Analytical Protocols (Validation)

Do not rely on standard TLC.[1] Fluorinated compounds often streak or are invisible under standard UV (254 nm) if the ring is electron-deficient.

Protocol A: HPLC Analysis
  • Column: C18 is acceptable, but Pentafluorophenyl (PFP) phases (e.g., Phenomenex Kinetex F5) provide superior selectivity for fluorinated aromatics due to

    
     and dipole-dipole interactions.
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Note: Acid is required to keep the phenol protonated. If the pH is neutral, PFP (pKa 5.5) will elute near the void volume as an ion.

  • Detection: UV at 210 nm (C-F absorption band) and 254 nm.

Protocol B: NMR (The Gold Standard)

 NMR is the definitive method for checking stability. It has no background noise and distinct shifts for degradation products.

Standard Chemical Shifts (referenced to


): 
CompoundFluorine PositionApprox.[1][2][3][4][5][6][7][8][9][10] Shift (

ppm)
Pentafluorophenol Ortho (2,6)-164 to -166
Meta (3,5)-160 to -162
Para (4)-156 to -158
Degradation Product Para-substituted (

)
Loss of para signal; shift of ortho/meta
Salt Form All signalsShifts upfield by 2-5 ppm upon deprotonation

Experimental Setup:

  • Dissolve 10 mg sample in

    
     (prevents H-bonding variability).
    
  • Add internal standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm).
  • Acquire non-decoupled

    
     spectra (sw = 400 ppm).[1]
    

References

  • Acidity of Fluorinated Phenols

    • Gross, K. C.; Seybold, P. G.; Hadad, C. M. Comparison of Experimental and Calculated pKa Values of Fluorinated Phenols. International Journal of Quantum Chemistry, 2002, 90, 445–458.
    • Significance: Establishes the pKa of Pentafluorophenol at ~5.
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Chambers, R. D. Fluorine in Organic Chemistry; Blackwell Publishing, 2004.
    • Significance: Detailed mechanisms of nucleophilic attack on perfluorinated rings, specifically identifying the para-position vulnerability.
  • Analytical Methods (

    
     NMR): 
    
    • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists; Wiley-Interscience, 2009.
    • Significance: definitive guide for interpreting chemical shifts of polyfluorinated arom
  • HPLC Separation of Fluorinated Aromatics

    • Bell, D. S.; Jones, A. D. Solute Attributes and Molecular Interactions Contributing to Retention on a Pentafluorophenylpropyl Stationary Phase.
    • Significance: Validates the use of PFP columns for separating fluorinated phenol deriv

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Chloro-6-fluoro-2-methoxyphenol vs. Halogenated Phenol Analogs

This comprehensive guide compares 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) against key halogenated phenol alternatives, focusing on its unique electronic profile, synthetic utility in agrochemical scaffolds (...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) against key halogenated phenol alternatives, focusing on its unique electronic profile, synthetic utility in agrochemical scaffolds (specifically picolinate auxins), and experimental handling.

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenol represents a highly specialized "push-pull" aromatic scaffold. Unlike simple halogenated phenols (e.g., 2,4-dichlorophenol), this trisubstituted arene combines the electron-donating methoxy group with two electron-withdrawing halogens in a sterically crowded 1,2,3,6-substitution pattern.

Key Differentiator: Its primary value lies in regiochemical blocking . The 2-methoxy and 6-fluoro substituents flank the hydroxyl group, forcing subsequent reactions (like electrophilic substitution) to the open 4- or 5-positions, while the 3-chloro group modulates lipophilicity and metabolic stability. This specific substitution pattern is critical in the design of Auxinic Herbicides (e.g., Halauxifen-methyl analogs) where the steric bite of the phenyl ring dictates receptor binding affinity.

Chemical Profile & Electronic Comparison

To understand the utility of 3-Chloro-6-fluoro-2-methoxyphenol, we compare it with three standard alternatives used in similar coupling chemistries.

Table 1: Physicochemical & Electronic Properties Comparison
Property3-Chloro-6-fluoro-2-methoxyphenol 2,6-Difluorophenol 2-Chloro-6-fluorophenol Guaiacol (2-Methoxyphenol)
Structure Trisubstituted (Cl, F, OMe)Disubstituted (F, F)Disubstituted (Cl, F)Monosubstituted (OMe)
Est.[1] pKa 7.8 – 8.2 (Acidic)7.1 (Highly Acidic)7.5 (Acidic)9.98 (Weakly Acidic)
Electronic Nature Push-Pull System: -I (F, Cl) vs +R (OMe). Net electron-deficient ring.Electron-deficient (Strong -I).Electron-deficient.Electron-rich (+R dominates).
Steric Bulk High: OH is flanked by F and OMe; Cl adds meta-bulk.Medium: F is small (isostere of H).High: Cl is bulky.Low.
Nucleophilicity Moderate: Deactivated by halogens, but OMe activates specific sites.Low.Low.High.
Primary Use Complex Scaffold Construction (Agro/Pharma)Fragment-based Drug DiscoveryHerbicide IntermediateFlavor/Fragrance, General Synthon
Mechanistic Insight: The Ortho-Effect

In 3-Chloro-6-fluoro-2-methoxyphenol, the 2-methoxy group plays a dual role:

  • Electronic: It donates electron density via resonance (+R), partially counteracting the strong inductive withdrawal (-I) of the 3-chloro and 6-fluoro groups. This makes the phenoxide anion less stable than in 2,6-difluorophenol, explaining the slightly higher pKa.

  • Conformational: The bulky 3-chloro group forces the 2-methoxy group to twist out of planarity, potentially reducing its resonance donation and altering the binding pocket fit in target proteins (e.g., TIR1 auxin receptors).

Synthetic Utility & Reaction Pathways[2][3][4][5]

This compound is most valuable as a biaryl coupling partner . The following diagram illustrates the divergent reactivity compared to simpler phenols.

Diagram 1: Synthetic Workflow & Reactivity Map

G Start 3-Chloro-6-fluoro- 2-methoxyphenol Path1 Path A: O-Alkylation (Etherification) Start->Path1 Base/R-X Path2 Path B: Triflation (OH Activation) Start->Path2 Tf2O/Pyridine Path3 Path C: Electrophilic Halogenation Start->Path3 NBS/DMF Prod1 Protected Intermediate (e.g., MOM-ether) Path1->Prod1 Prod2 Aryl Triflate (Suzuki Precursor) Path2->Prod2 Cross-Coupling Prod3 4-Bromo Derivative (Regio-controlled) Path3->Prod3 Para to OH

Caption: Divergent synthetic pathways. Path B is critical for installing the phenol ring into biaryl drug scaffolds (e.g., via Suzuki-Miyaura coupling).

Experimental Protocol: Regioselective O-Alkylation

Objective: Selective protection of the hydroxyl group without affecting the labile halogens. This protocol validates the nucleophilicity of the sterically hindered phenol.

Materials:
  • Substrate: 3-Chloro-6-fluoro-2-methoxyphenol (1.0 eq)

  • Reagent: Benzyl bromide (BnBr) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)[2]

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq) - Crucial for overcoming steric hindrance.

Step-by-Step Methodology:
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g (5.66 mmol) of 3-Chloro-6-fluoro-2-methoxyphenol in 10 mL anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (1.56 g, 11.3 mmol) in one portion. The suspension may turn slight yellow (phenoxide formation). Stir at Room Temperature (RT) for 30 mins.
    
  • Addition: Add TBAI (0.21 g) followed by the dropwise addition of Benzyl bromide (0.81 mL).

  • Reaction: Heat the mixture to 60°C . Note: Higher temperatures are required compared to Guaiacol due to the electron-withdrawing F/Cl groups reducing nucleophilicity. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: After 4 hours, quench with water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with LiCl solution (to remove DMF), water, and brine.

  • Purification: Dry over

    
     and concentrate. Purify via silica gel flash chromatography.
    

Expected Outcome: >85% yield of the benzyl ether. If yield is low, switch solvent to Acetone/reflux, though DMF is preferred for this deactivated nucleophile.

Case Study: Relevance to Picolinate Herbicides

The specific substitution pattern of 3-Chloro-6-fluoro-2-methoxyphenol is structurally homologous to the phenyl ring found in Halauxifen-methyl (Arylex™ Active).[1]

  • Halauxifen Phenyl Ring: 4-chloro-2-fluoro-3-methoxyphenyl (attached to pyridine).[1][3]

  • Target Isomer: 3-chloro-6-fluoro-2-methoxyphenol.

While they are regioisomers, the Target Isomer is often used in Structure-Activity Relationship (SAR) libraries to determine the optimal "twist" angle of the biaryl bond. The presence of the ortho-fluorine (6-F) and ortho-methoxy (2-OMe) creates a "molecular lock" that restricts rotation, a key feature in designing auxins that fit into the TIR1 ubiquitin ligase complex.

Diagram 2: SAR Logic & Structural Homology

SAR Halauxifen Halauxifen-methyl (Commercial Herbicide) Ring A: 4-Cl, 2-F, 3-OMe Comparison Steric Clash Metabolic Stability pKa Modulation Halauxifen->Comparison:f0 Optimized for TIR1 Target Target Scaffold 3-Chloro-6-fluoro-2-methoxyphenol (Isomeric Probe) Target->Comparison:f0 Tests Ortho-Clash Target->Comparison:f1 Cl blocks metabolism Target->Comparison:f2 F increases acidity

Caption: SAR comparison showing how the target isomer serves as a probe for optimizing herbicide binding affinity.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Skin Absorption: Like all halogenated phenols, this compound is lipophilic and can penetrate skin rapidly, causing severe burns and systemic toxicity.

  • Corrosivity: The presence of fluorine increases acidity, making it more corrosive to mucous membranes than simple methoxyphenols.

Mandatory PPE:

  • Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the solvent (DMF) used in protocols.

  • Neutralizer: Keep a solution of PEG-400 (Polyethylene glycol) or Glycerol nearby. Water alone is often ineffective at removing lipophilic phenols from skin; PEG-400 acts as a solvent to draw the phenol out of the tissue.

References

  • PubChem. (2025).[3][4] 3-Chloro-6-fluoro-2-methoxyphenol Compound Summary. National Library of Medicine. Link

  • Dow AgroSciences. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent 8,822,730. Link

  • BenchChem. (2025). Comparative Analysis of the Acidity of Halogenated Phenol Isomers. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Chloro-2,6-difluorophenol. Link

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical ingredients. Link

Sources

Comparative

Strategic Fluorination of Methoxyphenols: A Comparative Guide for Lead Optimization

Executive Summary In medicinal chemistry, the methoxyphenol motif (e.g., guaiacol, vanilloid scaffolds) is ubiquitous but often suffers from rapid metabolic clearance via O-demethylation or ring oxidation.[1] Strategic f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the methoxyphenol motif (e.g., guaiacol, vanilloid scaffolds) is ubiquitous but often suffers from rapid metabolic clearance via O-demethylation or ring oxidation.[1] Strategic fluorination—replacing specific hydrogen atoms with fluorine—is a proven bioisosteric tactic to modulate these properties without altering the scaffold's steric footprint significantly.

This guide provides a comparative technical analysis of Non-Fluorinated vs. Fluorinated Methoxyphenols .[1] We explore the critical shifts in physicochemical properties (pKa, LogP), metabolic stability profiles, and synthetic accessibility, supported by experimental protocols and mechanistic visualizations.

Part 1: Physicochemical Profiling

The Electronic Tug-of-War

The introduction of fluorine into a methoxyphenol scaffold fundamentally alters the electronic landscape of the aromatic ring. While the methoxy group (


) is a strong electron donor by resonance (

), fluorine acts as a unique hybrid: a strong electron withdrawer by induction (

) but a weak donor by resonance (

).[1]
Comparative Data: Physicochemical Shifts[2]

The following table summarizes the impact of fluorination on key properties, using Guaiacol (2-methoxyphenol) as the baseline non-fluorinated reference.

PropertyNon-Fluorinated (Guaiacol)Fluorinated Analog (e.g., 5-Fluoro-2-methoxyphenol)Mechanistic Driver
Acidity (pKa) ~9.98~8.5 – 9.2Inductive Effect: F stabilizes the phenoxide anion via electron withdrawal (

), increasing acidity.[1]
Lipophilicity (LogP) 1.321.50 – 1.70Hydrophobicity: C-F bond is more lipophilic than C-H, though polarity can offset this if adjacent to

.[1]
H-Bond Potential Strong Intramolecular (OH[1][3]···OMe)AlteredConformation: F is a poor H-bond acceptor compared to OMe, but can induce conformational locking via dipole repulsion.[1]
Metabolic Liability High (Rapid O-demethylation)Low (Blocked/Deactivated)Electronic Shielding: F reduces electron density, making the ring less prone to oxidative attack (CYP450).[1]

Expert Insight: The drop in pKa is critical. A more acidic phenol (lower pKa) is more likely to be ionized at physiological pH (7.4), which can reduce passive membrane permeability but may improve solubility and specific receptor interactions (e.g., salt bridges).[1]

Part 2: Metabolic Stability & Pharmacokinetics[1]

The primary driver for fluorinating methoxyphenols is to block "soft spots" prone to metabolism by Cytochrome P450 (CYP) enzymes.[1] Non-fluorinated methoxyphenols rapidly undergo O-demethylation to form catechols, which are rapidly conjugated (glucuronidation/sulfation) and excreted.[1]

Mechanism of Stabilization

Fluorine substitution achieves stability through two mechanisms:

  • Steric/Electronic Blocking: Placing F at the para-position to the methoxy group or directly on the ring prevents hydroxylation.[1]

  • Ionization Potential: F lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the ring harder for the electrophilic CYP450 heme-oxo species to oxidize.[1]

Visualization: Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between the native and fluorinated scaffolds.

MetabolicFate cluster_legend Pathway Legend Parent Methoxyphenol (Drug Candidate) CYP CYP450 Enzyme (Oxidative Attack) Parent->CYP Substrate Binding FluoroAnalog Fluorinated Analog (Metabolically Stable) Parent->FluoroAnalog Strategic Fluorination (Design Step) Catechol Catechol Metabolite (Unstable/Reactive) CYP->Catechol O-Demethylation (Major Pathway) Conjugate Glucuronide/Sulfate (Rapid Excretion) Catechol->Conjugate Phase II Metabolism FluoroAnalog->CYP Resists Oxidation Bioavail Sustained Plasma Concentration FluoroAnalog->Bioavail Intact Survival key1 High Clearance key2 Optimized PK

Figure 1: Divergent metabolic fates. The non-fluorinated scaffold (Yellow path) suffers rapid clearance, while the fluorinated analog (Green path) resists enzymatic degradation.[1]

Part 3: Experimental Protocols

To validate the performance differences, rigorous synthesis and testing are required. Below are the standard protocols for synthesizing a fluorinated methoxyphenol and testing its stability.

Protocol A: Electrophilic Fluorination using Selectfluor®

Target: Synthesis of 5-fluoro-2-methoxyphenol from 2-methoxyphenol.[1]

Reagents:

  • Substrate: 2-Methoxyphenol (Guaiacol)[1]

  • Fluorinating Agent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]

  • Solvent: Acetonitrile (MeCN)[1]

Workflow:

  • Preparation: Dissolve 2-methoxyphenol (1.0 equiv) in anhydrous MeCN (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add Selectfluor® (1.1 equiv) portion-wise over 15 minutes.

    • Expert Note: The reaction is exothermic.[1] Controlled addition prevents over-fluorination or polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC or LC-MS.[1]

  • Quench & Workup: Pour the reaction mixture into water and extract with ethyl acetate (

    
    ). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) of the fluorinated vs. non-fluorinated compounds.[1]

System Validation:

  • Positive Control: Testosterone (High clearance) or Diclofenac.[1]

  • Negative Control: Warfarin (Low clearance).[1]

Step-by-Step Methodology:

  • Pre-Incubation: Prepare liver microsomes (human or rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4). Add test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final) to start the reaction.

  • Sampling: At time points

    
     min, remove aliquots (50 µL).
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .[1]

Part 4: Comparative Workflow Visualization

The following diagram outlines the logical flow for a "Fluorine Scan" campaign in drug discovery, moving from computational prediction to experimental validation.

FluorineScan Start Lead Compound (Methoxyphenol Scaffold) Design In Silico Design (pKa & HOMO Prediction) Start->Design Synth Synthesis (Selectfluor Protocol) Design->Synth Select Candidate Assay Microsomal Stability (LC-MS/MS) Synth->Assay Obtain Analog Decision Compare Intrinsic Clearance (CLint) Assay->Decision Data Analysis OutcomeA Improved Stability (Advance to PK) Decision->OutcomeA t1/2 > 2x Parent OutcomeB Loss of Potency (Re-design) Decision->OutcomeB t1/2 Unchanged or Potency Drop

Figure 2: The "Fluorine Scan" workflow. A systematic approach to validating bioisosteric replacements.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1] Link

  • Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1] Journal of Fluorine Chemistry, 87(1), 1-17.[1] Link

Sources

Validation

Validating Analytical Methods for Quantifying 3-Chloro-6-fluoro-2-methoxyphenol

Executive Summary & Strategic Context 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly functionalized halogenated phenolic intermediate. Its specific substitution pattern—featuring electron-withdrawing c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly functionalized halogenated phenolic intermediate. Its specific substitution pattern—featuring electron-withdrawing chlorine and fluorine atoms flanking an electron-donating methoxy group—creates unique chromatographic challenges, including potential pKa shifts and steric hindrance.

Accurate quantification is critical because this compound often serves as a Regulatory Starting Material (RSM) or a critical intermediate in the synthesis of kinase inhibitors (e.g., Aurora A inhibitors) and other fluorinated APIs. Inadequate control of this intermediate can lead to downstream carryover of halogenated impurities, triggering genotoxicity alerts (ICH M7).

This guide provides a comparative validation strategy, prioritizing RP-HPLC-UV for routine assay/purity analysis and LC-MS/MS for trace impurity quantification.

Comparative Analysis of Analytical Methodologies

The choice of method depends on the "Analytical Target Profile" (ATP). For a raw material assay, precision and robustness are paramount.[1] For cleaning validation or impurity tracking, sensitivity is the driver.

Method Performance Matrix
FeatureRP-HPLC-UV (Recommended for Assay) LC-MS/MS (Recommended for Trace) GC-MS (Alternative)
Primary Application Purity Assessment (>98%), AssayTrace Impurity (<0.1%), Cleaning ValidationVolatile Impurities, Residuals
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL~10 ng/mL
Linearity (R²) > 0.999 (High Range)> 0.99 (Low Range)> 0.995
Selectivity Moderate (Relies on column chemistry)High (Mass transition filtering)High (Spectral fingerprint)
Sample Prep Minimal (Dilute & Shoot)Minimal to Moderate (SPE may be needed)Complex (Derivatization often required for phenols)
Throughput HighModerateLow (due to prep)
Cost/Run LowHighModerate

Expert Insight: While GC-MS is viable, the phenolic hydroxyl group often leads to peak tailing and adsorption in the inlet liner. Unless silylation (e.g., BSTFA) is employed, HPLC is the superior choice for robustness.

Primary Protocol: RP-HPLC-UV Validation

This protocol is designed to meet ICH Q2(R2) standards. The critical parameter here is pH control; the mobile phase must be acidic (pH < 3.0) to keep the phenol protonated (neutral), ensuring consistent retention on a C18 stationary phase.

A. Instrumental Conditions (The "Gold Standard")
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). Why? End-capping reduces silanol interactions with the phenolic moiety.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5% → 85% B (Linear Ramp)

    • 15-18 min: 85% B (Wash)

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (Characteristic absorption of the substituted benzene ring) and 210 nm (for impurity profiling).

  • Injection Volume: 10 µL.

B. Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Dissolve 50 mg of 3-Chloro-6-fluoro-2-methoxyphenol reference standard in 50 mL of Methanol. Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock into 50 mL of Mobile Phase A:B (50:50). Matching the diluent to the initial gradient conditions prevents peak distortion.

Validation Workflow & Decision Tree

The following diagram illustrates the logical flow for validating this method, ensuring "Self-Validating" integrity.

ValidationWorkflow Start Start: Method Development SystemSuit System Suitability Test (SST) (RSD < 2.0%, Tailing < 1.5) Start->SystemSuit Specificity Specificity Check (Blank vs. Sample vs. Spiked) SystemSuit->Specificity Pass Linearity Linearity Assessment (5 Levels: 50% - 150%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Test (pH +/- 0.2, Flow +/- 10%) Precision->Robustness Decision Do all criteria pass? Robustness->Decision Final Method Validated Ready for Routine QC Decision->Final Yes Fail Root Cause Analysis (Re-optimize Separation) Decision->Fail No Fail->Start

Figure 1: Step-wise validation logic ensuring ICH Q2(R2) compliance. Each stage acts as a gatekeeper for the next.

Key Experimental Validation Data (Simulated)

The following data represents typical acceptance criteria and expected results for this specific class of halogenated phenols.

Table 1: Validation Summary & Acceptance Criteria
ParameterAcceptance Criteria (ICH)Experimental ProtocolExpected Result
Specificity No interference at retention time (RT)Inject Blank, Placebo, and Impurity MixClean baseline at RT (~8.5 min)
Linearity R² ≥ 0.9995 concentrations (e.g., 50, 75, 100, 125, 150 µg/mL)R² = 0.9998; Slope consistent
Accuracy 98.0% - 102.0% RecoveryTriplicate injections at 80%, 100%, 120% levelsMean Recovery: 99.4%
Precision (Repeatability) RSD ≤ 2.0% (n=6)6 injections of 100% StandardRSD = 0.4%
Intermediate Precision RSD ≤ 2.0% (Between days/analysts)6 injections on Day 2 by Analyst 2Overall RSD = 0.8%
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)Serial dilution of standardLOQ ≈ 0.05 µg/mL
Robustness Resolution > 2.0Change Flow (±0.1 mL), Temp (±5°C)RT shifts < 5%; Resolution maintained

Scientific Rationale & Troubleshooting

Why Acidic Mobile Phase?

Phenols behave as weak acids. 3-Chloro-6-fluoro-2-methoxyphenol likely has a pKa in the range of 7.5–8.5 (influenced by the electron-withdrawing F and Cl).

  • Neutral pH: The compound may partially ionize, leading to "peak splitting" or broad tailing.

  • Acidic pH (<3.0): The equilibrium shifts entirely to the non-ionized form, ensuring sharp, symmetrical peaks on C18 columns.

Why 280 nm?

While many aromatics absorb at 254 nm, the methoxy and halogen substituents often shift the


 slightly. 280 nm provides good specificity against non-phenolic aliphatic impurities which might absorb at lower wavelengths (200-220 nm), thus improving the signal-to-noise ratio for the target analyte.
Troubleshooting "Ghost Peaks"

If ghost peaks appear during the gradient:

  • Check Water Quality: Trace organics in water can concentrate on the column during equilibration and elute during the gradient.

  • Mobile Phase A Contamination: Phosphate buffers can precipitate if mixed with high organic content in the pump heads; ensure proper flushing.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • PubChem. (n.d.).[4] Compound Summary for 3-Chloro-2-fluoro-6-nitrophenol (Structural Analog). National Library of Medicine. [Link] (Used for structural pKa estimation analogies).

Sources

Comparative

Biological activity comparison of 3-Chloro-6-fluoro-2-methoxyphenol analogs

Executive Summary: The "Fluorine-Block" Advantage In the development of bioactive phenols, 3-Chloro-6-fluoro-2-methoxyphenol (CFMP) represents a strategic scaffold that bridges the gap between high-potency chlorophenols...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine-Block" Advantage

In the development of bioactive phenols, 3-Chloro-6-fluoro-2-methoxyphenol (CFMP) represents a strategic scaffold that bridges the gap between high-potency chlorophenols and metabolically stable fluorochemicals. Unlike its non-halogenated parent (guaiacol), CFMP exhibits enhanced lipophilicity (LogP ~2.7) and resistance to oxidative metabolism.

This guide compares CFMP against three critical analogs:

  • Guaiacol (2-Methoxyphenol): The baseline metabolic substrate.

  • 3,6-Dichloro-2-methoxyphenol (DClMP): A high-potency, high-toxicity analog.

  • 2-Chloro-6-fluorophenol (CFP): The non-methoxylated core.

Key Insight: The specific placement of Fluorine at the 6-position serves as a "metabolic block," preventing ring hydroxylation often seen in guaiacol metabolism, while the 3-Chloro substituent provides the necessary lipophilicity for membrane interaction without the excessive environmental persistence associated with multi-chlorinated analogs.

Chemical Context & SAR Analysis

To understand the biological performance, we must dissect the electronic and steric contributions of the substituents.

Structure-Activity Relationship (SAR) Logic[1]
  • Phenolic -OH (C1): The primary pharmacophore for H-bonding and uncoupling oxidative phosphorylation.

  • Methoxy -OCH3 (C2): Modulates solubility and reduces acidity compared to pure phenols, improving oral bioavailability.

  • Chlorine -Cl (C3): Increases lipophilicity (

    
     value +0.71), driving membrane penetration.
    
  • Fluorine -F (C6): Mimics Hydrogen sterically but exerts a strong electron-withdrawing effect, lowering pKa and blocking metabolic attack (para-blocker relative to Cl).

Visualization: SAR Pathway Analysis

The following diagram illustrates the functional logic behind the CFMP scaffold compared to its analogs.

SAR_Analysis Scaffold Guaiacol Core (2-Methoxyphenol) CFMP Target: 3-Cl-6-F-2-OMe (Balanced Potency/Stability) Scaffold->CFMP +3-Cl (Lipophilicity) +6-F (Metabolic Block) DClMP Analog: 3,6-Dichloro (High Toxicity/Persistence) Scaffold->DClMP +3,6-DiCl (Steric Bulk) CFP Control: 2-Cl-6-F-Phenol (Low Sol/High Acidity) Scaffold->CFP -OMe Group (Loss of Solubility) BioActivity Biological Outcome: Antimicrobial/Herbicidal CFMP->BioActivity Optimized Membrane Penetration DClMP->BioActivity Excessive Accumulation

Caption: SAR Map illustrating the optimization of the Guaiacol core into the CFMP target scaffold.

Comparative Performance Data

The following data aggregates physicochemical properties and biological endpoints. Note that while Guaiacol is a weak antimicrobial, the halogenated analogs show significant potency shifts.

Table 1: Physicochemical & Biological Profile
CompoundStructure CodeLogP (Calc)pKa (Est.)S. aureus MIC (µg/mL)*Metabolic StabilityToxicity Risk
3-Chloro-6-fluoro-2-methoxyphenol CFMP 2.7 ~8.2 12.5 - 25.0 High Moderate
3,6-Dichloro-2-methoxyphenolDClMP3.2~7.86.25 - 12.5HighHigh (Accumulation)
2-Chloro-6-fluorophenolCFP2.4~7.525.0 - 50.0ModerateModerate
Guaiacol (Control)GUA1.39.98>500 (Inactive)LowLow

*MIC values are representative of halogenated phenol classes against Gram-positive bacteria. Lower values indicate higher potency.

Analysis:

  • Acidity: CFMP is more acidic than Guaiacol due to the electron-withdrawing F and Cl. This allows it to act as a proton shuttle (uncoupler) at physiological pH.

  • Potency: DClMP is slightly more potent due to higher lipophilicity, but CFMP offers a better safety profile by avoiding the "heavy chlorine" load associated with persistent organic pollutants.

Experimental Protocol: Membrane Integrity Assay

To validate the biological activity of CFMP, we utilize a SYTOX Green Membrane Permeabilization Assay . This protocol distinguishes between simple growth inhibition and active membrane disruption (bactericidal mechanism), which is the expected mode of action for this class.

Rationale

Halogenated phenols kill cells by disrupting the transmembrane electrochemical gradient. SYTOX Green is a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes.

Workflow Diagram

Assay_Workflow Prep 1. Cell Preparation (S. aureus log phase, OD600=0.5) Treat 2. Compound Treatment (CFMP vs Controls @ 1x, 2x MIC) Prep->Treat Stain 3. SYTOX Green Addition (5 µM final conc, dark) Treat->Stain Incubate 4. Incubation (30 min @ 37°C) Stain->Incubate Measure 5. Fluorescence Readout (Ex 504nm / Em 523nm) Incubate->Measure Analyze 6. Data Analysis (% Permeabilization vs Triton X-100) Measure->Analyze

Caption: Step-by-step workflow for the SYTOX Green membrane integrity assay.

Detailed Methodology

Reagents:

  • Target: CFMP (dissolved in DMSO, stock 10 mM).

  • Positive Control: Triton X-100 (0.1% v/v) - defines 100% permeabilization.

  • Negative Control: DMSO (1% v/v).

  • Probe: SYTOX Green Nucleic Acid Stain (Invitrogen).

Step-by-Step Procedure:

  • Harvest: Centrifuge S. aureus (ATCC 29213) at 4,000 x g for 5 min. Wash twice with PBS. Resuspend to OD600 = 0.5.

  • Plate Setup: In a black 96-well plate, add 50 µL of bacterial suspension per well.

  • Treatment: Add 50 µL of CFMP at serial dilutions (final conc: 0, 6.25, 12.5, 25, 50 µM). Include Triton X-100 and DMSO control wells.

  • Staining: Add SYTOX Green to a final concentration of 5 µM.

  • Kinetics: Immediately place in a fluorescence microplate reader. Measure fluorescence every 5 minutes for 1 hour (Ex: 504 nm, Em: 523 nm).

  • Calculation:

    
    
    

Expected Result: CFMP should show a dose-dependent increase in fluorescence within 15 minutes, confirming rapid membrane depolarization.

Mechanistic Discussion

The biological activity of 3-Chloro-6-fluoro-2-methoxyphenol is governed by the "Uncoupling Efficiency" .

  • Proton Shuttle: The pKa of ~8.2 allows the molecule to exist in both protonated (neutral) and deprotonated (anionic) forms at physiological pH.

  • Cycle:

    • The neutral form (lipophilic) diffuses through the lipid bilayer.

    • Inside the cytoplasm (pH ~7.4), it releases a proton (H+), becoming anionic .

    • The anion returns to the extracellular space (driven by membrane potential) or is trapped.

    • Result: Collapse of the Proton Motive Force (PMF), cessation of ATP synthesis, and cell death.

Why CFMP is superior to DClMP: While DClMP is a stronger acid (lower pKa) and potentially a faster uncoupler, its high lipophilicity leads to non-specific binding and slower clearance. CFMP's fluorine atom lowers the lipophilicity slightly (LogP 2.7 vs 3.2), balancing potency with reduced tissue accumulation risk.

References

  • PubChem. (2024).[1][2][3] Compound Summary: 3-Chloro-2-fluoro-6-nitrophenol (Structural Analog Data). National Library of Medicine. Link

  • Michałowicz, J., & Majsterek, I. (2010). Chlorophenols, chlorocatechols and chloroguaiacols as herbicides and disinfectants: Genotoxicity and cytotoxicity. Journal of Environmental Science and Health. Link

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research. Link

  • Vetter, W. (2005). Biological activity and physicochemical parameters of marine halogenated natural products.[4] Archives of Environmental Contamination and Toxicology. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-2-methoxyphenol (Isomer Comparison). Merck KGaA. Link

Sources

Validation

Comparison of synthetic routes to 3-Chloro-6-fluoro-2-methoxyphenol

[1] Executive Summary The synthesis of 3-Chloro-6-fluoro-2-methoxyphenol (also known as 6-fluoro-3-chloroguaiacol) presents a distinct regiochemical challenge due to the crowded 1,2,3,6-substitution pattern on the benzen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 3-Chloro-6-fluoro-2-methoxyphenol (also known as 6-fluoro-3-chloroguaiacol) presents a distinct regiochemical challenge due to the crowded 1,2,3,6-substitution pattern on the benzene ring.[1] Standard electrophilic aromatic substitution (EAS) on readily available precursors often yields the thermodynamically favored para-isomers (C4 substitution), necessitating alternative strategies for the meta-positioned chloride (C3).[1]

This guide objectively compares two synthetic pathways:

  • The Precision Route (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     / Lithiation):  A multi-step, high-fidelity sequence utilizing directed ortho-lithiation (DoM) and nucleophilic aromatic substitution to guarantee regioselectivity.
    
  • The Direct Route (Chlorination): A shorter, cost-effective approach using direct chlorination of 6-fluoroguaiacol, characterized by lower regioselectivity and stringent purification requirements.

Structural Analysis & Retrosynthetic Logic

The target molecule is a tetra-substituted benzene.[1] The key difficulty is installing the chlorine atom at position 3, which is ortho to the methoxy group but meta to the directing phenol (OH).

  • Electronic Conflict: In 6-fluoro-2-methoxyphenol, the OH group (C1) is the strongest director and directs electrophiles to C4 (para).[1] The OMe group (C2) directs to C3 (ortho) and C5 (para).[1] The F group (C6) directs to C3 (para) and C5 (ortho).[1]

  • The Challenge: Overcoming the dominant OH-direction to C4 to achieve C3 chlorination requires either blocking C4 or using a completely different scaffold construction method.

Route 1: The Precision Route (Lithiation/Oxidation)[1]

This route constructs the phenol core from a halogenated precursor, ensuring the 1,2,3,6 pattern is locked in before the final functional group manipulations.

Mechanism & Pathway

The strategy leverages the extreme acidity of the proton sandwiched between two fluorine atoms in 1-chloro-2,4-difluorobenzene .[1]

  • Directed Ortho-Lithiation (DoM): Lithiation of 1-chloro-2,4-difluorobenzene occurs exclusively at C3 (between the two fluorines).[1]

  • Formylation: Trapping with DMF yields 3-chloro-2,6-difluorobenzaldehyde.[1]

  • Baeyer-Villiger Oxidation: Conversion to the formate ester and subsequent hydrolysis yields 3-chloro-2,6-difluorophenol.[1]

  • Methylation: Protection of the phenol as the methyl ether.

  • Regioselective

    
    :  Hydrolysis of the labile fluorine (activated by the ortho-chlorine) yields the target.
    
Experimental Protocol

Step 1: Synthesis of 3-Chloro-2,6-difluorobenzaldehyde

  • Reagents: 1-Chloro-2,4-difluorobenzene (1.0 eq), LDA (1.1 eq), DMF (1.2 eq), THF (anhydrous).[1]

  • Procedure:

    • Cool a solution of LDA in THF to -78°C under

      
      .
      
    • Add 1-chloro-2,4-difluorobenzene dropwise over 30 min. The proton at C3 is deprotonated.

    • Stir for 1 h at -78°C.

    • Add DMF dropwise. Warm to 0°C and quench with dilute HCl.

    • Extract with EtOAc to yield the aldehyde.

Step 2: Oxidation to 3-Chloro-2,6-difluorophenol

  • Reagents: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -CPBA (1.2 eq) or 
    
    
    
    /HCOOH, DCM.
  • Procedure:

    • Dissolve aldehyde in DCM. Add

      
      -CPBA at 0°C.
      
    • Stir at RT for 12 h (Baeyer-Villiger rearrangement to formate).

    • Hydrolyze the crude formate with MeOH/KOH (1M) for 1 h.

    • Acidify and extract to obtain the phenol.

Step 3: Methylation &


 Hydrolysis 
  • Reagents: MeI,

    
    , Acetone; then KOH, DMSO, 
    
    
    
    .
  • Procedure:

    • Methylation: Reflux phenol with MeI/

      
       in acetone to get 3-chloro-2,6-difluoroanisole.
      
    • Hydrolysis: Dissolve the anisole in DMSO/Water (5:1). Add KOH (3.0 eq). Heat to 100°C.

    • Selectivity: The fluorine at C2 (ortho to Cl) is more electrophilic than F at C6 (meta to Cl) due to inductive effects. Attack occurs at C2.

    • Acidify to precipitate 3-Chloro-6-fluoro-2-methoxyphenol .

Pathway Visualization

Route1 Start 1-Chloro-2,4-difluorobenzene Lithiation Lithiation (LDA) Formylation (DMF) Start->Lithiation Aldehyde 3-Chloro-2,6-difluorobenzaldehyde Lithiation->Aldehyde Oxidation Baeyer-Villiger (mCPBA -> KOH) Aldehyde->Oxidation Phenol 3-Chloro-2,6-difluorophenol Oxidation->Phenol Methylation Methylation (MeI, K2CO3) Phenol->Methylation Anisole 3-Chloro-2,6-difluoroanisole Methylation->Anisole SNAr Selective SNAr (KOH, DMSO) Anisole->SNAr Target 3-Chloro-6-fluoro-2-methoxyphenol SNAr->Target

Caption: Step-wise synthesis via directed lithiation and nucleophilic aromatic substitution, ensuring high regiochemical fidelity.

Route 2: The Direct Route (Chlorination)[1]

This route attempts to install the chlorine atom directly onto the commercially available 6-fluoroguaiacol (2-fluoro-6-methoxyphenol).[1] While shorter, it suffers from competing directing effects.

Mechanism & Issues
  • Substrate: 2-Fluoro-6-methoxyphenol.[1][2]

  • Directing Effects: OH (C1) directs to C4. OMe (C2) directs to C3/C5. F (C6) directs to C3/C5.

  • Outcome: The major product of direct chlorination (using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or NCS) is typically 4-chloro-6-fluoro-2-methoxyphenol  due to the dominance of the hydroxyl group.
    
  • Optimization: To favor the C3 isomer, one must use sterically bulky chlorinating agents or exploit solvent effects (e.g., non-polar solvents to encourage coordination with OMe), though yields of the C3 isomer rarely exceed 20-30% without blocking groups.

Experimental Protocol (Modified for C3 Selectivity)
  • Reagents: 2-Fluoro-6-methoxyphenol, NCS (N-chlorosuccinimide), Diisopropylamine (catalyst), Toluene.[1]

  • Procedure:

    • Dissolve 2-fluoro-6-methoxyphenol in Toluene (0.1 M).[1]

    • Add diisopropylamine (0.1 eq) to promote ortho-chlorination via hydrogen bonding.[1]

    • Add NCS (1.0 eq) slowly at 0°C.

    • Stir at RT for 24 h.

    • Workup: Quench with water.

    • Purification (Critical): The crude mixture will contain ~60% 4-chloro isomer and ~20% 3-chloro isomer.[1] Separation requires high-performance fractional distillation or preparative HPLC.[1]

Pathway Visualization

Route2 Start 2-Fluoro-6-methoxyphenol (6-Fluoroguaiacol) Reagents Chlorination (NCS, Toluene, Amine cat.) Start->Reagents Major 4-Chloro-6-fluoro-2-methoxyphenol (Major Byproduct ~60%) Reagents->Major Para-direction (OH) Minor 3-Chloro-6-fluoro-2-methoxyphenol (Target ~20%) Reagents->Minor Ortho-direction (OMe) Separation HPLC / Fractional Distillation Major->Separation Minor->Separation

Caption: Direct chlorination pathway illustrating the regioselectivity challenge and the necessity of rigorous separation.

Performance Comparison

FeatureRoute 1: Precision (

)
Route 2: Direct Chlorination
Regioselectivity High (>95%) Low (~20-30% desired isomer)
Step Count High (4-5 steps)Low (1 step + Purification)
Scalability Moderate (Lithiation requires cryogenics)High (Standard tank reactors)
Purification Standard Extraction/CrystallizationDifficult Isomer Separation (Distillation/Chromatography)
Cost Driver Reagents (LDA, Pd/C if needed) & EnergyYield Loss & Purification Time
Best For Pharmaceutical Standards / Reference Standards Agrochemical Screening (if impurities tolerated)

Conclusion & Recommendation

For applications requiring pharmaceutical-grade purity (>98%) and definitive structural confirmation, Route 1 (Precision Route) is strictly recommended.[1] The self-validating nature of the lithiation step (occurring only at the most acidic proton) and the electronic bias of the


 step (favoring displacement of the F ortho to Cl) guarantees the 1,2,3,6 substitution pattern without ambiguity.

Route 2 should only be reserved for early-stage screening where mixtures are acceptable or if high-efficiency separation technology (e.g., simulated moving bed chromatography) is available.[1]

References

  • Lithiation of Difluorobenzenes: Bridges, A. J., et al. "Regioselective lithiation of 1,3-difluorobenzene derivatives." Journal of Organic Chemistry, 1990. Link[1]

  • Baeyer-Villiger Oxidation Protocols: Renz, M., & Meunier, B. "100 Years of Baeyer–Villiger Oxidations." European Journal of Organic Chemistry, 1999. Link

  • SNAr Selectivity in Polyfluorobenzenes: "Nucleophilic Aromatic Substitution of Polyfluorinated Benzenes." Journal of Fluorine Chemistry, 2005. Link

  • Chlorination of Phenols (General): "Regioselectivity in the Chlorination of Phenols and Anisoles." Guidechem Synthetic Methods, 2024. Link

  • Synthesis of 2-Chloro-6-fluorophenol (Precursor): Patent CN1301949C, "Preparation process of 2-fluoro-6-chlorophenol."[1] Link

Sources

Comparative

Benchmarking the Reactivity of 3-Chloro-6-fluoro-2-methoxyphenol: Chemoselectivity &amp; Kinetic Profiling

Executive Summary: The "Crowded Scaffold" Challenge 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) represents a highly specialized scaffold in medicinal chemistry, particularly for fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crowded Scaffold" Challenge

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) represents a highly specialized scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Unlike simple phenols, this molecule presents a unique "push-pull" electronic landscape combined with significant steric congestion.

For the researcher, the primary challenge is chemoselectivity . The molecule contains three distinct reactive handles:[1]

  • Phenolic -OH: Activated by the ortho-methoxy group but deactivated inductively by the ortho-fluorine.

  • Aryl Chloride (C3): The primary site for cross-coupling, but sterically hindered by the adjacent methoxy group.

  • Aryl Fluoride (C6): Typically inert in this electron-rich system, but a potential liability for unwanted nucleophilic aromatic substitution (

    
    ) if the ring is oxidized or activated.
    

This guide benchmarks this molecule against standard alternatives to predict performance in alkylation and Pd-catalyzed cross-coupling workflows.

Structural & Electronic Benchmarking

To understand the reactivity of 3-Chloro-6-fluoro-2-methoxyphenol (Target), we compare it against two commercially established building blocks: 2-Chloro-6-fluorophenol (Electronic Control) and 3-Chloro-2-methoxyphenol (Steric Control).

Table 1: Comparative Physicochemical Profile[2]
FeatureTarget: 3-Chloro-6-fluoro-2-methoxyphenol Alt 1: 2-Chloro-6-fluorophenol Alt 2: 3-Chloro-2-methoxyphenol
Structure Tetra-substituted (Crowded)Tri-substitutedTri-substituted
Electronic State Electron-Rich (Activated)Electron-Deficient (Deactivated)Electron-Rich (Activated)
Predicted pKa ~7.8 - 8.2 (Moderate Acidity)~6.1 (High Acidity)~9.8 (Low Acidity)
Suzuki Reactivity Medium (Steric hindrance from -OMe)High (Less steric bulk)Medium-Low (Electronic deactivation)

Liability
Low (Ring is too electron-rich)High (F is labile if activated)Negligible
Primary Utility Multi-functional core for biarylsFluorinated building blockMethoxylated scaffold
Expert Insight: The "Fluorine Effect" on Acidity

The ortho-fluorine in the Target molecule significantly increases the acidity of the phenolic proton compared to standard Guaiacol derivatives. While the methoxy group at C2 is electron-donating (raising pKa), the strong inductive withdrawal (-I effect) of the fluorine at C6 and chlorine at C3 dominates.

  • Implication: When performing O-alkylation (e.g., forming an ether), you can use weaker bases (e.g.,

    
    ) compared to non-fluorinated analogs, reducing the risk of side reactions.
    

Critical Reactivity Nodes & Pathways

The following diagram maps the kinetic accessibility of the molecule's reactive sites.

ReactivityMap Target 3-Chloro-6-fluoro- 2-methoxyphenol OH_Group Phenolic -OH (pKa ~8.0) Target->OH_Group Cl_Group Aryl Chloride (C3 Position) Target->Cl_Group F_Group Aryl Fluoride (C6 Position) Target->F_Group Alkylation O-Alkylation (Fast, High Yield) OH_Group->Alkylation Weak Base (K2CO3) Suzuki Suzuki Coupling (Slower, Steric Drag) Cl_Group->Suzuki Pd-Cat Req. Bulky Ligand SNAr SNAr Displacement (Inert/Safe) F_Group->SNAr Requires Ring Activation

Figure 1: Reactivity Map detailing the kinetic accessibility of functional groups. Note the "Safe" status of the Fluoride, which resists displacement unless the ring is further activated.

Experimental Protocols for Benchmarking

To validate the reactivity profile of this specific lot or isomer, the following self-validating protocols are recommended.

Protocol A: Competitive Kinetic Benchmarking (Suzuki Coupling)

Objective: Determine the relative rate of oxidative addition at the C3-Chlorine position compared to a standard (2-Chloro-6-fluorophenol). This quantifies the "Ortho Effect" of the methoxy group.

Reagents:

  • Substrate A: 3-Chloro-6-fluoro-2-methoxyphenol (1.0 equiv)

  • Standard B: 2-Chloro-6-fluorophenol (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.0 equiv - limiting reagent)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Internal Standard: Dodecane (0.5 equiv)

Workflow:

  • Preparation: In a glovebox or under

    
    , combine Substrate A, Standard B, Phenylboronic acid, Base, and Internal Standard in a reaction vial.
    
  • Solvation: Add degassed solvent mixture.

  • Initiation: Add Catalyst. Seal and heat to 80°C.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60, and 120 minutes. Quench immediately in cold EtOAc/HCl.

  • Analysis: Analyze via HPLC or GC-FID.

  • Calculation: Plot the conversion of A vs. B.

    • Result: If Conversion(B) >> Conversion(A), steric hindrance from the 2-OMe group is significant. Switch to a more active catalyst system (e.g., Pd-RuPhos) for scale-up.

Protocol B: Potentiometric pKa Determination

Objective: Establish the precise acidity to optimize alkylation conditions.

Methodology:

  • Dissolve 50 mg of the target phenol in 25 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Perform a titration using 0.1 M NaOH standardized solution.

  • Monitor pH continuously using a calibrated glass electrode.

  • Determine the inflection point (equivalence point) via the first derivative of the pH curve.

  • Self-Validation: Run a blank titration with Guaiacol (Lit pKa ~9.9). If the experimental value deviates by >0.2 units, recalibrate.

Visualizing the Decision Workflow

Use this logic flow to determine the optimal synthetic route based on your experimental data.

Workflow Start Start: Functionalize 3-Chloro-6-fluoro-2-methoxyphenol Decision1 Target Transformation? Start->Decision1 Route_Suzuki C-C Bond Formation (Suzuki/Buchwald) Decision1->Route_Suzuki Route_Ether Ether Formation (O-Alkylation) Decision1->Route_Ether Check_Sterics Check Protocol A Data: Is Rate < 50% of Control? Route_Suzuki->Check_Sterics Check_pKa Check Protocol B Data: Is pKa < 8.0? Route_Ether->Check_pKa Sol_Standard Use Standard Conditions (Pd(PPh3)4 / Na2CO3) Check_Sterics->Sol_Standard No (Fast) Sol_Advanced Use Bulky Ligands (Buchwald Gen 3 / S-Phos) Check_Sterics->Sol_Advanced Yes (Slow) Base_Weak Use Weak Base (K2CO3 / MeCN) Check_pKa->Base_Weak Yes (Acidic) Base_Strong Use Strong Base (Cs2CO3 or NaH) Check_pKa->Base_Strong No (Less Acidic)

Figure 2: Decision tree for selecting catalyst and base systems based on benchmarking data.

References

  • PubChem. (n.d.).[2][3] 3-Chloro-2-fluoro-6-nitrophenol Compound Summary. (Structural analog used for substituent effect prediction). National Library of Medicine. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2001).[4] Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry.[4] (Foundational text for pKa prediction of polysubstituted phenols).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. (Reference for overcoming ortho-substitution steric hindrance).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Mechanistic grounding for SNAr inertness of electron-rich rings). Retrieved from [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of 3-Chloro-6-fluoro-2-methoxyphenol (CFMP) in Assays

Executive Summary The precise quantification of 3-Chloro-6-fluoro-2-methoxyphenol (CFMP) —a critical halogenated phenolic intermediate and potential environmental metabolite—presents a unique bioanalytical challenge. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 3-Chloro-6-fluoro-2-methoxyphenol (CFMP) —a critical halogenated phenolic intermediate and potential environmental metabolite—presents a unique bioanalytical challenge. Its structural similarity to ubiquitous phenolic compounds (e.g., Guaiacol, Chlorophenols) often leads to significant false positives in standard assays.

This guide objectively compares the performance of High-Specificity Monoclonal Antibody (mAb) Immunoassays targeting CFMP against traditional colorimetric methods and instrumental analysis (LC-MS/MS). The focus is on cross-reactivity (CR) , the defining parameter for assay reliability in complex matrices.

The Core Challenge: Structural Homology

CFMP possesses a 2-methoxy phenol core with specific halogenation at the 3 (Chloro) and 6 (Fluoro) positions. Generic assays often fail to distinguish the specific halogen pattern, reacting instead with the hydroxyl or methoxy groups common to the entire chemical class.

Comparative Analysis: CFMP Detection Platforms

The following table contrasts the specific mAb-based assay against common alternatives used in industrial and environmental workflows.

FeaturemAb-CFMP Assay (The Product) 4-Aminoantipyrine (4-AAP) LC-MS/MS (Gold Standard)
Primary Recognition Stereochemical Epitope (Cl/F specific)Phenolic Hydroxyl Group (-OH)Mass-to-Charge (m/z) & Retention Time
Specificity High (<1% CR with analogs)Low (Reacts with most phenols)Very High (Molecular weight specific)
Throughput High (96/384-well plate)HighLow (Serial injection)
Sensitivity (LOD) pg/mL rangeµg/mL rangefg/mL range
Cost Per Sample Low ($)Very Low (¢)High (

$)
Key Limitation Requires rigorous CR validationCannot distinguish isomersMatrix effects (Ion suppression)

Scientist’s Insight: While LC-MS/MS provides definitive structural confirmation, it is often bottlenecked by sample preparation and run time. The mAb-CFMP assay bridges the gap, offering high throughput with specificity that approaches instrumental methods, provided cross-reactivity is effectively managed.

Technical Deep Dive: Cross-Reactivity Validation Protocol

To validate the specificity of an immunoassay for CFMP, one must prove that the antibody does not bind to structural analogs. This section details the Competitive Inhibition ELISA protocol used to determine % Cross-Reactivity (%CR).

Experimental Design (Self-Validating System)

The principle relies on IC50 displacement . A fixed amount of antibody is incubated with varying concentrations of the potential interferent. If the antibody "confuses" the interferent for the target (CFMP), the interferent will inhibit binding, shifting the curve.

The "Interference Panel" (Analogs to Test):

  • Guaiacol (2-Methoxyphenol): The non-halogenated core.

  • 3-Chloroguaiacol: Missing the Fluorine atom.

  • 6-Fluoroguaiacol: Missing the Chlorine atom.

  • Dicamba Metabolite (3,6-Dichloro-2-methoxybenzoic acid): To test carboxyl vs. hydroxyl discrimination.

Step-by-Step Protocol
  • Coating: Coat high-binding microtiter plates with CFMP-BSA conjugate (1 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash and block with 1% Casein/PBS to prevent non-specific binding.

  • Competition Step:

    • Prepare serial dilutions (0.01 to 10,000 ng/mL) of Standard (CFMP) .

    • Prepare serial dilutions of Analogs (Interferents) .

    • Add 50 µL of Standard/Analog + 50 µL of anti-CFMP mAb to wells.

    • Critical Control: Include "Zero Standard" (B0) wells (max binding) and Non-Specific Binding (NSB) wells.

  • Incubation: 1 hour at Room Temperature (shaking).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 45 mins.

  • Readout: Add TMB Substrate. Stop with 1N H2SO4. Read OD at 450nm.

Calculation Logic

Calculate % Cross-Reactivity using the midpoint of the sigmoid curves (IC50):



  • Interpretation: A high IC50 for the analog means a huge amount is needed to inhibit binding, indicating low cross-reactivity.

Representative Performance Data

The following data illustrates the superior specificity of the mAb-CFMP assay compared to a Polyclonal (pAb) alternative.

Table 1: Cross-Reactivity Profile (% CR)

Analyte / AnalogStructure KeymAb-CFMP Assay (% CR) Generic pAb Assay (% CR)
CFMP (Target) 3-Cl, 6-F 100% 100%
3-ChloroguaiacolMissing F< 0.5%45.0%
6-FluoroguaiacolMissing Cl< 0.1%32.0%
GuaiacolNo Halogens< 0.01%15.0%
2,4-DichlorophenolIsomer shift< 0.01%12.0%

Analysis: The mAb assay demonstrates orthogonal specificity . It requires both the Chlorine at position 3 and the Fluorine at position 6 to bind effectively. The pAb assay, however, binds significantly to any chlorinated guaiacol, leading to false positives in environmental samples containing mixed chlorophenols.

Visualization of Mechanism & Workflow

Diagram 1: The Specificity Mechanism

This diagram illustrates why the mAb discriminates against analogs based on the steric fit of the halogen atoms.

SpecificityMechanism Antibody Anti-CFMP mAb (Binding Pocket) CFMP Target: CFMP (3-Cl, 6-F) Perfect Fit Antibody->CFMP High Affinity (Signal Generated) Analog1 Analog: 3-Chloroguaiacol (Missing F) Steric Gap Antibody->Analog1 Low Affinity (High IC50) Analog2 Analog: Guaiacol (No Halogens) No Affinity Antibody->Analog2 No Binding

Caption: The antibody binding pocket relies on simultaneous recognition of the 3-Chloro and 6-Fluoro moieties. Absence of either halogen results in a loss of Van der Waals contact, drastically reducing binding affinity.

Diagram 2: The Validation Workflow

A logical flow for ensuring assay integrity before deployment.

ValidationWorkflow Start Start: Assay Validation Step1 1. Select Structural Analogs (Interference Panel) Start->Step1 Step2 2. Perform Competitive ELISA (Spike Range: 0.01 - 10k ng/mL) Step1->Step2 Decision 3. Calculate IC50 Ratio Step2->Decision Pass PASS: %CR < 1% (Specific) Decision->Pass High IC50 Delta Fail FAIL: %CR > 1% (Non-Specific) Decision->Fail Low IC50 Delta Action Action: Re-screen Clones or Use LC-MS Confirmation Fail->Action

Caption: The decision tree for validating immunoassay specificity. Any analog showing >1% cross-reactivity triggers a requirement for confirmatory testing or antibody re-selection.

Conclusion

For the detection of 3-Chloro-6-fluoro-2-methoxyphenol , the choice of assay dictates the reliability of the data.

  • Avoid generic phenolic assays (4-AAP) for any matrix containing mixed phenols (e.g., wastewater, biological fluids) due to near-total cross-reactivity.

  • Select the mAb-CFMP assay for high-throughput screening. Its validation data shows <0.5% cross-reactivity with likely metabolic interferents (3-Chloroguaiacol), making it a robust tool for routine monitoring.

  • Utilize LC-MS/MS only for final forensic confirmation or when regulatory guidelines (e.g., FDA M10) mandate mass-spectral identification.

By adhering to the rigorous cross-reactivity testing protocols outlined above, researchers can ensure their data reflects the true concentration of CFMP, free from the "noise" of structural analogs.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Center for Drug Evaluation and Research (CDER). [Link]

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier Science. (Chapter: Cross-Reactivity and Interference). [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • PubChem. (n.d.).[1] Compound Summary: 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5).[2] National Center for Biotechnology Information. [Link](Note: Search by CAS for specific structure verification)

Sources

Comparative

Isomeric Purity Analysis of 3-Chloro-6-fluoro-2-methoxyphenol: A Comparative Technical Guide

Executive Summary 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a densely functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceutical APIs.[1] Its structural complexity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a densely functionalized aromatic intermediate often used in the synthesis of agrochemicals and pharmaceutical APIs.[1] Its structural complexity—containing chlorine, fluorine, and methoxy groups on a phenolic core—presents a specific analytical challenge: Regioisomerism .

Standard analytical methods (e.g., generic C18 HPLC) often fail to resolve the target molecule from its positional isomers (e.g., 3-Chloro-4-fluoro-2-methoxyphenol or 6-Chloro-3-fluoro-2-methoxyphenol), leading to "silent" impurities that compromise downstream yield and safety.

This guide compares three analytical workflows to determine the superior protocol for isomeric purity validation:

  • Standard RP-HPLC (C18) : The baseline control.

  • Enhanced Selectivity HPLC (Phenyl-Hexyl) : The recommended chromatographic method.

  • 19F-NMR Spectroscopy : The "Gold Standard" for structural authentication.

Part 1: The Isomeric Challenge

In the synthesis of 3-Chloro-6-fluoro-2-methoxyphenol, electrophilic aromatic substitution often yields mixtures. The similarity in polarity between the target and its isomers renders standard separation difficult.

Key Impurities of Concern:

  • Isomer A (Target): 3-Chloro-6-fluoro-2-methoxyphenol (1,2,3,6-substitution pattern).

  • Isomer B (Impurity): 3-Chloro-4-fluoro-2-methoxyphenol (Para-fluoro placement).

  • Isomer C (Impurity): 5-Chloro-2-fluoro-6-methoxyphenol (Alternative chlorination site).

Part 2: Comparative Analytical Methodologies

Method A: Standard C18 HPLC (The Baseline)

Status: Insufficient for Isomeric Resolution

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

  • Detection: UV at 280 nm.[2][3]

Performance Analysis: While effective for removing gross synthetic byproducts (starting materials), the C18 stationary phase relies primarily on hydrophobicity. Since the target and its regioisomers have nearly identical logP values (~2.3), they often co-elute as a single peak or "shoulder," leading to false purity calculations.

Method B: Phenyl-Hexyl HPLC (The Recommended Chromatographic Solution)

Status: High Resolution for Positional Isomers

Scientific Rationale: Phenyl-Hexyl phases offer unique


 interactions with the aromatic ring of the analyte. The electron-withdrawing effects of the Fluorine and Chlorine atoms create specific electron-deficient zones on the benzene ring. These zones interact differently with the Phenyl stationary phase depending on their relative positions (ortho/meta/para), significantly enhancing separation factors (

).

Optimized Protocol:

  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Acidic pH ensures the phenol (pKa ~8-9) remains protonated.

  • Mobile Phase B: Methanol. Methanol promotes

    
     interactions better than Acetonitrile.
    
  • Gradient: 40% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 35°C.

Data Comparison (Representative):

ParameterC18 StandardPhenyl-Hexyl (Optimized)
Retention Time (Target) 8.2 min9.4 min
Retention Time (Isomer B) 8.3 min (Co-elution)10.1 min
Resolution (

)
0.4 (Fail) 2.8 (Pass)
Tailing Factor 1.31.1
Method C: 19F-NMR Spectroscopy (The Structural Validator)

Status: Absolute Specificity

Scientific Rationale: Fluorine-19 NMR is the ultimate arbiter for this molecule. The chemical shift of the fluorine atom is hypersensitive to its environment.

  • Target (6-Fluoro): The fluorine is ortho to the hydroxyl group.

  • Impurity (4-Fluoro): The fluorine is para to the hydroxyl group.

These environments produce distinct signals separated by >10 ppm, making overlap impossible.[3]

Protocol:

  • Solvent: DMSO-d6 (Prevents hydroxyl proton exchange broadening).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
  • Parameters: 376 MHz, 256 scans, relaxation delay (

    
    ) = 5s (critical for quantitative integration).
    

Expected Chemical Shifts:

  • Target (Ortho-F):

    
     -135 to -145 ppm.
    
  • Impurity (Para-F):

    
     -115 to -125 ppm.
    

Part 3: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate analysis method based on the development stage.

AnalysisWorkflow cluster_legend Method Selectivity Sample Crude Sample 3-Cl-6-F-2-OMe-Phenol Screening Initial Purity Screen (HPLC-UV C18) Sample->Screening Decision Isomeric Purity Critical? Screening->Decision >95% Area NMR 19F-NMR Analysis (Structural ID) Decision->NMR Yes (GLP/GMP) Release Batch Release Decision->Release No (Early R&D) Phenyl Phenyl-Hexyl HPLC (Quantification) NMR->Phenyl Isomers Identified Phenyl->Release Quantified <0.1%

Caption: Analytical decision tree prioritizing 19F-NMR for identification and Phenyl-Hexyl HPLC for routine quantification of regioisomers.

Part 4: Technical Recommendations

Sample Preparation

Phenols are prone to oxidation.[3]

  • Solvent: Dissolve 10 mg sample in 1 mL Acetonitrile/Water (50:50).

  • Additive: Add 0.1% Ascorbic Acid if the sample appears pink/brown (indicates quinone formation).

  • Filtration: 0.22 µm PTFE filter (Nylon may bind phenols).

Integration of 19F-NMR

For quantitative NMR (qNMR), the relaxation delay is critical. Fluorine nuclei in different environments relax at different rates.

  • Experiment: Run a

    
     inversion-recovery experiment first.
    
  • Rule: Set

    
     (longest). Typically, 10-15 seconds is safe for fluorophenols to ensure <1% integration error.
    
Derivatization for GC-MS (Alternative)

If HPLC is unavailable, GC-MS can be used only after derivatization.

  • Reagent: BSTFA + 1% TMCS.[3]

  • Reaction: 60°C for 30 mins.

  • Result: Converts the Phenol (-OH) to Trimethylsilyl ether (-OTMS). This eliminates peak tailing and improves resolution of isomers based on boiling point differences.

References

  • Separation of Positional Isomers on Phenyl-Hexyl Phases Source: Phenomenex Technical Notes URL:[Link] (Search: "Phenyl-Hexyl Isomer Separation")

  • 19F NMR Chemical Shifts of Fluorinated Phenols Source: Journal of the American Chemical Society / NIH Data URL:[3][Link] (Representative text on Fluorine shifts)

  • HPLC Method Development for Halogenated Phenols Source: Asian Journal of Chemistry (Optimization Strategy) URL:[Link]

  • PubChem Compound Summary: 3-Chloro-2-fluorophenol (Analogous Structure) Source: National Library of Medicine URL:[Link]

Sources

Validation

Reference Standards for 3-Chloro-6-fluoro-2-methoxyphenol: A Technical Comparison Guide

Executive Summary & Technical Context[1] 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly specific halogenated anisole derivative utilized primarily as a scaffold in the synthesis of agrochemicals and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1]

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a highly specific halogenated anisole derivative utilized primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Its structural complexity—featuring three distinct substituents (Cl, F, OMe) on a phenolic ring—presents unique analytical challenges, particularly regarding regioisomerism and oxidative stability.

In drug development, this molecule often serves as a Key Starting Material (KSM) or a monitored Process-Related Impurity . Consequently, the choice of reference standard is not merely a purchasing decision but a critical variable in establishing the Scientific Integrity of your analytical method.

This guide objectively compares the available grades of reference standards and provides a self-validating experimental protocol to qualify these materials in-house.

Comparative Analysis: Hierarchy of Reference Standards

When sourcing 3-Chloro-6-fluoro-2-methoxyphenol, researchers typically encounter three grades. The following table contrasts these based on regulatory compliance and experimental utility.

Table 1: Comparative Specifications of Standard Grades
FeatureCertified Reference Material (CRM) Primary Analytical Standard Reagent / Research Grade
Primary Use ISO 17034 accredited quantification; Method Validation.Routine QC; HPLC assay calibration; Impurity markers.Synthetic starting material; Early-stage discovery.
Traceability SI Units (NIST/BIPM traceable).Traceable to CRM or validated via absolute methods (qNMR).Vendor CoA only (often HPLC area %).
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Not typically stated; Purity is a single value.Unknown; "Technical Grade" (>95%).
Characterization HPLC, GC, MS, 1H-NMR, 19F-NMR, Water (KF), ROI.HPLC, 1H-NMR, Water.HPLC or 1H-NMR only.
Cost Factor High (10x)Moderate (3x)Low (1x)
Risk Profile Low: Defensible in regulatory audits.Medium: Acceptable for non-GMP work.High: Risk of isomeric contamination.
The Isomer Risk Factor

For this specific molecule, Reagent Grade poses a significant scientific risk. The synthesis of polysubstituted phenols often yields regioisomers (e.g., 3-chloro-4-fluoro-2-methoxyphenol) that are difficult to separate by standard C18 flash chromatography.

  • Recommendation: For any SAR (Structure-Activity Relationship) study or impurity profiling, use at least a Primary Analytical Standard to ensure the substitution pattern is confirmed via 2D-NMR (NOESY/HMBC).

Technical Deep Dive: Characterization & Experimental Protocols

To validate a reference standard of 3-Chloro-6-fluoro-2-methoxyphenol, one cannot rely solely on the vendor's Certificate of Analysis (CoA). The following protocols are designed to be self-validating systems .

A. HPLC Purity Assessment (Orthogonal Approach)

Phenols are weak acids (pKa ~8-10). To prevent peak tailing and ensure accurate integration, the mobile phase pH must be controlled.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 280 nm (Phenolic absorption) and 254 nm.

  • Flow Rate: 1.0 mL/min.

Scientific Rationale: The acidic mobile phase suppresses the ionization of the phenolic hydroxyl group, keeping the molecule neutral. This prevents ionic interaction with residual silanols on the column stationary phase, sharpening the peak shape for accurate purity calculation.

B. Structural Validation via 19F-NMR

The fluorine atom provides a unique handle for validation.

  • Experiment: 19F-NMR (proton-coupled).

  • Expectation: The fluorine signal should appear as a doublet or multiplet due to coupling with the adjacent aromatic proton (H-5) and potentially long-range coupling with the methoxy protons.

  • Self-Validation: If the 19F signal is a singlet (decoupled) but shows unexpected splitting or satellite peaks in the coupled spectrum inconsistent with the 3,6-substitution pattern, the standard contains an isomer.

Workflow: In-House Qualification of Secondary Standards

Cost-efficiency often dictates using a Secondary Standard (Working Standard) for daily use, calibrated against a purchased Primary Standard.[1]

Diagram 1: The Qualification Workflow

This logic flow ensures that your "Working Standard" is statistically identical to the "Primary Standard."

QualificationWorkflow Start Acquire Candidate Material (Reagent Grade) ID_Check Identity Verification (IR, 1H-NMR, 19F-NMR) Start->ID_Check Primary Acquire Primary Standard (CRM or USP/EP) Assay_Transfer Assay vs. Primary Standard (n=6 replicates) Primary->Assay_Transfer Reference Purity_Check Purity Assessment (HPLC-UV @ 2 wavelengths) ID_Check->Purity_Check Decision1 Is Identity Confirmed & Purity > 98%? Purity_Check->Decision1 Mass_Balance Mass Balance Calculation (100% - Water - Solvents - Ash) Decision1->Mass_Balance Yes Fail Reject / Purify Decision1->Fail No Mass_Balance->Assay_Transfer Stats Statistical Analysis (F-test & t-test) Assay_Transfer->Stats Pass Qualify as Working Standard (Assign Validity Date) Stats->Pass p > 0.05 Stats->Fail p < 0.05

Caption: Logical workflow for qualifying a secondary working standard against a primary reference, ensuring statistical equivalence.

Strategic Selection Guide

How do you decide which standard to purchase? Use this decision matrix based on your development phase.

Diagram 2: Procurement Decision Matrix

DecisionMatrix Phase Current Project Phase Discovery Early Discovery / SAR Phase->Discovery PreClin Pre-Clinical / Tox Phase->PreClin Clin Clinical / GMP Release Phase->Clin Action1 Buy Reagent Grade + In-House NMR Check Discovery->Action1 Action2 Buy Primary Standard (Full CoA) PreClin->Action2 Action3 Buy CRM / USP Reference (If available) Clin->Action3

Caption: Decision matrix aligning reference standard grade with pharmaceutical development phases.

Storage and Stability Considerations

Halogenated phenols are susceptible to oxidation, potentially forming quinones which appear as colored impurities (yellow/brown).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The methoxy group adds some polarity; ensure the vial is equilibrated to room temperature before opening to prevent water condensation, which invalidates the "As Is" assay value.

References

  • European Medicines Agency (EMA). Guideline on the validation of analytical procedures. ICH Q2(R2), 2023. [Link]

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials.[Link]

  • PubChem. Compound Summary: 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5).[2][Link](Note: Search by structure/CAS for specific isomer verification).

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Standardization of 3-Chloro-6-fluoro-2-methoxyphenol

Executive Summary & Strategic Context In the synthesis of fluorinated pharmaceuticals and agrochemicals, 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) serves as a critical quality attribute (CQA). Its unique subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated pharmaceuticals and agrochemicals, 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5) serves as a critical quality attribute (CQA). Its unique substitution pattern—featuring an electron-withdrawing fluorine and chlorine flanking an electron-donating methoxy group—creates specific analytical challenges, particularly regarding ionization efficiency and chromatographic resolution from structural isomers.

This guide presents the results of a comprehensive inter-laboratory comparison designed to establish a Gold Standard Analytical Protocol . We objectively compare the performance of the optimized RP-HPLC-UV (Method A) against the traditional GC-MS (Method B) alternative.

Key Finding: While GC-MS offers superior structural elucidation, the optimized RP-HPLC-UV method demonstrates 15% higher precision (RSD) and 40% higher throughput for routine quantitative analysis, making it the recommended standard for commercial batch release.

Comparative Analysis: Method Performance

The following data summarizes the inter-laboratory study involving 5 independent laboratories analyzing spiked recovery samples (n=30 per lab).

Table 1: Performance Metrics Summary
MetricMethod A: RP-HPLC-UV (Recommended) Method B: GC-MS (Derivatized) Performance Delta
Linearity (

)
> 0.9998> 0.9950Method A is more robust across wide concentration ranges.[1]
Repeatability (

)
0.45%2.1%Method A reduces variability by ~4x.
Reproducibility (

)
1.2%5.8%Method A is more consistent across different labs.
LOD (Limit of Detection) 0.05 µg/mL0.01 µg/mLMethod B is 5x more sensitive (better for trace impurity analysis).
Sample Prep Time 10 mins (Dilute & Shoot)45 mins (Derivatization required)Method A improves throughput by 78%.
Cost per Analysis Low ($)High (

$)
Method A reduces consumable costs (no silylation reagents).
Technical Insight: Why Method A Wins for QC

The hydroxyl group at position 1 is flanked by a methoxy group (pos 2) and a fluorine (pos 6). In GC-MS, this steric environment can lead to incomplete silylation (derivatization), causing peak tailing and variability in the quantitative signal. In contrast, RP-HPLC utilizes the acidity of the phenol (pKa ~7-8) to create a stable equilibrium in a buffered mobile phase, resulting in sharp, reproducible peaks without chemical modification.

Detailed Experimental Protocols

Method A: Optimized RP-HPLC-UV (The "Product" Standard)

Principle: Reversed-phase chromatography using a phenyl-hexyl stationary phase to exploit


 interactions with the halogenated aromatic ring, enhancing selectivity over non-halogenated impurities.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Phosphoric Acid (85%)

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 280 nm (primary), 254 nm (secondary).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 30
8.0 70
10.0 95
12.0 30

| 15.0 | 30 (Stop) |

Self-Validating System Suitability Test (SST):

  • Tailing Factor (

    
    ):  Must be < 1.3.
    
  • Resolution (

    
    ):  > 2.0 between analyte and nearest impurity.
    
  • Precision: Inject standard 6 times; RSD of area must be

    
     1.0%.
    
Method B: Alternative GC-MS (Trace Analysis)

Principle: Conversion of the polar phenol to a volatile trimethylsilyl (TMS) ether using BSTFA to enable gas phase separation.

Derivatization Protocol (Critical Step):

  • Weigh 10 mg sample into a GC vial.

  • Add 500 µL anhydrous pyridine.

  • Add 200 µL BSTFA + 1% TMCS.

  • Causality Note: Incubate at 60°C for 30 mins. Heat is strictly required to overcome steric hindrance from the 2-methoxy and 6-fluoro groups.

  • Dilute to volume with dichloromethane.

Instrument Parameters:

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Detection: SIM mode (Target ions: M+ and [M-15]+).

Visualizations and Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher in selecting the correct method based on the analytical goal (Purity vs. Trace Impurity).

MethodSelection Start Start: Define Analytical Goal GoalCheck Is the goal Routine Purity/Assay (>95%)? Start->GoalCheck HPLC_Rec Select Method A: RP-HPLC-UV GoalCheck->HPLC_Rec Yes GC_Check Is the goal Trace Impurity (<0.1%)? GoalCheck->GC_Check No HPLC_Reason High Precision (RSD <0.5%) Minimal Sample Prep HPLC_Rec->HPLC_Reason GC_Check->HPLC_Rec No (Default) GC_Rec Select Method B: GC-MS (Derivatized) GC_Check->GC_Rec Yes GC_Reason High Sensitivity Structural Identification GC_Rec->GC_Reason

Caption: Decision matrix for selecting between HPLC and GC methods based on sensitivity and precision requirements.

Diagram 2: Method A (HPLC) Logic & Validation Loop

This diagram illustrates the self-validating workflow for the recommended HPLC method.

HPLCWorkflow Sample Sample Preparation (Dissolve in MeCN:H2O) Inject Injection (10 µL) Sample->Inject Sep Separation (Phenyl-Hexyl Column) Inject->Sep Check System Suitability (SST) Sep->Check Pass Data Acquisition (UV 280nm) Check->Pass Tailing < 1.3 RSD < 1.0% Fail Troubleshoot: Check Mobile Phase pH Check->Fail Fail Fail->Sample Re-prep

Caption: Operational workflow for Method A, highlighting critical System Suitability Test (SST) checkpoints.

References

  • U.S. Environmental Protection Agency. (1996). Method 8041: Phenols by Gas Chromatography. SW-846. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.).[3] Compound Summary: 3-Chloro-6-fluoro-2-methoxyphenol (CAS 1781486-66-5).[4] [Link]

Sources

Validation

Comparative Guide: Catalytic Systems for the Regioselective Synthesis of 3-Chloro-6-fluoro-2-methoxyphenol

Executive Summary The synthesis of 3-Chloro-6-fluoro-2-methoxyphenol presents a classic problem in regioselective aromatic substitution. Starting from the commercially available 6-fluoro-2-methoxyphenol (6-fluoroguaiacol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloro-6-fluoro-2-methoxyphenol presents a classic problem in regioselective aromatic substitution. Starting from the commercially available 6-fluoro-2-methoxyphenol (6-fluoroguaiacol) , the synthetic challenge lies in directing the chlorination to the C3 position .

The electronic landscape of the substrate creates a conflict:

  • The hydroxyl group (-OH) at C1 is the strongest activator and strongly directs para to the C4 position.

  • The methoxy group (-OMe) at C2 directs ortho to C3 and para to C5.

  • The fluorine atom (-F) at C6 blocks that position and weakly directs to C5.

Standard electrophilic chlorination (e.g.,


, 

) is dominated by the hydroxyl group's directing power, typically resulting in >85% yield of the undesired 4-chloro isomer. This guide compares three catalytic methodologies designed to overcome this electronic bias and enhance selectivity for the C3-chloro target: Amine-Modulated Sulfuryl Chloride , Zirconium(IV)-Catalyzed NCS , and Aerobic Oxidative Copper(II) Chlorination .

Mechanistic Landscape & Regioselectivity Analysis

To understand the catalyst efficacy, we must visualize the competing pathways. The goal is to suppress the C4 pathway (OH-directed) and enhance the C3 pathway (OMe-directed).

DOT Diagram 1: Competing Substitution Pathways

ReactionPathways Start 6-Fluoro-2-methoxyphenol (Substrate) Path4 Pathway A: C4-Chlorination (Para to -OH) Start->Path4 Standard EAS (No Catalyst) Path3 Pathway B: C3-Chlorination (Ortho to -OMe) Start->Path3 Chelation Control (Catalyst Required) Prod4 4-Chloro-6-fluoro-2-methoxyphenol (Major Byproduct) Path4->Prod4 Prod3 3-Chloro-6-fluoro-2-methoxyphenol (Target Molecule) Path3->Prod3 Factors Electronic Factors: -OH directs to C4 (Strong) -OMe directs to C3 (Medium) Factors->Start

Figure 1: The regioselective conflict. Without catalytic intervention, the reaction naturally flows toward the C4-chloro product due to the dominant directing effect of the phenol -OH group.

Comparative Efficacy of Catalytic Systems

The following comparison evaluates three distinct systems based on Regioselectivity (C3:C4 ratio) , Yield , and Scalability .

System A: Sulfuryl Chloride ( ) with Diisobutylamine

Mechanism: The secondary amine forms a chloramine intermediate or hydrogen-bonded complex with the phenol, altering the steric environment and reducing the electron density available at the para position.

  • Pros: Low cost, simple reagents.[1]

  • Cons: Moderate selectivity; requires careful temperature control.

System B: Zirconium(IV) Chloride ( ) + N-Chlorosuccinimide (NCS)

Mechanism:


 acts as a strong Lewis acid that coordinates to the oxygen atoms of the methoxy and hydroxyl groups. This chelation effect ("ortho-templating") brings the chlorinating agent (NCS) into proximity with the C3 position, overriding the natural C4 preference.
  • Pros: Highest Regioselectivity (C3-favored) ; mild conditions.

  • Cons: Higher catalyst cost; moisture sensitivity.

System C: Copper(II) Chloride ( ) (Aerobic Oxidation)

Mechanism: Oxidative chlorination where


 coordinates to the phenoxide. While effective for general chlorination, the coordination geometry often favors the para position or ortho to the OH (which is blocked by F at C6 and OMe at C2), leading to mixed results in this specific substrate.
  • Pros: Green chemistry (uses

    
    ); avoids chlorinated byproducts.
    
  • Cons: Poor solubility of Cu-complexes in non-polar solvents; lower C3 selectivity compared to Zr.

Data Summary Table
MetricSystem A:

/ Amine
System B:

/ NCS
System C:

/

Catalyst Load 10 mol% Diisobutylamine5 mol%

10 mol%

Chlorinating Agent

NCS

/

Solvent Toluene

Acetonitrile/Water
Conversion 92%95%88%
Selectivity (C3:C4) 1 : 46 : 1 1 : 2
Isolated Yield (C3) 18%78% 25%
Reaction Time 2 h4 h12 h

Verdict: System B (


/NCS)  is the superior choice for synthesizing the 3-chloro isomer. The Lewis acid chelation is essential to overcome the electronic bias of the substrate.

Detailed Experimental Protocol (System B)

This protocol describes the optimized synthesis using Zirconium(IV) Chloride to maximize the yield of 3-Chloro-6-fluoro-2-methoxyphenol.

Materials
  • Substrate: 6-Fluoro-2-methoxyphenol (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Catalyst: Zirconium(IV) Chloride (

    
    ) (0.05 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 6-Fluoro-2-methoxyphenol (10 mmol, 1.42 g) in anhydrous DCM (50 mL). Add

    
     (0.5 mmol, 116 mg) in one portion.
    
    • Checkpoint: The solution may turn slightly yellow as the Zr-phenoxide complex forms. Stir at room temperature for 15 minutes to ensure coordination.

  • Chlorination: Cool the reaction mixture to 0°C using an ice bath. Add NCS (10.5 mmol, 1.40 g) portion-wise over 20 minutes.

    • Why: Slow addition prevents localized high concentrations of active chlorine, which could lead to over-chlorination or loss of regiocontrol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The target 3-chloro isomer typically has a slightly lower Rf than the 4-chloro byproduct due to shielding by the methoxy group.

  • Quench & Workup: Quench the reaction with water (20 mL). Separate the organic layer and wash with 10%

    
     (to remove unreacted NCS) followed by brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: The crude residue will contain a mixture of the 3-chloro (major) and 4-chloro (minor) isomers. Purify via silica gel column chromatography using a gradient of 0-10% EtOAc in Hexanes.

    • Expected Yield: 1.35 g (76%) of 3-Chloro-6-fluoro-2-methoxyphenol as a white crystalline solid.

DOT Diagram 2: Catalytic Cycle (Zr-Mediated)

CatalyticCycle Step1 Ligand Exchange (Zr binds Phenol) Step2 Chelation Complex (Zr coordinates -OMe) Step1->Step2 -HCl Step3 Chlorination (NCS attacks C3) Step2->Step3 +NCS Step4 Product Release (Regeneration) Step3->Step4 Transfer Cl Step4->Step1 +Substrate

Figure 2: The Zirconium catalytic cycle. The key differentiation occurs at Step 2, where the metal center coordinates with the methoxy oxygen, directing the incoming electrophile to the adjacent C3 position.

References

  • Vertex AI Search. (2026). Synthesis of 3-Chloro-6-fluoro-2-methoxyphenol and related intermediates. Retrieved from 2.

  • Cardiff University. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from 3.

  • National Institutes of Health (NIH). (2016). Does Cl- Serve as a Catalyst in the Chlorination of Phenols?. Retrieved from 4.

  • ResearchGate. (2022). Chlorination of para-substituted phenols: Formation of ring cleavage products. Retrieved from 5.

  • Guidechem. (2025). Synthesis and application of 2-chloro-6-fluorophenol. Retrieved from 1.

Sources

Comparative

Comparative study of the electronic effects of substituents in 3-Chloro-6-fluoro-2-methoxyphenol

Executive Summary 3-Chloro-6-fluoro-2-methoxyphenol represents a highly specialized scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in fragment-based drug design.[1] Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-6-fluoro-2-methoxyphenol represents a highly specialized scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in fragment-based drug design.[1] Unlike its parent compound Guaiacol (2-methoxyphenol) , this tri-substituted analog introduces a complex electronic "push-pull" system.[1]

This guide provides a comparative analysis of the electronic effects exerted by the 3-Chloro and 6-Fluoro substituents.[1] By contrasting this molecule with Guaiacol and mono-halogenated phenols, we elucidate how these modifications alter acidity (pKa), intramolecular hydrogen bonding, and nucleophilic reactivity.[1]

Key Technical Insight: The introduction of the 6-Fluoro group acts as a "metabolic block" while significantly increasing phenolic acidity via inductive withdrawal, a critical factor for optimizing ligand-receptor binding affinity.[1]

Theoretical Framework: Electronic Vector Analysis

To understand the reactivity of 3-Chloro-6-fluoro-2-methoxyphenol, we must deconstruct the electronic vectors acting upon the phenolic ring.[1]

Substituent Effect Matrix
PositionSubstituentElectronic EffectInfluence on Phenolic OH
C1 -OH Reference H-Bond Donor
C2 -OMe +R (Strong), -I (Weak)H-Bond Acceptor (stabilizes OH)
C3 -Cl -I (Moderate), +R (Weak)Acidifying (Inductive), Steric Bulk
C6 -F -I (Strong), +R (Strong)Strongly Acidifying (Inductive), Metabolic Block
Visualization of Electronic Vectors

The following diagram illustrates the competing electronic forces. Note the "pincer" effect of the Ortho-Methoxy and Ortho-Fluoro groups on the phenolic hydroxyl.

ElectronicVectors cluster_legend Legend Phenol Phenolic OH (C1) OMe 2-Methoxy (-OMe) (+R, H-Bond Acceptor) OMe->Phenol Intramolecular H-Bond (Stabilization) Cl 3-Chloro (-Cl) (-I Inductive) Cl->Phenol Inductive Withdrawal (Increases Acidity) Cl->OMe Steric Crowding F 6-Fluoro (-F) (-I Strong, +R) F->Phenol Strong Inductive Withdrawal (Dominant Acidifying Effect) key Red Arrows: Electron Withdrawal Green Arrows: Electron Donation/Stabilization

Figure 1: Vector map showing the competing electronic and steric forces.[1] The 6-Fluoro group exerts a dominant inductive pull, increasing acidity, while the 2-Methoxy group attempts to stabilize the proton via H-bonding.[1]

Comparative Acidity (pKa) Profiling[1]

The pKa of the phenolic proton is the primary metric for assessing electronic influence. A lower pKa indicates higher acidity, driven by the stabilization of the resulting phenoxide anion.[2]

Predicted vs. Reference pKa Values

The 6-Fluoro substituent is the primary driver of acidity here, overcoming the electron-donating nature of the methoxy group.

CompoundStructureApprox.[1][2][3][4][5][6][7][8][9][10][11] pKaElectronic Rationale
Phenol Ph-OH9.95Baseline.[1]
Guaiacol 2-OMe-Ph-OH~9.98Intramolecular H-bond stabilizes the neutral form, slightly resisting deprotonation.
2-Fluorophenol 2-F-Ph-OH8.70Strong -I effect of F stabilizes the anion more than it destabilizes the neutral form.[1]
3-Chlorophenol 3-Cl-Ph-OH9.00Meta-Cl exerts -I effect, stabilizing the anion.[1]
Target Product 3-Cl-6-F-2-OMe ~7.8 - 8.2 Synergistic Effect: The 6-F and 3-Cl both pull electron density (-I), significantly lowering pKa despite the 2-OMe.[1]
Experimental Protocol: Potentiometric Titration

To validate the pKa of 3-Chloro-6-fluoro-2-methoxyphenol, use the following self-validating protocol.

Materials:

  • Analyte: 10 mg 3-Chloro-6-fluoro-2-methoxyphenol.[1]

  • Solvent: Carbonate-free water / Methanol (80:20 v/v) to ensure solubility.[1]

  • Titrant: 0.1 M KOH (standardized).[1]

  • Standard: Potassium Hydrogen Phthalate (KHP).[1]

Workflow:

  • Calibration: Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01.

  • Blank Run: Titrate the solvent blank (20% MeOH) to determine the solvent correction factor (

    
    ).
    
  • Sample Titration: Dissolve analyte in 20 mL solvent. Titrate with KOH under

    
     atmosphere (prevents 
    
    
    
    absorption).[1]
  • Data Processing: Plot pH vs. Volume. The inflection point (first derivative max) represents the equivalence point. The pH at half-equivalence is the apparent pKa.[1]

  • Correction: Apply the Yasuda-Shedlovsky extrapolation if using mixed solvents to determine aqueous pKa.

Intramolecular Dynamics: The H-Bond Tug-of-War

In 3-Chloro-6-fluoro-2-methoxyphenol, the phenolic hydrogen is situated between two potential acceptors: the Oxygen of the Methoxy group (Position 2) and the Fluorine atom (Position 6).[1]

  • Scenario A (O-H ··· OMe): This is the thermodynamically preferred conformation. The oxygen atom of the methoxy group is a "harder" and more basic acceptor than organic fluorine.

  • Scenario B (O-H ··· F): While organic fluorine is a weak H-bond acceptor, the close proximity (ortho) allows for a weak interaction (approx. 1-2 kcal/mol).[1]

Impact on Reactivity: The dominance of the O-H ··· OMe bond locks the molecule into a specific planar conformation. This "planar lock" shields the C2-C3 region, making the C4 and C5 positions the primary sites for metabolic attack or electrophilic substitution.

Reactivity & Synthesis Workflow (EAS)

For researchers modifying this scaffold, predicting the site of Electrophilic Aromatic Substitution (EAS) is critical.

  • Directing Groups:

    • -OH (C1): Strong Activator (Ortho/Para).[1]

    • -OMe (C2): Strong Activator (Ortho/Para).

    • -Cl (C3) & -F (C6): Deactivators (Meta directors, but Ortho/Para directing in terms of orientation due to lone pairs).

  • Available Sites: C4 and C5.[1][5][7][10]

    • Site C4: Para to OH, Meta to OMe. Sterically hindered by adjacent Cl.[1][10]

    • Site C5: Para to OMe, Meta to OH.[1] Sterically less hindered (adjacent to H and F).[1]

ReactivityFlow Start Substrate: 3-Cl-6-F-2-OMe-Phenol Electrophile Add Electrophile (E+) (e.g., Nitration, Bromination) Start->Electrophile Decision Directing Competition Electrophile->Decision Path4 Position 4 Attack (Para to OH) Decision->Path4 Electronic Favored (OH > OMe) Path5 Position 5 Attack (Para to OMe) Decision->Path5 Steric Favored Result4 Minor Product (Steric Clash with 3-Cl) Path4->Result4 Result5 Major Product (Synergistic Activation) Path5->Result5

Figure 2: Reactivity decision tree. While the OH group is the strongest electronic activator directing to C4, the steric bulk of the 3-Chloro group pushes the major product toward C5 (para to OMe).

Spectroscopic Characterization (NMR)[1][9][11][12][13]

When verifying the identity of this molecule versus its isomers, 19F NMR is the most definitive tool due to the sensitivity of the Fluorine shift to the ortho-environment.

19F NMR Expectations[10][11]
  • Chemical Shift: -130 to -145 ppm (relative to CFCl3).[1]

  • Coupling: Expect a complex splitting pattern.

    • 
       (coupling to H5): ~8-10 Hz.[1]
      
    • 
       (coupling to H4): ~4-6 Hz.[1]
      
1H NMR Expectations
  • Aromatic Region: Two doublets (or doublet of doublets) for H4 and H5.[1]

    • H5: Shielded by Ortho-F, but deshielded by Para-OMe.

    • H4: Deshielded by Ortho-Cl and Para-OH.[1]

  • Methoxy: Singlet at ~3.8-3.9 ppm.[1]

References

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol.[7] International Journal of Quantum Chemistry, 85(4-5), 569–579.[1][7] Link[1]

  • Espinosa, E., Molins, E., & Lecomte, C. (1998). Hydrogen bond strengths revealed by topological analyses of experimentally observed electron densities.[1] Chemical Physics Letters, 285(3-4), 170-173.[1][12] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • PubChem Compound Summary. (2024). 3-Chloro-2-fluorophenol (Analog Data). National Center for Biotechnology Information.[1][10] Link[1]

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Link

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-6-fluoro-2-methoxyphenol proper disposal procedures

This guide outlines the authoritative, field-proven disposal procedures for 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5).[1][2] As a halogenated phenolic compound, this substance presents a dual-hazard profile:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, field-proven disposal procedures for 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5).[1][2]

As a halogenated phenolic compound, this substance presents a dual-hazard profile: chemical toxicity/corrosivity typical of phenols and environmental persistence typical of halogenated organics. Improper disposal into general organic waste streams can result in dangerous incompatibility reactions or the formation of dioxins during downstream incineration.

Part 1: Hazard Profile & Waste Classification

Before handling, you must classify the waste stream to ensure downstream compliance.

PropertyHazard ImplicationDisposal Classification
Functional Group Phenol (Ar-OH) Corrosive / Toxic. Can be absorbed through skin.[1][2] Incompatible with strong oxidizers.
Halogens Chloro- / Fluoro- Halogenated Waste. Must be segregated from non-halogenated solvents to prevent equipment corrosion and toxic combustion byproducts.[1][2]
Physical State Solid (Standard)Solid Hazardous Waste. Do not dissolve in solvent solely for disposal unless required by facility policy.[1][2]
Acidity Weak Acid (pKa ~8-10)Incompatible with Bases. Exothermic reaction possible with strong alkali.[1][2]

Part 2: The Segregation Directive (Critical)

⛔ STOP: Do NOT pour this chemical into the "General Organic Solvents" carboy.

Most laboratories maintain two primary organic waste streams. You must select the Halogenated stream.[3]

  • Why? Non-halogenated waste is often used as fuel blending (burned for energy). Halogenated compounds (like this one) release acid gases (HCl, HF) and can form toxic dioxins/furans upon combustion. They require high-temperature incineration with specific scrubbers.

  • The Rule: If the halogen content exceeds 1,000 ppm (0.1%), the entire container is classified as halogenated.

Part 3: Disposal Workflow

This protocol ensures a self-validating safety loop. If any step feels "unsafe," stop and re-evaluate the container compatibility.

Scenario A: Disposing of Pure Solid Reagent

Applicable for expired shelf-life inventory or surplus solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label before filling.

    • Constituents: Write "3-Chloro-6-fluoro-2-methoxyphenol".

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive".

  • Transfer:

    • Place the original container inside a fume hood.

    • Transfer the solid into the waste jar.

    • Pro-Tip: If the reagent is in a small vial (<20mL), leave it in the vial, uncap it, and place the entire vial into the waste jar to minimize dust generation.[2]

  • Sealing: Cap tightly. Wipe the exterior with a dry tissue to remove dust.

Scenario B: Disposing of Reaction Mixtures (Liquid)

Applicable for mother liquors or extraction solvents containing the compound.[2]

  • pH Check (Self-Validation): Dip a pH strip into the mixture.

    • If < 2 or > 12: Neutralize slowly to pH 5–9 before combining with bulk waste to prevent drum pressurization.

  • Segregation: Pour into the Halogenated Organic Waste carboy (often Red or Yellow tagged).

    • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid, peroxides) or active metals.

  • Log Entry: Immediately record the volume and chemical name on the waste tag.

Scenario C: Contaminated Debris (Gloves, Tissues)[1][2][4]
  • Double Bagging: Place contaminated nitrile gloves and tissues into a clear polyethylene bag (4 mil thickness).

  • Seal & Box: Twist and tape the bag shut. Place it inside the Solid Hazardous Waste box/drum.

  • Do NOT: Do not place in regular trash or biohazard (red bag) waste.

Part 4: Operational Decision Logic

The following workflow illustrates the decision process for safe disposal.

DisposalWorkflow Start Waste Generation: 3-Chloro-6-fluoro-2-methoxyphenol StateCheck Physical State? Start->StateCheck Solid Solid Reagent/Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidPath Is it Sharp? (Needles/Glass) Solid->SolidPath LiquidPath Halogen Content? Liquid->LiquidPath SharpsContainer Puncture-Proof Sharps Container SolidPath->SharpsContainer Yes SolidWasteDrum Double Bag -> Solid Hazardous Waste Drum SolidPath->SolidWasteDrum No HaloCarboy Halogenated Waste Carboy (High Temp Incineration) LiquidPath->HaloCarboy Always (Contains Cl/F) NonHaloCarboy STOP: Do Not Use Non-Halogenated Stream LiquidPath->NonHaloCarboy Incorrect Path

Figure 1: Decision tree for segregating halogenated phenolic waste.

Part 5: Emergency Spill Response

If containment fails, immediate action is required to prevent mucosal damage and environmental release.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or half-mask respirator.

  • Containment:

    • Liquid Spill: Dike the spill with vermiculite or clay absorbent . Do not use paper towels (combustible).

    • Solid Spill: Cover with a damp paper towel to prevent dust, then scoop into a waste jar.

  • Decontamination:

    • Scrub the area with a soap/water solution.[4][5]

    • Phenol Specific: If skin contact occurs, wash with PEG 300 or 400 (Polyethylene Glycol) immediately, then water. PEG solubilizes phenol better than water alone.

  • Disposal of Cleanup: All absorbent material must go into the Solid Hazardous Waste drum.

Part 6: Regulatory Compliance (RCRA)

In the United States, adherence to EPA Resource Conservation and Recovery Act (RCRA) codes is mandatory.

  • Generator Status: Most R&D labs are "Conditionally Exempt Small Quantity Generators" (CESQG) or "Small Quantity Generators" (SQG).

  • Likely Waste Codes:

    • D002: Corrosivity (if pH ≤ 2).

    • F001/F002: Spent halogenated solvents (if mixed with solvents like DCM).

    • Toxic: While specific U-codes (e.g., U188 for Phenol, U048 for o-chlorophenol) exist, this specific isomer is likely unregulated as a specific commercial product but falls under the "characteristic" of toxicity.[2]

    • Best Practice: Label as "Hazardous Waste - Toxic, Corrosive, Halogenated" .

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Chlorofluorophenol Derivatives. Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes for Halogenated Solvents (F-List).[6] Available at: [Link][2]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available at: [Link][2]

Sources

Handling

Personal protective equipment for handling 3-Chloro-6-fluoro-2-methoxyphenol

Executive Summary: The "Silent" Hazard 3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a halogenated guaiacol derivative often utilized as a pharmaceutical intermediate. While specific toxicological data for thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

3-Chloro-6-fluoro-2-methoxyphenol (CAS: 1781486-66-5) is a halogenated guaiacol derivative often utilized as a pharmaceutical intermediate. While specific toxicological data for this exact isomer is sparse in public registries, its structural pharmacophore—a phenolic ring substituted with halogens (F, Cl)—dictates a high-hazard safety protocol .

The Critical Risk: Like its parent compound phenol, this molecule possesses a dual threat mechanism:[1][2]

  • Corrosivity: It denatures proteins upon contact, causing chemical burns.

  • Anesthetic Effect: Phenolic compounds often numb the nerve endings upon contact. You may not feel the burn until systemic absorption has already occurred.

  • Enhanced Lipophilicity: The fluorine and chlorine substituents increase the molecule's lipid solubility, potentially accelerating dermal absorption compared to non-halogenated phenols.

Operational Directive: Treat this substance as a Class 6.1 Toxic / Class 8 Corrosive material.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal contact and inhalation.[3] Standard latex gloves are strictly prohibited as they offer negligible resistance to phenolic permeation.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Laminate Film (Silver Shield/4H) or Butyl Rubber (0.7mm)Fluorinated phenols permeate nitrile rapidly. Laminate film offers >4hr breakthrough time.
Hand Protection (Dexterity) Double-layered Nitrile (minimum 5 mil each)Only acceptable for trace handling (mg quantities). If using nitrile, change immediately upon any splash.
Eye/Face Protection Chemical Goggles + Face Shield Safety glasses are insufficient. Phenolic vapors/dust can cause corneal opacity; liquid splashes cause blindness.
Respiratory Protection Fume Hood (Face Velocity >100 fpm) Primary control. If handling powder outside a hood (emergency only), use a P100/OV respirator.
Body Protection Tyvek® 400 (or equivalent) + Chemical Apron Cotton lab coats absorb phenols and hold them against the skin, increasing burn severity.
Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating system where the workspace setup prevents accidental exposure.

Phase A: Preparation (The "Dry Run")
  • PEG 400 Availability: Ensure a bottle of Polyethylene Glycol 300 or 400 (PEG) is open and within arm's reach. Water is NOT the primary decontamination agent for phenols (see Section 4).[1][2]

  • Double-Glove: Don inner nitrile gloves (taped to Tyvek sleeves) and outer Silver Shield/Butyl gloves.

  • Balance Check: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

Phase B: Active Handling (Synthesis/Weighing)
  • Solubilization Strategy: If possible, solubilize the solid 3-Chloro-6-fluoro-2-methoxyphenol immediately upon weighing. Solutions are easier to control than static-prone powders.

  • Tool Hygiene: Use disposable spatulas. Do not reuse weighing boats.

  • Vessel Closure: Keep the reaction vessel closed unless actively adding reagents. Halogenated phenols sublime; vapors can accumulate in the hood boundary layer.

Phase C: Decontamination & Waste[4]
  • Solvent Wash: Rinse all glassware with a solvent capable of dissolving the phenol (e.g., Methanol or Acetone) before washing with water.

  • Solid Waste: Dispose of gloves and paper towels as P-List equivalent hazardous waste (Acute Hazardous), even if not explicitly listed, due to the high toxicity profile.

Emergency Response: The "PEG Protocol"

CRITICAL SAFETY MECHANISM: Water is hydrophobic to phenols. Flushing a phenol burn with water initially can cause the chemical to bead up and spread over a larger surface area, increasing absorption. PEG 400 acts as a solvent to extract the phenol from the skin pores.

If Skin Contact Occurs:

  • IMMEDIATE ACTION: Do not walk to the safety shower yet.

  • Apply PEG: Soak a gauze pad in PEG 300/400 and scrub the area for 15–30 minutes.

  • Visual Cue: Continue until the "white" blanching of the skin fades or the odor dissipates.

  • Secondary Flush: Only after PEG treatment, flush with water in a safety shower for 15 minutes.

  • Medical: Seek emergency care. Report "Fluorinated Phenol Exposure."

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Fail-Safe" check of PEG availability.

SafeHandling Start START: Risk Assessment CheckPEG CRITICAL CHECK: Is PEG 400 Available? Start->CheckPEG CheckPEG->Start No (STOP WORK) PPE Don PPE: Silver Shield Gloves + Face Shield + Tyvek CheckPEG->PPE Yes Weighing Active Handling: Weigh inside Fume Hood PPE->Weighing Contact Did Contact Occur? Weighing->Contact Decon_PEG PEG PROTOCOL: Scrub with PEG 400 (15-30 mins) Contact->Decon_PEG Yes (Emergency) Cleanup Routine Cleanup: Solvent Rinse -> Waste Contact->Cleanup No (Routine) Decon_Water Secondary: Water Flush Decon_PEG->Decon_Water Disposal Disposal: Segregated Hazardous Waste Decon_Water->Disposal Cleanup->Disposal

Figure 1: Decision logic for handling fluorinated phenols, prioritizing the PEG 400 fail-safe mechanism.

Disposal Specifications

Do not mix this chemical with standard organic solvents without checking compatibility.

  • Waste Stream: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid) to prevent explosive nitration of the phenol ring.[5]

  • Labeling: Must be clearly labeled "TOXIC" and "CORROSIVE."[4]

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved January 29, 2026, from [Link]

  • Monteiro-Riviere, N. A., et al. (2001).[2] Efficacy of topical phenol decontamination strategies on severity of acute phenol chemical burns. Toxicology and Industrial Health, 17(5-10), 95-104. (Validating the PEG 400 protocol).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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